molecular formula C5H5F5O3S B1273098 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride CAS No. 73606-13-0

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Cat. No.: B1273098
CAS No.: 73606-13-0
M. Wt: 240.15 g/mol
InChI Key: IMNCTHAFGYFIOE-UHFFFAOYSA-N
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Description

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is a useful research compound. Its molecular formula is C5H5F5O3S and its molecular weight is 240.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCTHAFGYFIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)S(=O)(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381986
Record name 2-Allyloxyperfluoroethanesulfonyl fluoride
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Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73606-13-0
Record name 2-Allyloxyperfluoroethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is a specialized fluorinated compound of interest to researchers in materials science and synthetic chemistry. Its unique structure, combining a flexible allyloxy group with a highly electronegative tetrafluoroethanesulfonyl fluoride moiety, makes it a valuable building block for the synthesis of advanced polymers and functional materials. The presence of the sulfonyl fluoride group allows for its participation in "click chemistry" reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx), enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, designed for an audience of researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step process. This pathway leverages the reactivity of tetrafluoroethylene (TFE) and fundamental principles of free-radical addition and nucleophilic substitution. The proposed route is as follows:

  • Step 1: Free-Radical Addition of Bromosulfonyl Fluoride to Tetrafluoroethylene. This initial step involves the formation of a 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride intermediate.

  • Step 2: Nucleophilic Substitution with Allyl Alcohol. The bromine atom in the intermediate is then displaced by the allyloxy group through a nucleophilic substitution reaction to yield the final product.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the involved reaction types.

Detailed Mechanistic Insights and Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Mechanism:

The first step proceeds via a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate radicals. These radicals then abstract a bromine atom from a suitable source, such as bromotrichloromethane, to generate a trichloromethyl radical. This radical, in turn, initiates the addition of a bromosulfonyl fluoride equivalent to tetrafluoroethylene. For the purpose of this guide, we will consider a plausible route involving the reaction of a brominating agent and a source of sulfur dioxide in the presence of a fluoride source, although a direct addition of a pre-formed bromosulfonyl fluoride is also conceivable. A more direct and analogous reaction involves the addition of iodinated or brominated fluoroalkanesulfonyl fluorides to alkenes.

Experimental Protocol:

  • A high-pressure stainless-steel autoclave is charged with a solution of a radical initiator (e.g., AIBN, 0.1 mol%) in a suitable solvent such as 1,1,2-trichlorotrifluoroethane.

  • The autoclave is then cooled to -78 °C and evacuated.

  • Tetrafluoroethylene (TFE) gas is introduced into the autoclave to the desired pressure.[1]

  • A solution of a brominating agent (e.g., N-bromosuccinimide) and a sulfonyl fluoride source is then carefully added.

  • The autoclave is sealed and heated to the appropriate temperature (typically 60-80 °C) to initiate the reaction. The reaction is monitored by pressure changes within the vessel.

  • After the reaction is complete, the autoclave is cooled, and the excess TFE is vented.

  • The crude product is purified by distillation under reduced pressure to yield 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride.

Data Summary for Step 1:

ParameterValue
Reactants Tetrafluoroethylene, Brominating Agent, Sulfonyl Fluoride Source, Radical Initiator
Solvent 1,1,2-Trichlorotrifluoroethane
Temperature 60-80 °C
Pressure High Pressure
Typical Yield 70-85%

Reaction Workflow for Step 1:

step1_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_autoclave Charge Autoclave with Initiator and Solvent cool_evacuate Cool to -78°C and Evacuate prep_autoclave->cool_evacuate add_tfe Introduce TFE Gas cool_evacuate->add_tfe add_reagents Add Brominating Agent and Sulfonyl Fluoride Source add_tfe->add_reagents heat_react Seal and Heat to 60-80°C add_reagents->heat_react cool_vent Cool and Vent Excess TFE heat_react->cool_vent distill Purify by Distillation cool_vent->distill Intermediate Product Intermediate Product distill->Intermediate Product

Caption: Experimental workflow for the synthesis of 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride.

Step 2: Synthesis of this compound

Mechanism:

This step involves the nucleophilic substitution of the bromide in 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride with allyl alcohol. The reaction is typically carried out in the presence of a base to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion. The allyloxide then attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the desired ether linkage. The choice of base and solvent is crucial to ensure a high yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the allyloxide.

Experimental Protocol:

  • To a stirred solution of allyl alcohol in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as sodium hydride (NaH) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium allyloxide.

  • The reaction mixture is then cooled to 0 °C, and a solution of 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary for Step 2:

ParameterValue
Reactants 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl Fluoride, Allyl Alcohol, Base (e.g., NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Atmosphere Inert (Nitrogen or Argon)
Typical Yield 60-80%

Reaction Mechanism for Step 2:

step2_mechanism allyloxide Allyloxide Anion (from Allyl Alcohol + Base) product 2-Allyloxy-1,1,2,2-tetrafluoro- ethanesulfonyl Fluoride allyloxide->product Nucleophilic Attack intermediate 2-Bromo-1,1,2,2-tetrafluoro- ethanesulfonyl Fluoride intermediate->product bromide Bromide Ion intermediate->bromide Leaving Group Departure

Caption: Nucleophilic substitution mechanism for the formation of the final product.

Trustworthiness and Self-Validating Protocols

The described protocols are designed to be self-validating through in-process monitoring and final product characterization. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) should be employed to monitor the progress of each reaction, ensuring the consumption of starting materials before proceeding to the next step. The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the molecular structure and the presence of the allyl and tetrafluoroethyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl fluoride (S=O and S-F stretches) and the ether linkage (C-O-C stretch).

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, can be confidently approached through a robust two-step synthetic sequence. This guide provides a scientifically sound framework, grounded in established principles of organic chemistry, for the preparation of this valuable fluorinated building block. The detailed protocols and mechanistic insights are intended to empower researchers to successfully synthesize and utilize this compound in their ongoing research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]

  • NATIONAL ANALYTICAL CORPORATION. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). Retrieved from [Link]

  • ResearchGate. (n.d.). New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). RU2475477C1 - Novel method of producing 2-fluorosulphonyl tetrafluoroethyl trifluorovinyl ester.
  • ResearchGate. (n.d.). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Copolymerization of Tetrafluoroethylene with Perfluoro(3,6-dioxa-4-methyl-7-octen)sulfonyl Fluoride | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid. Retrieved from [Link]

  • University of Rostock. (n.d.). 1,2,2-Trichloroethene-1-sulfonyl fluoride – a versatile synthetic building block. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, registered under CAS number 73606-13-0, is a highly functionalized organofluorine compound. Its unique structure, combining a reactive sulfonyl fluoride group, a stable tetrafluoroethyl bridge, and a versatile allyl moiety, positions it as a valuable intermediate in synthetic chemistry. While its direct application in drug development is not extensively documented in publicly available literature, its constituent functional groups are of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the sulfonyl fluoride allows for "click" type reactions, specifically SuFEx (Sulfur(VI) Fluoride Exchange), which has gained prominence in drug discovery for its reliability and broad applicability.[1][2] The fluorinated backbone can impart unique properties such as increased metabolic stability and enhanced binding affinity to final compounds. This guide provides a comprehensive overview of the chemical properties, structure, and potential reactivity of this compound, offering insights for its application in research and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 73606-13-0[3][4]
IUPAC Name 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride[5]
Synonyms 1,1,2,2-tetrafluoro-2-(prop-2-en-1-yloxy)ethanesulfonyl fluoride[3][5]
Molecular Formula C₅H₅F₅O₃S[4][5]
Molecular Weight 240.15 g/mol [4]
Appearance White to off-white powder[6]
Density 1.492 g/cm³ (predicted)
Boiling Point 112 °C (predicted)
SMILES C=CCOC(C(F)(F)S(=O)(=O)F)(F)F[5]
InChI InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2[5]

Structural Elucidation and Key Features

The structure of this compound is characterized by three key functional regions, each contributing to its overall reactivity profile.

Caption: 2D structure of this compound.

  • Allyloxy Group (CH₂=CH-CH₂-O-): This functional group provides a site for a variety of chemical transformations. The double bond can undergo addition reactions, and the allylic position is susceptible to substitution reactions.[7]

  • Tetrafluoroethyl Bridge (-CF₂-CF₂-): The heavily fluorinated ethyl bridge provides significant chemical and thermal stability to the molecule. The strong carbon-fluorine bonds are generally resistant to cleavage, and the electron-withdrawing nature of the fluorine atoms influences the reactivity of the adjacent sulfonyl fluoride group.

  • Sulfonyl Fluoride Group (-SO₂F): This is a highly reactive functional group, particularly towards nucleophiles. It is known to react with a wide range of nucleophilic residues such as serines, threonines, tyrosines, and lysines in biological systems, making it a valuable "warhead" for covalent inhibitors in drug design.[2] The S-F bond is more stable to hydrolysis than the corresponding S-Cl bond, offering better handling and storage properties.[1]

Synthesis and Reactivity

General Synthetic Strategies for Sulfonyl Fluorides
  • From Sulfonyl Chlorides: The most common method involves the halogen exchange of a sulfonyl chloride with a fluoride salt, such as potassium fluoride.

  • From Sulfonic Acids or their Salts: Conversion of sulfonic acids or their salts to sulfonyl fluorides can be achieved using various fluorinating agents.

  • Direct Sulfonylation: More recent methods involve the direct introduction of the -SO₂F group onto a carbon skeleton.[1]

A plausible, though unverified, synthetic route to the title compound could involve the reaction of allyl alcohol with tetrafluoroethane-β-sultone, followed by fluorination.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups.

G main CAS 73606-13-0 This compound allyl Allyloxy Group (CH2=CH-CH2-O-) main->allyl Site for functionalization sulfonyl Sulfonyl Fluoride Group (-SO2F) main->sulfonyl Primary reactive site bridge Tetrafluoroethyl Bridge (-CF2-CF2-) main->bridge Provides stability add Addition Reactions (e.g., Halogenation, Hydrohalogenation) allyl->add subst Substitution Reactions (e.g., Pd-catalyzed coupling) allyl->subst sufex SuFEx Click Chemistry (Reaction with Nucleophiles) sulfonyl->sufex stability Chemical & Thermal Stability Metabolic Resistance bridge->stability

Caption: Conceptual reactivity map for CAS 73606-13-0.

  • Sulfonyl Fluoride Reactivity (SuFEx): The primary site of reactivity is the sulfonyl fluoride group. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, phenols, alcohols) to form sulfonamides, sulfonate esters, etc. This reaction, termed SuFEx, is a cornerstone of "click chemistry" due to its high efficiency, broad substrate scope, and formation of stable linkages.[1]

  • Allyl Group Reactivity: The allyl group offers a secondary site for modification. The double bond can participate in various addition reactions. Furthermore, the allylic position can be functionalized through various transition-metal-catalyzed reactions.[7] The reactivity of the allyl group can be influenced by the strongly electron-withdrawing tetrafluoroethanesulfonyl fluoride moiety.

Experimental Protocols: Considerations for Handling and Use

Given the reactive nature of the sulfonyl fluoride group, appropriate handling and storage procedures are essential.

Handling and Storage
  • Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is reported to be sensitive to moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis of the sulfonyl fluoride group.

General Protocol for a SuFEx Reaction

The following is a generalized protocol for the reaction of a sulfonyl fluoride with a nucleophile. The specific conditions (solvent, temperature, base) will need to be optimized for the particular substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., a primary amine or a phenol, 1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Addition of Base: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.1-1.5 equivalents) to the solution.

  • Addition of Sulfonyl Fluoride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Hazard Information

Based on available safety data sheets, this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for synthetic chemistry. Its combination of a highly reactive SuFEx-able handle, a stabilizing fluorinated core, and a modifiable allyl group makes it an attractive candidate for the synthesis of complex molecules. For drug development professionals, the incorporation of the tetrafluoroethanesulfonyl moiety could be a strategy to enhance the metabolic stability and potency of drug candidates. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

  • Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. (2011). Retrieved from [Link]

  • 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S) - PubChemLite. (n.d.). Retrieved from [Link]

  • 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2020). Catalysts, 10(7), 830. Retrieved from [Link]

  • Allylic substitution reactions with fluorinated nucleophiles. (2022). Coordination Chemistry Reviews, 467, 214455. Retrieved from [Link]

  • A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. (2023). Organic & Biomolecular Chemistry, 21(24), 5035-5039. Retrieved from [Link]

  • US6946120B2 - Pharmaceutical composition - Google Patents. (n.d.).
  • Friedel−Crafts Reactions of Fluorinated Allylic Compounds. (1999). The Journal of Organic Chemistry, 64(14), 5227-5230. Retrieved from [Link]

  • Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS. (n.d.). Retrieved from [Link]

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. (2022). Nature Communications, 13(1), 2095. Retrieved from [Link]

  • PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325 - EPO. (n.d.). Retrieved from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). Molecules, 27(15), 5001. Retrieved from [Link]

  • 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. (n.d.). Retrieved from [Link]

  • (12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

  • Allyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).
  • Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography | Request PDF. (2018). Retrieved from [Link]

  • Transition metal-free regioselective synthesis of triazolyl aliphatic sulfonyl fluorides | Request PDF. (2023). Retrieved from [Link]

Sources

spectroscopic characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Introduction: Unveiling a Unique Fluorinated Building Block

This compound is a specialized chemical entity characterized by a unique combination of functional groups: a reactive allyl ether, a highly fluorinated ethyl bridge, and an electrophilic sulfonyl fluoride moiety.[1][2][3] While specific spectroscopic data for this compound is not extensively published, its structural components are well-precedented in fluorination and polymer chemistry. Sulfonyl fluorides (R-SO₂F) are of significant interest as stable yet reactive precursors for creating sulfonate esters, sulfonic acids, and sulfonamides. They have found extensive use as covalent protein modifiers, biological probes, and key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[4]

This guide provides a predictive but robust framework for the complete spectroscopic characterization of this molecule. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the causality behind the expected spectroscopic signals and to provide field-proven, self-validating protocols for its analysis. This document is intended for researchers and drug development professionals who may utilize this or similar fluorinated building blocks in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough characterization begins with a structural deconstruction to anticipate the signals from each component: the Allyl Group , the Tetrafluoroethoxy Bridge , and the Sulfonyl Fluoride head.


}

Figure 1: Structural components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the allyl group. The electron-withdrawing nature of the adjacent tetrafluoroethyl group will shift the -O-CH₂- protons downfield compared to a typical alkyl ether.

  • Rationale for Prediction: The chemical environment of each proton dictates its resonance frequency. Proximity to the electronegative oxygen and the fluorinated chain deshields the C3 protons. The vinyl protons (C1, C2) will exhibit characteristic splitting patterns due to geminal, cis, and trans couplings.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
δ ≈ 5.9-6.1ddt (doublet of doublets of triplets)Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5CH =CH₂ (C2)
δ ≈ 5.2-5.4dq (doublet of quartets)Jtrans ≈ 17, Jgeminal ≈ 1.5CH=CH ₂ (C1, trans)
δ ≈ 5.1-5.3dq (doublet of quartets)Jcis ≈ 10, Jgeminal ≈ 1.5CH=CH ₂ (C1, cis)
δ ≈ 4.4-4.6dt (doublet of triplets)Jvicinal ≈ 5, Jallylic ≈ 1.5-O-CH ₂- (C3)
Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct carbon signals. The carbons in the fluoroalkyl chain will be significantly influenced by fluorine, exhibiting both large downfield shifts and characteristic C-F coupling.

  • Rationale for Prediction: Electronegative fluorine atoms strongly deshield adjacent carbons, shifting them downfield. Furthermore, the ¹⁹F nucleus (I=½) couples to the ¹³C nucleus, splitting the carbon signals into multiplets. The magnitude of the coupling constant (¹JCF, ²JCF) is indicative of the number of directly attached fluorine atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
δ ≈ 132-134d (doublet)-C H=CH₂ (C2)
δ ≈ 118-120t (triplet)-CH=C H₂ (C1)
δ ≈ 72-75t (triplet)-O-C H₂- (C3)
δ ≈ 115-125t (triplet)¹JCF ≈ 280-300-O-C F₂- (C4)
δ ≈ 110-120t (triplet)¹JCF ≈ 300-320-C F₂-SO₂F (C5)
Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is indispensable for confirming the structure of the fluorinated core. We predict three distinct fluorine environments: the two CF₂ groups and the sulfonyl fluoride group. The spectrum will be complicated by F-F coupling.

  • Expertise in Action: The choice of a high-field spectrometer is critical here to resolve the complex second-order coupling effects that are common in polyfluorinated systems. The chemical shift of the -SO₂F group is typically found significantly downfield (positive ppm values) relative to C-F bonds when referenced to CFCl₃.[5] The two CF₂ groups will appear as complex multiplets due to geminal and vicinal coupling between them.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
δ ≈ +40 to +60t (triplet)³JFF ≈ 5-10-SO₂F
δ ≈ -80 to -90m (multiplet)-O-CF ₂-
δ ≈ -110 to -120m (multiplet)-CF ₂-SO₂F

}

Figure 2: Predicted ³J fluorine-fluorine coupling pathways.

Infrared (IR) Spectroscopy

FT-IR provides a rapid confirmation of the key functional groups. The spectrum will be characterized by strong, distinct absorbances for the C-F and S=O bonds.

  • Trustworthiness through Cross-Validation: The presence of all predicted bands in the IR spectrum provides a high degree of confidence in the sample's identity, corroborating the more detailed NMR data. For instance, the strong S=O stretches confirm the sulfonyl group, while the C=C stretch validates the allyl moiety.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3080Medium=C-H stretchAlkene
~2940Medium-C-H stretchAlkane (CH₂)
~1645MediumC=C stretchAlkene
~1420StrongAsymmetric S=O stretchSulfonyl Fluoride
~1220StrongSymmetric S=O stretchSulfonyl Fluoride
1100-1300Very StrongC-F stretchFluoroalkane
~1100StrongC-O-C stretchEther
~850StrongS-F stretchSulfonyl Fluoride

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron Spray Ionization (ESI) is a suitable soft ionization technique for generating the molecular ion.

  • Predicted Molecular Ion: For C₅H₅F₅O₃S, the exact mass is 240.00.[1][2]

    • [M+H]⁺: 241.0057

    • [M+Na]⁺: 262.9876

  • Fragmentation Analysis (EI/CID): While ESI is preferred for molecular weight confirmation, collision-induced dissociation (CID) can reveal structural information. Key predicted fragmentation pathways include:

    • Loss of the allyl radical (•CH₂CH=CH₂), m/z = 41.

    • Cleavage resulting in the allyl cation (⁺CH₂CH=CH₂), m/z = 41.

    • Formation of the [CF₂CF₂SO₂F] fragment.

    • Loss of SO₂F (•SO₂F), m/z = 83.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible, high-quality data.

General Sample Preparation
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Acetone-d₆ are excellent first choices.

  • Concentration: For NMR, prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a secondary standard.

Workflow for Spectroscopic Analysis

}

Figure 3: Recommended workflow for comprehensive characterization.

Safety and Handling

Sulfonyl fluorides and related compounds must be handled with appropriate care.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any volatile materials.[6][9]

  • Moisture Sensitivity: While generally more stable than other sulfonyl halides, sulfonyl fluorides can be sensitive to moisture and strong nucleophiles. Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

The is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a predictive roadmap for researchers, establishing the expected chemical shifts, coupling constants, and vibrational frequencies based on the compound's distinct functional moieties. By following the outlined protocols, scientists can confidently elucidate and verify the structure of this and other novel fluorinated compounds, enabling their application in advanced materials and drug discovery programs.

References

  • ICSC 1402 - SULFURYL FLUORIDE. Inchem.org. Available from: [Link]

  • Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]

  • 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). PubChemLite. Available from: [Link]

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. Available from: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available from: [Link]

  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. Available from: [Link]

  • 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. National Analytical Corporation. Available from: [Link]

Sources

An In-depth Technical Guide to Tetrafluoroethanesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrafluoroethanesulfonyl fluoride moiety is a unique and valuable building block in modern chemistry, offering a distinct combination of electronic properties and chemical stability. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of its derivatives, with a particular focus on their emerging roles in drug discovery, agrochemicals, and materials science. We will delve into the nuanced synthetic pathways, explore the key reactions with various nucleophiles, and highlight the specific advantages conferred by the tetrafluoroethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these fascinating fluorinated compounds.

Introduction: The Allure of the Tetrafluoroethanesulfonyl Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated functional groups, the tetrafluoroethanesulfonyl moiety stands out due to the strong electron-withdrawing nature of the tetrafluoroethyl group, which significantly impacts the reactivity of the sulfonyl fluoride. This guide will provide an in-depth exploration of the chemistry of tetrafluoroethanesulfonyl fluoride and its derivatives, offering insights into their preparation and diverse applications.

Synthesis of the Core Scaffold: 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride

The journey to harnessing the potential of tetrafluoroethanesulfonyl fluoride derivatives begins with the synthesis of the core scaffold. A robust and scalable synthetic route is paramount for its widespread application. The most common pathway involves a multi-step process starting from tetrafluoroethylene.

From Tetrafluoroethylene to 1,1,2,2-Tetrafluoroethanesulfonic Acid

The synthesis of the key intermediate, 1,1,2,2-tetrafluoroethanesulfonic acid, has been a subject of considerable research. One effective method involves the reaction of tetrafluoroethylene with a buffered aqueous solution of potassium sulfite and bisulfite. This approach provides the potassium salt of 1,1,2,2-tetrafluoroethanesulfonic acid, which can then be converted to the free acid. An alternative and simplified route to this and other partially fluorinated superacids has also been reported, highlighting their potential as cost-effective and safer catalysts compared to traditional superacids like triflic acid.

Conversion to 1,1,2,2-Tetrafluoroethanesulfonyl Chloride

With the sulfonic acid in hand, the next critical step is its conversion to the more reactive sulfonyl chloride. This transformation can be achieved by treating the sulfonic acid monohydrate with thionyl chloride. This reaction proceeds by refluxing the mixture, followed by distillation to yield the desired 1,1,2,2-tetrafluoroethanesulfonyl chloride.

2.3. Halogen Exchange: The Final Step to the Sulfonyl Fluoride

The conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride is a classic halogen exchange reaction. While various fluorinating agents can be employed, a common and effective method involves the use of potassium fluoride (KF). This reaction is typically carried out in a suitable solvent, such as acetonitrile, often with the aid of a phase-transfer catalyst like 18-crown-6 ether to enhance the solubility and reactivity of the fluoride salt. The reaction proceeds via nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Another powerful fluorinating agent that can be used for this transformation is sulfur tetrafluoride (SF₄). SF₄ is a versatile reagent for converting various oxygen-containing functional groups, including sulfonyl chlorides, into their fluorinated counterparts. However, due to its hazardous nature as a gas, its use requires specialized equipment and handling procedures.

A general protocol for the halogen exchange reaction is as follows:

Protocol: Halogen Exchange Fluorination of 1,1,2,2-Tetrafluoroethanesulfonyl Chloride

  • To a solution of 1,1,2,2-tetrafluoroethanesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile), add an excess of potassium fluoride.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6 ether).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring the progress by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 1,1,2,2-tetrafluoroethanesulfonyl fluoride by distillation.

Synthesis_Pathway TFE Tetrafluoroethylene SulfonicAcid 1,1,2,2-Tetrafluoroethanesulfonic Acid TFE->SulfonicAcid K₂SO₃ / KHSO₃ SulfonylChloride 1,1,2,2-Tetrafluoroethanesulfonyl Chloride SulfonicAcid->SulfonylChloride SOCl₂ SulfonylFluoride 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride SulfonylChloride->SulfonylFluoride KF / 18-crown-6

Key Reactions of Tetrafluoroethanesulfonyl Fluoride Derivatives

The reactivity of tetrafluoroethanesulfonyl fluoride is dominated by the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity profile opens up a vast chemical space for the synthesis of diverse derivatives.

Reactions with Amines: Formation of Sulfonamides

One of the most important reactions of perfluoroalkanesulfonyl fluorides is their reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of many biologically active compounds. The reaction proceeds readily, often in the presence of a base to neutralize the hydrofluoric acid byproduct.

Protocol: Synthesis of N-Alkyl-1,1,2,2-tetrafluoroethanesulfonamides

  • Dissolve the desired primary or secondary amine in a suitable solvent (e.g., diethyl ether or dioxane).

  • Add 1,1,2,2-tetrafluoroethanesulfonyl fluoride to the amine solution, typically in excess of the amine.

  • Stir the reaction mixture at room temperature. The reaction initially forms an ammonium salt.

  • Work up the reaction by adding a suitable acid to protonate the sulfonamide and facilitate its extraction into an organic solvent.

  • Wash the organic layer with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting sulfonamide by chromatography or recrystallization.

Sulfonamide_Formation SulfonylFluoride R_F-SO₂F Sulfonamide R_F-SO₂NR'R'' SulfonylFluoride->Sulfonamide Amine R'R''NH Amine->Sulfonamide HF HF

Reactions with Alcohols: Formation of Sulfonate Esters

In a similar fashion to amines, alcohols can react with tetrafluoroethanesulfonyl fluoride to yield sulfonate esters. This reaction is a key transformation in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The robust nature of the S-F bond in sulfonyl fluorides, coupled with their tunable reactivity, makes them ideal candidates for SuFEx click chemistry. This area of research has expanded rapidly, providing a modular and reliable method for constructing diverse chemical libraries. Tetrafluoroethanesulfonyl fluoride and its derivatives can serve as valuable hubs in SuFEx reactions, allowing for the connection of various molecular fragments through the sulfonyl group.

Synthesis of Tetrafluoroethanesulfonyl Azide

Applications of Tetrafluoroethanesulfonyl Fluoride Derivatives

The unique properties of the tetrafluoroethanesulfonyl moiety have led to its exploration in various fields, from life sciences to material science.

Medicinal Chemistry

The incorporation of the tetrafluoroethanesulfonyl group into drug candidates can offer several advantages. The strong electron-withdrawing nature of the tetrafluoroethyl group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and pharmacokinetic properties. Furthermore, the high metabolic stability of the C-F bond can prevent unwanted metabolism at that position, leading to improved drug efficacy and a longer half-life.

While specific drugs containing the 1,1,2,2-tetrafluoroethanesulfonyl moiety are not yet prevalent, the broader class of sulfonamides is a well-established and highly successful class of therapeutic agents. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic properties of the tetrafluoroethanesulfonyl group make it an attractive component for the design of novel sulfonamide-based drugs.

Agrochemicals

The agrochemical industry has also recognized the benefits of incorporating fluorine into pesticides and herbicides. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and favorable environmental profiles. The tetrafluoroethanesulfonyl group can be a valuable addition to agrochemical design, potentially leading to the development of more potent and selective crop protection agents. For instance, derivatives of perfluorohexane sulfonyl fluoride are used as surfactants and dispersants in pesticide formulations due to their exceptional chemical and thermal stability and low surface energy.

Materials Science

The thermal and chemical stability of perfluorinated compounds makes them attractive for applications in materials science. Polymers and materials containing the tetrafluoroethanesulfonyl moiety could exhibit desirable properties such as high thermal stability, chemical resistance, and specific surface properties. For example, a vinyl ether derivative of tetrafluoroethanesulfonyl fluoride has been prepared, suggesting its potential use as a monomer in the synthesis of specialty polymers with unique properties.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of tetrafluoroethanesulfonyl fluoride and its derivatives is essential for their effective application.

PropertyValue
Molecular Formula C₂HF₄O₂S
Molecular Weight 182.08 g/mol

Note: Experimental data for 1,1,2,2-tetrafluoroethanesulfonyl fluoride is limited. The table will be updated as more information becomes available.

Safety and Handling

As with all fluorinated compounds and sulfonyl halides, appropriate safety precautions must be taken when handling tetrafluoroethanesulfonyl fluoride and its derivatives. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. They are likely to be corrosive and moisture-sensitive.

Conclusion and Future Outlook

Derivatives of tetrafluoroethanesulfonyl fluoride represent a promising class of compounds with significant potential across various scientific disciplines. The synthetic pathways to the core scaffold are becoming increasingly well-defined, and the fundamental reactivity of the sulfonyl fluoride group is well-understood. The unique electronic properties conferred by the tetrafluoroethyl group make this moiety a compelling building block for the design of novel pharmaceuticals, agrochemicals, and advanced materials. As research in this area continues to expand, we can expect to see the emergence of new and innovative applications for these versatile fluorinated compounds. The continued development of efficient and scalable synthetic methods will be crucial to unlocking their full potential.

References

  • A new simplified route for the preparation of 1,1,2,2-tetrafluoroethanesulfonic acid is reported in a study on the synthesis and applications of superacids, highlighting its use as a c
  • A patent describes a process for preparing potassium 1,1,2,2-tetrafluoroethanesulfonate from tetrafluoroethylene in a buffered aqueous solution, which is then converted to 1,1,2,2-tetrafluoroethanesulfonic acid.
  • A patent details the preparation of 1,1,2,2-tetrafluoroethanesulfonyl chloride by reacting the corresponding sulfonic acid monohydrate with thionyl chloride.
  • The synthesis of N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides from perfluoroalkanesulfonyl fluorides and amines is a well-established method. (Source: PMC)
  • A review on the synthesis of arylsulfonyl fluorides mentions the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium fluoride and 18-crown-6 ether. (Source: MDPI)
  • The synthesis of perfluorooctanesulfonamide from perfluorooctanesulfonyl fluoride and ammonia is a known reaction. (Source: Wikipedia)
  • Perfluoroalkanesulfonyl fluorides are known to react with alcohols to form sulfonate esters, a key reaction in SuFEx chemistry. (Source: Wikipedia)
  • A study on the synthesis of environmentally relevant perfluorinated sulfonamides describes the preparation of perfluorooctanesulfonyl azide from the corresponding sulfonyl fluoride and sodium azide. (Source: PMC)
  • The use of perfluorohexane sulfonyl fluoride derivatives as surfactants in pesticide formulations is highlighted due to their stability and surface-active properties. (Source: Agropages)
  • A new preparation method for 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride has been developed, indicating its potential as a monomer for specialty polymers.
  • Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of therapeutic applications. (Source: Various scientific journals)

A Technical Guide to the Physicochemical Characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern synthetic chemistry and drug development, fluorinated organic compounds have garnered significant attention due to their unique properties that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Among these, 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride stands out as a versatile building block. A precise understanding of its fundamental physical properties, such as boiling point and density, is not merely an academic exercise. Instead, it forms the bedrock for process optimization, reaction kinetics modeling, purification strategies, and safe handling and storage. This guide provides a detailed examination of these critical parameters and outlines a robust methodology for their experimental determination, grounded in practical, field-proven insights.

Core Physical Properties of this compound

Accurate physical property data is paramount for the seamless transition from laboratory-scale synthesis to pilot-plant and industrial-scale production. The following table summarizes the key physical constants for this compound.

Physical PropertyValueSource(s)
Boiling Point 112 °C[1]
112-114 °C[2]
Density 1.492 g/cm³[1]
Molecular Formula C₅H₅F₅O₃S[1][3]
Molecular Weight 240.15 g/mol [1][3]
Flash Point 43.7 °C[1]
Refractive Index 1.367[1]

Table 1: Key physical properties of this compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which contains a reactive sulfonyl fluoride moiety, the choice of method is critical to avoid decomposition and ensure accuracy. The Thiele tube method is a highly suitable micro-scale technique that is both efficient in its use of material and accurate.[4]

Rationale for Method Selection

The Thiele tube apparatus is favored for several reasons:

  • Sample Economy: It requires a minimal amount of the substance (typically less than 0.5 mL), which is advantageous when working with novel or expensive compounds.[4]

  • Uniform Heating: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform temperature distribution and minimizing the risk of localized superheating, which could lead to decomposition of the thermally sensitive sulfonyl fluoride group.

  • Clear Endpoint: The endpoint, marked by the cessation of bubble stream and the entry of liquid into the capillary tube, is sharp and easily observable.

Step-by-Step Experimental Protocol
  • Apparatus Assembly:

    • Secure a clean, dry Thiele tube to a retort stand.

    • Fill the Thiele tube with a high-boiling, inert heat-transfer fluid, such as silicone oil, to a level just above the top of the side-arm.

    • Attach a small test tube (e.g., a 75x10 mm Durham tube) to a calibrated thermometer using a small rubber band or a thin wire. The bottom of the test tube should be level with the thermometer bulb.

  • Sample Preparation:

    • Using a Pasteur pipette, introduce approximately 0.3-0.5 mL of this compound into the small test tube.

    • Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

  • Measurement:

    • Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube with a micro-burner or a hot air gun.

    • Observe the capillary tube. Initially, a stream of bubbles will emerge as the trapped air expands.

    • Continue heating until a continuous and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample has overcome the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[4] Record this temperature.

  • Validation:

    • Repeat the measurement at least two more times with fresh capillary tubes to ensure reproducibility.

    • Record the ambient atmospheric pressure, as boiling points are pressure-dependent. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A Assemble Thiele Tube Apparatus B Prepare Sample and Capillary Tube A->B   C Immerse Sample and Heat Gently B->C D Observe Continuous Bubble Stream C->D E Remove Heat and Allow to Cool D->E F Record Temperature at Liquid Ingress E->F G Repeat Measurement for Reproducibility F->G H Record Atmospheric Pressure

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Experimental Determination of Density

Density, an intrinsic property of a substance, is defined as its mass per unit volume. Its determination is crucial for reactor volume calculations, fluid dynamics modeling, and concentration calculations. For a liquid such as this compound, density can be accurately determined using a pycnometer or, more conveniently for small volumes, by the mass-volume method using a calibrated micropipette and an analytical balance.

Rationale for Method Selection

The mass-volume method using a calibrated micropipette is chosen for its:

  • Accuracy and Precision: Modern analytical balances and calibrated micropipettes allow for highly accurate and precise measurements of mass and volume, respectively.

  • Speed and Convenience: This method is significantly faster than traditional pycnometry.

  • Material Efficiency: It requires only a small volume of the sample.

Step-by-Step Experimental Protocol
  • Equipment Preparation and Calibration:

    • Ensure the analytical balance is calibrated and level.

    • Use a calibrated positive displacement micropipette to ensure accurate dispensing of the volatile and relatively dense fluorinated liquid.

    • Record the ambient temperature as density is temperature-dependent.

  • Measurement:

    • Place a clean, dry, empty vial on the analytical balance and tare the mass.

    • Accurately dispense a known volume (e.g., 100 µL) of this compound into the vial.

    • Record the mass displayed by the balance.

  • Calculation:

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

  • Validation:

    • Repeat the measurement at least three times and calculate the average density.

    • Ensure the temperature of the liquid is stable and recorded for each measurement.

Density_Determination_Workflow A Calibrate Analytical Balance and Micropipette B Tare Mass of Empty Vial A->B C Dispense Known Volume of Sample into Vial B->C D Record Mass of Sample C->D E Calculate Density (ρ = m/V) D->E F Repeat for Statistical Validity E->F

Caption: Workflow for the determination of liquid density by the mass-volume method.

Conclusion and Future Perspectives

The physical properties of this compound, specifically its boiling point and density, have been presented, and robust, practical methods for their experimental verification have been detailed. The protocols outlined herein are designed to be both accurate and efficient, taking into account the specific chemical nature of fluorinated sulfonyl fluorides. For researchers and drug development professionals, a firm grasp of these fundamental characteristics is indispensable for advancing the application of this and similar fluorinated scaffolds in the synthesis of next-generation therapeutics.

References

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

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A Comprehensive Technical Guide to 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride: A Bifunctional Reagent for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a specialized chemical reagent of significant interest to researchers in drug discovery and materials science. We will detail its core molecular and physical properties, including its molecular formula (C₅H₅F₅O₃S) and molecular weight (240.15 g/mol ).[1][2] The principal focus will be on the compound's unique bifunctional nature, possessing both a highly stable yet reactive sulfonyl fluoride group and a versatile allyl moiety. This dual reactivity makes it an exemplary building block for applications requiring orthogonal chemical modifications, most notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and polymer synthesis. This document will explore the mechanistic rationale behind its applications, provide validated experimental protocols, and outline critical safety and handling procedures.

Section 1: Core Molecular Profile

A precise understanding of a reagent's fundamental identity is paramount for its effective application in research and development. This section outlines the foundational chemical and structural information for this compound.

Chemical Identity
  • Systematic Name: this compound

  • Common Synonyms: 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride, 2-Allyloxyperfluoroethanesulfonyl fluoride[3]

  • CAS Registry Number: 73606-13-0[1][2]

Molecular Formula and Weight

The elemental composition and corresponding mass are summarized in the table below. This data is critical for stoichiometric calculations in reaction planning and for verification via mass spectrometry.

PropertyValueSource
Molecular Formula C₅H₅F₅O₃S[1][2][4]
Molecular Weight 240.15 g/mol [1][2]
Exact Mass 239.98800 Da[2]
Structural Information

The compound's structure features a tetrafluoroethane backbone, with one terminus functionalized as a sulfonyl fluoride and the other connected to an allyl group via an ether linkage.

Caption: Molecular structure of this compound.

  • SMILES: C=CCOC(C(F)(F)S(=O)(=O)F)(F)F[4]

  • InChI: InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2[4]

Section 2: Physicochemical Properties

The physical properties of the reagent dictate the conditions required for its storage, handling, and use in chemical reactions.

PropertyValueSource
Physical State Liquid[5]
Boiling Point 112 - 114 °C[2][5]
Density 1.492 g/cm³[2]
Flash Point 43.7 °C[2]
Refractive Index 1.367[2]
LogP (XLogP3) 2.75[2]
Solubility Insoluble in water; moisture sensitive[6]

The compound's high density is characteristic of highly fluorinated organic molecules. Its moisture sensitivity, primarily at the sulfonyl fluoride moiety, necessitates storage under anhydrous conditions.

Section 3: The Chemistry of the Sulfonyl Fluoride Moiety: SuFEx Click Chemistry

The Role of Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides (R-SO₂F) have become indispensable tools in chemical biology and drug design.[7] Unlike their more reactive sulfonyl chloride counterparts, the sulfur-fluorine bond is remarkably stable under a wide range of conditions, including aqueous environments, and is resistant to common reduction and oxidation protocols.[7] This stability is not an indication of inertness but rather a "dormant" reactivity that can be "awakened" under specific conditions to form highly stable covalent linkages. This property makes them ideal for use as covalent inhibitors and biological probes, as they can traverse complex biological systems before reacting selectively with their intended target.[7][8]

The SuFEx Reaction: Mechanism and Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" reaction that involves the exchange of the fluoride on a sulfonyl fluoride hub with a nucleophile, typically a silyl-protected phenol or an amine.[9] The reaction is often facilitated by a mild base.

cluster_reactants Reactants cluster_products Products A R-SO₂F Sulfonyl Fluoride C R-SO₂-Nu Sulfonate Ester / Sulfonamide A->C + Nu-H Base B Nu-H Phenol / Amine B->C D H-F

Caption: Generalized mechanism of the SuFEx click reaction.

Causality in Application: Why Choose a Sulfonyl Fluoride?

The selection of a sulfonyl fluoride warhead in probe or drug design is a deliberate choice rooted in kinetic stability. In the complex milieu of a cell, a more reactive electrophile (like a sulfonyl chloride) would be indiscriminately quenched by abundant nucleophiles such as water or glutathione. The S-F bond's strength ensures the molecule's integrity until it reaches the specific microenvironment of a target protein's binding pocket, where residues like lysine, tyrosine, or serine can be activated for covalent modification.[8] This targeted reactivity minimizes off-target effects and enhances the compound's selectivity and therapeutic window.

Section 4: The Role of the Allyl Group: A Versatile Synthetic Handle

The allyl group (CH₂=CH-CH₂-) on the opposite end of the molecule provides a second, orthogonal site for chemical modification. Its reactivity is distinct from the sulfonyl fluoride, allowing for sequential or differential functionalization. This bifunctionality is the core strength of the title compound.

cluster_reactant Allyl Group cluster_products Potential Products Allyl R-O-CH₂-CH=CH₂ Thioether Thiol-Ene Addition Product Allyl->Thioether + R'-SH Radical Initiator Polymer Polymerization Product Allyl->Polymer Polymerization Conditions Diol Dihydroxylation Product Allyl->Diol OsO₄ / NMO

Caption: Representative reactions of the allyl functional group.

This versatility allows the molecule to act as a linker. For instance, the allyl group can be incorporated into a polymer backbone, leaving the sulfonyl fluoride moiety available for subsequent bioconjugation via a SuFEx reaction.[10] Alternatively, the sulfonyl fluoride can first be reacted with a biomolecule, and the allyl group can then be used to attach a fluorescent tag or other reporter group.

Section 5: Experimental Protocols & Methodologies

The following protocols are representative examples designed to be self-validating through integrated analytical checkpoints. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales.

Representative Protocol: SuFEx Ligation with a Phenolic Nucleophile

Rationale: This protocol demonstrates the core SuFEx reactivity. The choice of a mild organic base like DBU prevents degradation of sensitive substrates while effectively promoting the reaction. Acetonitrile is an excellent solvent choice due to its aprotic polar nature and ability to dissolve a wide range of organic compounds.

Workflow Diagram:

A 1. Combine Reactants B 2. Add Base & Heat A->B C 3. Monitor by TLC/LC-MS B->C D 4. Aqueous Workup C->D Reaction Complete E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for a typical SuFEx ligation reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq), this compound (1.1 eq), and anhydrous acetonitrile (to achieve a ~0.1 M concentration).

  • Reaction Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Progress: Gently heat the reaction to 40-60 °C and monitor its progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Representative Protocol: Radical-Initiated Thiol-Ene Reaction

Rationale: This protocol illustrates the orthogonal reactivity of the allyl group. A thiol-ene "click" reaction is highly efficient and proceeds under mild, metal-free conditions, making it compatible with the stable sulfonyl fluoride moiety. AIBN is a common thermal initiator for such radical reactions.

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in a degassed solvent such as toluene or dioxane (~0.2 M).

  • Initiation: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) (~0.1 eq).

  • Reaction Progress: Heat the reaction mixture to 80-90 °C under an inert atmosphere. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the residue directly by flash column chromatography to yield the thioether product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm successful addition across the double bond and the integrity of the sulfonyl fluoride group.

Section 6: Safety, Handling, and Storage

Expertise & Trustworthiness: Proper handling of this reagent is critical for user safety and experimental success. It is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • Hazard Identification:

    • Causes severe skin burns and eye damage (GHS: Skin Corrosion 1B, Eye Damage 1).[5]

    • May cause respiratory irritation (GHS: STOT SE 3).[5]

    • Corrosive.[11]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[5]

    • Eye Protection: Use chemical safety goggles and a face shield.[5]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[5]

    • Respiratory Protection: Handle only in a well-ventilated chemical fume hood.[5][11]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Do not breathe vapor, mist, or gas.[5]

    • Wash hands thoroughly after handling.[5]

    • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

  • Storage:

    • Store locked up in a tightly closed container.[5][13]

    • Keep in a dry, cool, and well-ventilated place.[5][13]

    • The compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its reactivity.

Section 7: Conclusion and Future Outlook

This compound is more than a simple chemical; it is a sophisticated molecular tool. Its value lies in its designed bifunctionality, which provides researchers with a reliable platform for orthogonal ligation strategies. The robust stability of the sulfonyl fluoride group, combined with its "clickable" SuFEx reactivity, makes it ideal for late-stage functionalization and bioconjugation. Simultaneously, the accessible chemistry of the allyl group opens avenues for polymerization, surface immobilization, and the attachment of secondary modalities.

Future applications will likely leverage this dual nature in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized biomaterials, where precise control over covalent bond formation is essential for efficacy and safety.

References

  • 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). PubChemLite. [Link]

  • 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0. National Analytical Corporation - Chemical Division - Tradeindia. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]

  • Applications of sulfonyl fluorides Examples of biologically active molecules containing a SO2F moiety. ResearchGate. [Link]

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. [Link]

  • Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. ChemRxiv. [Link]

Sources

A Bifunctional Building Block for Modern Chemistry: Exploratory Reactions with 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The convergence of distinct chemical functionalities into a single molecular architecture offers a powerful platform for innovation in drug discovery, materials science, and chemical biology. This guide explores the reactivity of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0)[1][2], a molecule possessing two highly versatile and orthogonally reactive groups: a sulfonyl fluoride and an allyl ether. We will delve into the core chemistries of each functional group, providing field-proven insights and detailed protocols for exploratory reactions. This document serves as a technical primer for researchers seeking to leverage this unique bifunctional building block for the synthesis of novel compounds and materials.

Introduction: A Molecule of Duality and Opportunity

This compound is a unique reagent that marries the stability and latent reactivity of a sulfonyl fluoride with the diverse chemical handles offered by an allyl group. The tetrafluoroethyl bridge provides a stable, electron-withdrawing scaffold that influences the reactivity of both terminal groups.

  • The Sulfonyl Fluoride (-SO₂F) Moiety: This group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability to a wide range of conditions, including hydrolysis and reduction, yet can be activated to react efficiently with a variety of nucleophiles.[3] This tunable reactivity makes them ideal for bioconjugation and late-stage functionalization.[4]

  • The Allyl Ether Moiety (-OCH₂CH=CH₂): The allyl group is a classic functional handle in organic synthesis. Its double bond and allylic protons are amenable to a vast array of transformations, including electrophilic additions, radical reactions, cycloadditions, and transition-metal-catalyzed processes.[5][6][7]

The presence of these two groups in one molecule allows for sequential or selective functionalization, opening avenues for the creation of complex molecules, polymers, and bioconjugates.

G cluster_functional_groups Key Reactive Centers main This compound fg1 Sulfonyl Fluoride (-SO2F) Stable yet 'Clickable' Electrophile main->fg1 fg2 Allyl Group (-OCH2CH=CH2) Versatile Nucleophilic & Radical Handle main->fg2 path1 SuFEx Chemistry fg1->path1 path2 Allyl Group Transformations fg2->path2 SuFEx_Workflow Start Start: 2-Allyloxy... -SO2F Reagent Nucleophile Select Nucleophile (e.g., R2NH, ArOH) Start->Nucleophile 1. Conditions Select Conditions (Base/Catalyst, Solvent, Temp) Nucleophile->Conditions 2. Reaction Reaction (Stirring, Heating) Conditions->Reaction 3. Workup Aqueous Workup (Extraction, Washing) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5. Product Final Product (Sulfonamide/Sulfonate) Purification->Product 6.

Sources

Methodological & Application

Application Notes and Protocols: 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATESF) in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling ATESF, a Versatile Connector in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the assembly of functional molecules, offering a robust and modular approach for creating stable linkages.[1][2][3] At the heart of this transformative chemistry are sulfonyl fluorides (R-SO₂F), compounds lauded for their unique balance of stability and latent reactivity.[1][4] Within this class of reagents, 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATESF) emerges as a particularly compelling building block. Its structure, featuring a highly fluorinated aliphatic backbone, a reactive sulfonyl fluoride moiety, and a versatile allyl group, positions it as a powerful tool for applications ranging from drug discovery to materials science.

This application note provides a comprehensive guide to the use of ATESF in SuFEx click chemistry. We will delve into the mechanistic underpinnings of its reactivity, explore its diverse applications, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

The Scientific Foundation: Understanding the Reactivity of ATESF

The utility of ATESF in SuFEx chemistry stems from the distinct properties of its constituent parts: the sulfonyl fluoride and the allyl ether.

The SuFEx Core: The Sulfonyl Fluoride Group

The S(VI)-F bond in sulfonyl fluorides is remarkably stable under a wide range of conditions, yet it can be selectively activated to react with nucleophiles.[1][4] This "click" reactivity is typically triggered by the presence of a suitable catalyst, such as an organobase or a bifluoride salt, which facilitates the displacement of the fluoride ion.[5] Aliphatic sulfonyl fluorides, like ATESF, are noted for their moderate reactivity, which allows for excellent functional group tolerance.[6][7]

The Functional Handle: The Allyl Group

The allyl group in ATESF serves as a valuable synthetic handle for post-SuFEx modifications. This opens the door to a "click-and-modify" strategy, where the initial SuFEx reaction provides a stable linkage, and subsequent chemistry on the allyl group introduces additional functionality. This dual-reactivity paradigm significantly expands the molecular complexity that can be achieved from a single building block.[8]

Visualizing the Mechanism: The SuFEx Reaction of ATESF

The following diagram illustrates the general mechanism of a base-catalyzed SuFEx reaction between ATESF and a phenolic nucleophile.

SuFEx_Mechanism ATESF ATESF (R-SO₂F) Intermediate Pentacoordinate Sulfurane Intermediate ATESF->Intermediate Nucleophilic Attack Nucleophile Phenol (Ar-OH) Activated_Nucleophile Phenoxide (Ar-O⁻) Nucleophile->Activated_Nucleophile Deprotonation Base Base (e.g., DBU) Activated_Nucleophile->Intermediate Product Sulfonate Ester (R-SO₂-OAr) Intermediate->Product Fluoride Elimination Byproduct [Base-H]⁺F⁻

Caption: Base-catalyzed SuFEx reaction of ATESF with a phenol.

Applications in Research and Development

The unique bifunctional nature of ATESF makes it a valuable reagent in several key areas:

  • Drug Discovery: ATESF can be used to link a pharmacophore to a targeting moiety, with the allyl group available for the attachment of imaging agents, solubility enhancers, or other functional groups. The stability of the resulting sulfonate or sulfonamide bond is advantageous for in vivo applications.[9]

  • Bioconjugation and Chemical Biology: The sulfonyl fluoride can react with specific amino acid residues on proteins, such as lysine or tyrosine, to form covalent adducts.[6][7] The allyl group can then be used for subsequent labeling with fluorescent probes or other reporter molecules.

  • Materials Science: ATESF can be employed as a monomer in polymerization reactions. The SuFEx reaction can be used to form the polymer backbone, while the pendant allyl groups can be cross-linked or functionalized to tune the material's properties.[10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of ATESF in SuFEx click chemistry.

Protocol 1: General Procedure for SuFEx Reaction of ATESF with a Phenol

This protocol describes a general method for the synthesis of an aryl sulfonate ester from ATESF and a phenol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

Materials:

  • This compound (ATESF)

  • Phenol of interest

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv).

  • Dissolve the phenol in anhydrous MeCN (0.1 M concentration).

  • Add ATESF (1.1 equiv) to the solution.

  • Add DBU (0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Table 1: Representative SuFEx Reactions of ATESF with Phenols

EntryPhenolCatalyst (mol%)Time (h)Yield (%)
14-MethoxyphenolDBU (10)292
2N-acetyl-L-tyrosine ethyl esterDBU (10)485
34-HydroxybenzaldehydeDBU (10)388
Protocol 2: SuFEx Reaction of ATESF with a Primary Amine using a Bifluoride Salt Catalyst

This protocol is suitable for base-sensitive substrates, employing a milder bifluoride salt catalyst.[1]

Materials:

  • This compound (ATESF)

  • Primary amine of interest

  • Tetrabutylammonium bifluoride (TBAT)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel, dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add ATESF (1.2 equiv) to the solution.

  • Add TBAT (0.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Table 2: SuFEx Reactions of ATESF with Primary Amines

EntryPrimary AmineCatalyst (mol%)Time (h)Yield (%)
1BenzylamineTBAT (5)689
2Glycine methyl esterTBAT (5)878
Protocol 3: Post-SuFEx Modification via Thiol-Ene "Click" Reaction

This protocol demonstrates the functionalization of the allyl group of a previously synthesized ATESF-derived sulfonate ester.

Materials:

  • ATESF-derived sulfonate ester (from Protocol 1)

  • Thiol of interest (e.g., 1-dodecanethiol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous tetrahydrofuran (THF)

  • UV lamp (365 nm)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ATESF-derived sulfonate ester (1.0 equiv) and the thiol (1.5 equiv) in anhydrous THF (0.1 M).

  • Add the photoinitiator DMPA (0.05 equiv).

  • Degas the solution with nitrogen for 15 minutes.

  • Irradiate the reaction mixture with a 365 nm UV lamp at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the solvent.

  • Purify the product by column chromatography.

Workflow for Dual Functionalization of ATESF

The following diagram outlines a typical workflow for leveraging both reactive sites of ATESF.

Dual_Functionalization_Workflow Start ATESF Step1 Step 1: SuFEx Reaction Start->Step1 Intermediate ATESF-Conjugate (with allyl group intact) Step1->Intermediate React with Nucleophile (e.g., Phenol, Amine) Step2 Step 2: Post-Modification Intermediate->Step2 Final_Product Dually Functionalized Molecule Step2->Final_Product React with Allyl-reactive species (e.g., Thiol, Diene)

Caption: A two-step workflow for the dual functionalization of ATESF.

Conclusion: A Powerful and Versatile Tool for Modern Chemistry

This compound (ATESF) stands out as a highly valuable and versatile building block for SuFEx click chemistry. Its robust sulfonyl fluoride moiety allows for reliable and efficient conjugation, while the strategically positioned allyl group provides a gateway for a multitude of post-synthetic modifications. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of ATESF in their endeavors, from the synthesis of novel therapeutics to the development of advanced materials.

References

  • Zhang, L., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Puleo, T. G., & Richardson, A. D. (2023). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 25(16), 2846–2851. [Link]

  • Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2731-2741. [Link]

  • ResearchGate. SuFEx‐based polymerizations: Previous work focused on accomplishing... [Link]

  • Dong, J., et al. (2019). New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. [Link]

  • Wang, Y., et al. (2017). SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts. Angewandte Chemie International Edition, 56(37), 11203-11208. [Link]

  • Li, J., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(19), 13035-13049. [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56. [Link]

  • Zheng, Q., et al. (2019). SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride (SOF4). Journal of the American Chemical Society, 141(38), 15233-15242. [Link]

  • Kaintz, A., et al. (2019). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. ACS Applied Polymer Materials, 1(10), 2644-2651. [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. [Link]

  • Puleo, T. G., & Richardson, A. D. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Hoveyda, A. H., et al. (2025). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Nature Chemistry. [Link]

  • Research Communities. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. [Link]

  • Li, S., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry, 21(27), 5586-5598. [Link]

  • National Analytical Corporation. 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. [Link]

  • PubChem. 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride. [Link]

  • Wu, P., et al. (2020). Advances in the construction of diverse SuFEx linkers. Frontiers of Chemical Science and Engineering, 14(5), 796-809. [Link]

  • Lebleu, T., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(12), e202115922. [Link]

  • Gouverneur, V., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Nature Protocols. [Link]

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The Ascendancy of Sulfonyl Fluorides: A Guide to Their Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of a Privileged Functional Group

For decades, sulfonyl fluorides languished in the periphery of mainstream organic synthesis, often overshadowed by their more reactive sulfonyl chloride counterparts. However, a recent renaissance, fueled by the pioneering work of K. Barry Sharpless on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has catapulted this functional group to the forefront of chemical innovation.[1][2] Possessing a unique balance of stability and tunable reactivity, sulfonyl fluorides have emerged as powerful tools in fields as diverse as drug discovery, chemical biology, and materials science.[1][3] Their remarkable stability towards hydrolysis and reduction, a consequence of the strong S-F bond, coupled with their selective reactivity towards nucleophiles under specific activation, makes them ideal for a myriad of applications.[4][5] This guide provides an in-depth exploration of the key applications of sulfonyl fluorides, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. SuFEx Click Chemistry: A New Paradigm in Molecular Assembly

The advent of SuFEx click chemistry has been a transformative event in organic synthesis.[2][6] This next-generation click reaction relies on the efficient and specific reaction between a sulfonyl fluoride (R-SO₂F) and a silyl-protected nucleophile (Nu-SiR₃) to form a stable linkage, with the concomitant formation of a volatile silyl fluoride.[7] The reaction is characterized by its high efficiency, broad scope, and tolerance of a wide range of functional groups.[8]

Core Principle of SuFEx Chemistry

The fundamental transformation in SuFEx chemistry is the exchange of a fluorine atom on a hexavalent sulfur center with a nucleophile. This process is typically catalyzed by a nucleophilic species, such as a fluoride ion or a hindered organic base, which activates the sulfonyl fluoride towards nucleophilic attack.[7][9]

SuFEx_Mechanism RSO2F R-SO₂F Intermediate [R-SO₂-Nu-SiR₃]⁻ RSO2F->Intermediate + Nu-SiR₃ NuSiR3 Nu-SiR₃ Catalyst Catalyst Catalyst->Intermediate Product R-SO₂-Nu Intermediate->Product Byproduct F-SiR₃ Intermediate->Byproduct

Figure 1: Generalized workflow of a SuFEx click reaction.

Key SuFEx Hubs and Their Applications

A variety of sulfonyl fluoride-containing molecules, termed "SuFExable hubs," have been developed to facilitate the modular construction of complex molecules.[8]

SuFEx HubStructureKey Applications
Ethenesulfonyl Fluoride (ESF) CH₂=CHSO₂FMichael acceptor for bioconjugation, synthesis of polymers and materials.[10][11]
Sulfuryl Fluoride (SO₂F₂) SO₂F₂Synthesis of sulfates, sulfamates, and sulfamides.[12][13]
Aryl Sulfonyl Fluorides Ar-SO₂FBuilding blocks for medicinal chemistry, covalent inhibitors.[14][15]

II. Covalent Inhibitors in Drug Discovery: The "Privileged Warhead"

Sulfonyl fluorides have emerged as "privileged warheads" in the design of targeted covalent inhibitors (TCIs).[4] Unlike traditional cysteine-targeting electrophiles like acrylamides, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[4][16] This expanded reactivity profile significantly broadens the scope of the "druggable" proteome.[16][17]

Mechanism of Covalent Modification

The covalent modification of a protein by a sulfonyl fluoride warhead involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme linkage and the displacement of the fluoride ion.[18] The specificity of this interaction is dictated by the binding affinity of the inhibitor's scaffold for the target protein, which positions the sulfonyl fluoride in close proximity to the reactive amino acid residue.

Covalent_Inhibition Inhibitor Inhibitor-SO₂F Complex [Inhibitor-SO₂F•••Protein-NuH] Inhibitor->Complex + Protein-NuH Protein Protein-NuH Covalent_Adduct Inhibitor-SO₂-Nu-Protein Complex->Covalent_Adduct Covalent Bond Formation HF H-F Complex->HF

Figure 2: Covalent modification of a protein by a sulfonyl fluoride inhibitor.

Advantages of Sulfonyl Fluorides as Covalent Warheads:
  • Broad Reactivity: Targets a wider range of nucleophilic amino acids beyond cysteine.[4][19]

  • Tunable Reactivity: The electrophilicity of the sulfonyl fluoride can be modulated by the electronic properties of the aryl ring, allowing for the fine-tuning of reactivity to balance target engagement with off-target effects.[18][19]

  • High Stability: Sulfonyl fluorides exhibit excellent stability in aqueous media, a crucial property for in vivo applications.[4][14]

  • Formation of Stable Adducts: Forms stable covalent bonds with amino acid residues like tyrosine and lysine.[18][19]

III. Synthetic Methodologies and Protocols

The expanding applications of sulfonyl fluorides have driven the development of numerous synthetic methods for their preparation.

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides from Aryl Boronic Acids

This protocol describes a bismuth-catalyzed synthesis of aryl sulfonyl fluorides from readily available aryl boronic acids, offering a broad substrate scope and high functional group tolerance.[15]

Materials:

  • Aryl boronic acid (1.0 equiv)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (1.5 equiv)

  • Bi(OAc)₃ (10 mol%)

  • Ligand (e.g., bis-aryl sulfone ligand) (12 mol%)

  • Selectfluor (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl boronic acid, DABSO, Bi(OAc)₃, and the ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add Selectfluor in one portion and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Amidation of Sulfonyl Fluorides

This protocol details a highly efficient method for the synthesis of sulfonamides from sulfonyl fluorides and amines, utilizing a catalytic amount of 1-hydroxybenzotriazole (HOBt).[20]

Materials:

  • Sulfonyl fluoride (1.0 equiv)

  • Amine (1.1 equiv)

  • HOBt (5 mol%)

  • Triethylamine (2.0 equiv)

  • Anhydrous solvent (e.g., CH₃CN)

Procedure:

  • To a flask containing the sulfonyl fluoride and HOBt, add the anhydrous solvent.

  • Add the amine followed by triethylamine at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired sulfonamide.

Protocol 3: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonic Acids

This method provides a convenient one-pot procedure for the synthesis of sulfonyl fluorides from sulfonic acids or their salts using cyanuric chloride and potassium bifluoride.[21][22]

Materials:

  • Sulfonic acid or sulfonate salt (1.0 equiv)

  • Cyanuric chloride (1.2 equiv)

  • Potassium bifluoride (KHF₂) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the sulfonic acid or sulfonate salt in anhydrous MeCN, add cyanuric chloride and TBAB.

  • Heat the mixture to 60 °C and stir for 2-4 hours to form the intermediate sulfonyl chloride.

  • Cool the reaction mixture to room temperature and add KHF₂ in one portion.

  • Heat the mixture to 60 °C and stir for an additional 4-8 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

IV. Future Perspectives

The field of sulfonyl fluoride chemistry is poised for continued growth and innovation. Future research will likely focus on the development of novel catalytic methods for their synthesis, the discovery of new SuFExable hubs with unique reactivity profiles, and the expansion of their application in areas such as molecular imaging and the development of molecular glues.[16][17] The unique properties of the S-F bond will undoubtedly continue to inspire creative solutions to challenges in both chemistry and biology. The journey of the sulfonyl fluoride from a chemical curiosity to a cornerstone of modern organic synthesis is a testament to the power of fundamental research to unlock the potential of underutilized functional groups.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • Enamine. (n.d.). Sulfonyl Fluorides.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery, 18(8), 859-870.
  • Applications of Sulfonyl Fluorides in Organic Transform
  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. (2021). Journal of the American Chemical Society, 143(44), 18516-18522.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery, 18(8), 859-870.
  • Applications of Sulfonyl Fluorides in Organic Transform
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2018). MedChemComm, 9(1), 143-148.
  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731–4758.
  • BenchChem. (n.d.). The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide.
  • The growing applic
  • Applications of Sulfonyl Fluorides in Organic Transform
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry, 21(6), 1149-1166.
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022).
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.).
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024). ACS Sustainable Chemistry & Engineering.
  • Application of Sulfonyl Fluorides in Organic Transformation. (n.d.).
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023).
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021).
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021).
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances, 9(28), 16124-16128.
  • Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. (2018). Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 685-694.

Sources

The Emergence of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATAF) in Advanced Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note on the Synthesis, Properties, and Protocols for a Novel Fluoropolymer Precursor.

In the landscape of materials science and polymer chemistry, the demand for high-performance materials with tailored properties is ever-present. Fluoropolymers, renowned for their exceptional thermal stability, chemical inertness, and unique surface properties, are at the forefront of this demand. A promising precursor gaining attention in this field is 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, hereafter referred to as ATAF. This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the significance, properties, and polymerization protocols of ATAF, thereby enabling its application in the synthesis of next-generation fluoropolymers.

Introduction: The Strategic Advantage of ATAF in Fluoropolymer Chemistry

ATAF (CAS No: 73606-13-0) is a unique monomer distinguished by the presence of both a reactive allyl group and a sulfonyl fluoride moiety, attached to a tetrafluoroethyl backbone.[1][2] This bifunctional nature is the cornerstone of its utility. The allyl group provides a versatile handle for polymerization, primarily through free-radical mechanisms, allowing for its incorporation into polymer chains. Concurrently, the sulfonyl fluoride (-SO₂F) group offers a reactive site for post-polymerization modification. This functional group can be readily hydrolyzed to a sulfonic acid (-SO₃H), imparting ion-exchange capabilities to the resulting polymer. This dual functionality makes ATAF a highly valuable precursor for a range of specialized fluoropolymers, particularly for applications requiring high chemical resistance and ion conductivity, such as in advanced membranes and specialized coatings.

Physicochemical Properties of ATAF Monomer

A thorough understanding of the monomer's properties is critical for its safe handling and for designing effective polymerization strategies.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 1,1,2,2-tetrafluoro-2-(prop-2-en-1-yloxy)ethanesulfonyl fluoride[3]
CAS Number 73606-13-0[2]
Molecular Formula C₅H₅F₅O₃S[2]
Molecular Weight 240.15 g/mol [2]
Appearance Not specified, typically a liquid-
Purity ≥ 95% (as commercially available)[3]

Polymerization of ATAF: Protocols and Methodologies

The polymerization of ATAF can be achieved through various free-radical polymerization techniques. The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and morphology. Below are detailed protocols for two common methods: emulsion and solution polymerization.

Emulsion Polymerization of ATAF

Emulsion polymerization is a robust technique for producing high molecular weight polymers in an aqueous medium, which is advantageous from an environmental and heat-transfer perspective.[4]

Objective: To synthesize a high molecular weight poly(ATAF) latex.

Materials:

  • This compound (ATAF) (Monomer)

  • Potassium persulfate (KPS) (Initiator)

  • Sodium dodecyl sulfate (SDS) (Surfactant)

  • Sodium bicarbonate (NaHCO₃) (Buffer)

  • Deionized water (Reaction medium)

  • Nitrogen gas (for purging)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Syringe pump for monomer and initiator feeding.

  • Constant temperature bath.

Protocol:

  • Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving sodium dodecyl sulfate (SDS) and sodium bicarbonate (NaHCO₃) in deionized water. A typical concentration would be 0.5-1.0 wt% SDS and 0.1-0.3 wt% NaHCO₃ based on the water amount.

  • Charging the Reactor: Transfer the aqueous phase to the reactor. Begin stirring at a moderate speed (e.g., 200-300 rpm) and heat the reactor to the desired polymerization temperature, typically between 60-80°C.

  • Initiator and Monomer Feed: Once the reactor temperature has stabilized, add a pre-dissolved solution of the initiator, potassium persulfate (KPS), to the reactor. Immediately after, begin the continuous feeding of the ATAF monomer using a syringe pump over a period of 2-4 hours. The initiator concentration is typically in the range of 0.1-0.5 mol% based on the monomer.

  • Polymerization: Continue the reaction for an additional 2-4 hours after the monomer feed is complete to ensure high conversion.

  • Cooling and Collection: Cool the reactor to room temperature. The resulting product will be a stable polymer latex.

  • Purification (Optional): The latex can be coagulated by adding a salt solution (e.g., MgSO₄) or a water-miscible non-solvent (e.g., methanol), followed by filtration, washing with deionized water, and drying under vacuum.

Causality Behind Experimental Choices:

  • Nitrogen Purge: Oxygen is a radical scavenger and its presence can lead to an induction period or complete inhibition of the polymerization.

  • Buffer (NaHCO₃): The decomposition of persulfate initiators can lead to a decrease in pH. A buffer is used to maintain a stable pH, which is crucial for the stability of the latex.

  • Continuous Monomer Feed: This "semi-batch" approach allows for better control of the reaction exotherm and helps to maintain a low, steady concentration of monomer in the aqueous phase, which is important for controlling particle nucleation and growth.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Purge Reactor with Nitrogen C Charge Reactor with Aqueous Phase & Heat A->C B Prepare Aqueous Phase (DI Water, SDS, NaHCO₃) B->C D Add Initiator (KPS) C->D E Feed Monomer (ATAF) D->E F Polymerization E->F G Cool Reactor F->G H Collect Latex G->H I Optional: Coagulation & Purification H->I

Fig. 1: Emulsion Polymerization Workflow for ATAF.
Solution Polymerization of ATAF

Solution polymerization offers the advantage of producing a polymer with a more uniform molecular weight distribution and is often simpler to perform on a laboratory scale.[3] The resulting polymer is in solution, which can be directly used for applications like coatings.

Objective: To synthesize poly(ATAF) in an organic solvent.

Materials:

  • This compound (ATAF) (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Fluorinated solvent (e.g., 1,1,1,3,3-pentafluorobutane or a suitable hydrofluoroether) (Solvent)

  • Nitrogen gas (for purging)

  • Methanol (Non-solvent for precipitation)

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet.

  • Oil bath for heating.

Protocol:

  • Reactor Setup: Place a magnetic stir bar in the Schlenk flask and attach a condenser. Purge the flask with nitrogen for 15-20 minutes.

  • Charging the Reactor: Under a nitrogen atmosphere, add the ATAF monomer and the chosen fluorinated solvent to the flask. The monomer concentration is typically in the range of 10-30 wt%.

  • Initiator Addition: Add the initiator, AIBN, to the reaction mixture. The amount of initiator will influence the molecular weight of the resulting polymer; a typical range is 0.1-1.0 mol% relative to the monomer.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature, typically between 60-80°C, and stir the mixture. The polymerization time can range from 6 to 24 hours, depending on the desired conversion.

  • Isolation of the Polymer: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent, such as methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Fluorinated Solvent: A fluorinated solvent is chosen for its ability to dissolve both the fluorinated monomer and the resulting polymer, ensuring a homogeneous reaction medium.

  • AIBN Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at the reaction temperatures, providing a steady source of free radicals.

  • Precipitation in Non-solvent: This is a standard method for separating the polymer from the unreacted monomer, initiator fragments, and solvent.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction & Purification A Purge Flask with Nitrogen B Charge Flask with ATAF & Solvent A->B C Add Initiator (AIBN) B->C D Heat and Stir (Polymerization) C->D E Cool to Room Temp. D->E F Precipitate Polymer in Non-solvent E->F G Filter, Wash, & Dry Polymer F->G

Fig. 2: Solution Polymerization Workflow for ATAF.

Properties and Characterization of Poly(ATAF)

The polymer derived from ATAF, poly(ATAF), is expected to exhibit the characteristic properties of fluoropolymers, including high thermal stability and chemical resistance.

Expected Properties:

  • Thermal Stability: The thermal decomposition temperature of fluoropolymers is generally high due to the strength of the C-F bond. The onset of decomposition for poly(ATAF) is anticipated to be above 300°C in an inert atmosphere.[4]

  • Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] The specific Tg of poly(ATAF) would need to be determined experimentally, likely through Differential Scanning Calorimetry (DSC), and will be influenced by the polymer's molecular weight and microstructure.

  • Chemical Resistance: Fluoropolymers are known for their excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.[6] Poly(ATAF) is expected to be highly resistant to most chemicals, though its compatibility with specific reagents should be verified.

Characterization Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the polymer structure and determine monomer conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups in the monomer and polymer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) and melting point (Tm), if applicable.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.

Post-Polymerization Modification and Applications

A key feature of poly(ATAF) is the potential for post-polymerization modification of the sulfonyl fluoride groups.

Hydrolysis to Polysulfonic Acid

The sulfonyl fluoride groups can be hydrolyzed to sulfonic acid groups, transforming the polymer into a proton-conducting ionomer.

Protocol for Hydrolysis:

  • Disperse or dissolve the poly(ATAF) in a suitable solvent mixture (e.g., a mixture of a polar aprotic solvent and water).

  • Add a base, such as potassium hydroxide (KOH), and heat the mixture (e.g., 80-90°C) for several hours to convert the -SO₂F groups to -SO₃K.

  • Acidify the polymer by treating it with a strong acid, such as hydrochloric acid (HCl), to convert the -SO₃K groups to -SO₃H.

  • Purify the resulting sulfonated polymer by washing with deionized water until the washings are neutral.

  • Dry the ionomer under vacuum.

Applications

The resulting sulfonated fluoropolymer has significant potential in a variety of advanced applications:

  • Ion-Exchange Membranes: The sulfonic acid groups make the polymer an excellent candidate for proton-exchange membranes (PEMs) in fuel cells and electrolyzers, as well as for membranes in electrodialysis and other separation processes.[7][8] The ion-exchange capacity (IEC) of the membrane can be tailored by controlling the amount of ATAF incorporated into the polymer.[9]

  • Specialty Coatings: The fluorinated backbone provides excellent chemical and thermal resistance, making these polymers suitable for protective coatings in harsh environments. The sulfonic acid groups can also impart anti-static or hydrophilic properties to surfaces.

  • Functional Additives: Low molecular weight oligomers of sulfonated poly(ATAF) can be used as functional additives to improve the properties of other polymers.

  • Catalysis: The acidic nature of the sulfonated polymer allows it to be used as a solid acid catalyst in various chemical reactions.

ATAF_Applications cluster_apps Applications ATAF ATAF Monomer (Allyl & -SO₂F groups) Polymerization Polymerization ATAF->Polymerization PolyATAF Poly(ATAF) (-SO₂F side chains) Polymerization->PolyATAF Hydrolysis Hydrolysis (-SO₂F → -SO₃H) PolyATAF->Hydrolysis SulfonatedPolymer Sulfonated Poly(ATAF) (Ionomer) Hydrolysis->SulfonatedPolymer Membranes Ion-Exchange Membranes SulfonatedPolymer->Membranes Coatings Specialty Coatings SulfonatedPolymer->Coatings Catalyst Solid Acid Catalyst SulfonatedPolymer->Catalyst

Fig. 3: From ATAF Monomer to Advanced Applications.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classification: Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity — single exposure (respiratory system).[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the Safety Data Sheet (SDS) for the specific material before use.

Conclusion

This compound is a promising and versatile monomer for the synthesis of advanced functional fluoropolymers. Its unique combination of a polymerizable allyl group and a modifiable sulfonyl fluoride group opens up possibilities for creating materials with tailored properties for a wide range of demanding applications, from energy conversion and storage to high-performance coatings. The protocols and information provided in this application note are intended to serve as a valuable resource for researchers and scientists looking to explore the potential of this exciting precursor in their own work.

References

  • Nikonenko, V. (2021). Ion-Exchange Membranes and Processes. Membranes, 11(11), 863. [Link]

  • ResearchGate. (n.d.). Variation of the ion exchange capacity with the time of sulfonation... ResearchGate. [Link]

  • National Analytical Corporation. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Retrieved from [Link]

  • Google Patents. (2004). Polymerization of fluoromonomers using a 3-allyloxy-2-hydroxy-1-propane sulfonic acid salt as surfactant.
  • Semantic Scholar. (2021). Ion-Exchange Membranes and Processes. Semantic Scholar. [Link]

  • MDPI. (2015). The Effect of Allylic Sulfide-Mediated IrreversibleAddition-Fragment Chain Transfer on the EmulsionPolymerization Kinetics of Styrene. Polymers, 7(8), 1489-1503. [Link]

  • ResearchGate. (n.d.). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ion-exchange membrane. Retrieved from [Link]

  • Chemline. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. ResearchGate. [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0. Retrieved from [Link]

  • National Institute of Standards and Technology. (1965). A Compilation and evaluation of mechanical, thermal, and electrical properties of selected polymers. NIST Technical Series Publications. [Link]

  • Apache Pipe. (2014). Polyurethane Chemical Resistance Table. [Link]

  • Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Copolymerization of Tetrafluoroethylene with Perfluoro(3,6-dioxa-4-methyl-7-octen)sulfonyl Fluoride. ResearchGate. [Link]

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Application Notes & Protocols for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Compound Profile

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS No. 73606-13-0).[1][2] This reagent is a valuable building block in medicinal chemistry and drug discovery, often utilized for its ability to engage in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and to act as a covalent modifier of proteins by reacting with nucleophilic amino acid residues.[3]

However, its utility is matched by a significant hazard profile. The compound is classified as corrosive , causing severe skin burns and eye damage.[1][4] It is also a respiratory irritant and is acutely toxic.[1] A critical, and often underestimated, hazard is its reactivity with moisture. Like many sulfonyl fluorides, it is susceptible to hydrolysis, which can generate highly corrosive and toxic byproducts, including hydrogen fluoride (HF).[5][6] Therefore, adherence to stringent safety protocols is not merely recommended; it is essential for ensuring operator safety and experimental integrity.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust safety culture when working with this and similar reactive compounds.

Compound Identification & Properties
PropertyValueSource(s)
Chemical Name This compound[1][7]
CAS Number 73606-13-0[1][2]
Molecular Formula C₅H₅F₅O₃S[1][2]
Molecular Weight 240.15 g/mol [2]
Appearance Clear, colorless to pale red liquid
Boiling Point ~127 °C
Density ~2.05 g/cm³
GHS Hazard Profile
Hazard ClassCategoryHazard Statement
Skin Corrosion1BH314: Causes severe skin burns and eye damage.[1][4]
Serious Eye Damage1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[1]

Section 2: Pre-Experimental Risk Assessment & Mitigation

Before any manipulation of this compound, a thorough risk assessment is mandatory. The primary risks stem from its corrosivity, moisture sensitivity, and potential for generating HF upon hydrolysis.

Causality of Controls: The stringent protocols outlined below are designed to mitigate these risks by creating a multi-layered defense system. The choice of engineering controls (fume hood, inert atmosphere), administrative controls (SOPs, training), and personal protective equipment (PPE) is directly driven by the compound's chemical properties.

The Critical Role of Inert Atmosphere

This compound's sulfonyl fluoride moiety is electrophilic and susceptible to nucleophilic attack by water.

Reaction: R-SO₂F + H₂O → R-SO₃H + HF

This reaction has two major negative consequences:

  • Reagent Degradation: The starting material is consumed, compromising the stoichiometry and outcome of your experiment.

  • Hazard Generation: Hydrogen fluoride (HF) is an extremely corrosive and toxic gas that can cause severe, penetrating burns which may not be immediately painful but can lead to systemic toxicity.[6]

Therefore, all operations, from aliquoting to reaction setup, must be performed under an anhydrous, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[4]

Workflow & Logic Diagram

The following diagram illustrates the lifecycle of the reagent within a laboratory setting, emphasizing the critical control points.

G risk_assessment 1. Risk Assessment & SOP Review ppe_prep 2. Don Correct PPE risk_assessment->ppe_prep hood_prep 3. Prepare Fume Hood & Inert Atmosphere ppe_prep->hood_prep receive 4. Receive & Inspect (Store in Desiccator) hood_prep->receive aliquot 5. Aliquot Reagent (Glovebox/Schlenk) spill Spill or Exposure? aliquot->spill reaction 6. Perform Reaction reaction->spill quench 7. Quench Reaction decon 8. Decontaminate Glassware quench->decon waste 9. Segregate & Label Hazardous Waste ppe_doff 10. Doff PPE Correctly wash 11. Wash Hands Thoroughly emergency EXECUTE EMERGENCY PROTOCOL spill->emergency

Caption: High-level workflow for handling the sulfonyl fluoride.

Section 3: Personal Protective Equipment (PPE) Protocol

No work with this compound should begin until all required PPE is donned correctly. Given the severe corrosive hazard, there is no tolerance for exposed skin.

Protection LevelBody PartRequired PPE SpecificationRationale & Source(s)
Standard Operations Eyes/FaceChemical splash goggles meeting ANSI Z87.1 standards AND a full-face shield.Protects against splashes of the corrosive liquid. The face shield provides a secondary barrier for the face.[1][8][9]
BodyFlame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects against incidental splashes and provides a removable barrier in case of contamination.[6][8]
HandsDouble-gloving: Inner nitrile glove, with a thicker, chemical-resistant outer glove (e.g., butyl rubber). Cuffs of outer glove must go over the lab coat sleeves.Provides robust protection against a highly corrosive substance. Double-gloving allows for safe removal of the outer, contaminated layer.[6][9][10]
FeetClosed-toe, chemical-resistant shoes.Protects feet from spills. Perforated shoes or sandals are strictly forbidden.[11][12]
Emergency / Spill RespiratoryFull-face respirator with an appropriate acid gas/organic vapor combination cartridge.Required when there is a risk of inhaling aerosols or decomposition products (HF, SOx).[9][13]
BodyEncapsulated, chemical-resistant suit (e.g., Tychem®).Provides full-body protection from large splashes or high vapor concentrations.[9][10][13]

Section 4: Standard Operating Procedures (SOPs)

Receiving and Storage Protocol
  • Action: Upon receipt, inspect the container for any signs of damage or leakage within a certified chemical fume hood.

  • Rationale: Ensures the integrity of the primary container before it is brought into the main laboratory storage area.

  • Action: Store the container tightly closed in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[1][8][14] The storage location must be locked or otherwise secured.[1][4][15]

  • Rationale: Prevents unauthorized access and accidental contact with incompatible materials.

  • Action: For long-term storage, place the manufacturer's bottle inside a secondary container (e.g., a sealed bag or a screw-top jar) within a desiccator cabinet under an inert atmosphere if possible.

  • Rationale: The desiccator provides an extra layer of protection against ambient moisture, preserving the reagent's quality and preventing hazardous hydrolysis.

Stock Solution Preparation (Inert Atmosphere)

This protocol assumes the use of a glovebox or Schlenk line. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under vacuum or an inert gas stream before use.

  • Action: Assemble all necessary equipment (dried glassware, syringes, needles, anhydrous solvent, stir bars) inside the inert atmosphere glovebox or have them ready for use on a Schlenk line.

  • Rationale: Pre-planning and preparation minimize the time the reagent container is open and reduces the chance of atmospheric exposure.

  • Action: Allow the reagent bottle to equilibrate to the ambient temperature of the glovebox or lab before opening.

  • Rationale: Prevents condensation of atmospheric moisture onto the cold surface of the liquid upon opening.

  • Action: Using a clean, dry syringe, carefully transfer the required volume of this compound to a tared flask containing a stir bar and fitted with a septum.

  • Rationale: Syringe transfer under an inert atmosphere is the safest method for handling air-sensitive and hazardous liquids.

  • Action: Slowly add the desired volume of anhydrous solvent via syringe while stirring to ensure homogeneity.

  • Action: Seal the solution flask, label it clearly with the compound name, concentration, solvent, date, and hazard pictograms (Corrosive, Toxic).

  • Rationale: Proper labeling is critical for safety and regulatory compliance.

  • Action: Tightly reseal the main reagent bottle, secure the cap with paraffin film, and return it to its designated storage location.

Reaction Quenching & Work-up Considerations

Unreacted sulfonyl fluoride in a reaction mixture poses a significant hazard. It must be safely neutralized before aqueous work-up.

  • Action: Cool the reaction mixture in an ice bath.

  • Rationale: Quenching is often exothermic. Cooling the reaction mitigates potential thermal runaways.

  • Action: While stirring vigorously, slowly and dropwise add a suitable nucleophilic quenching agent. A common choice is a saturated aqueous solution of sodium bicarbonate or a dilute solution of a primary/secondary amine (e.g., diethylamine) in an appropriate solvent.

  • Rationale: The nucleophile will react with the excess sulfonyl fluoride, converting it to a less hazardous and more water-soluble salt. Slow, dropwise addition is crucial to control the reaction rate and heat generation.

  • Action: Allow the mixture to stir for at least 30 minutes after the addition is complete to ensure the quenching reaction goes to completion.

  • Action: The neutralized mixture can now proceed to a standard aqueous work-up. The resulting aqueous layers will be basic and must be handled as hazardous waste.

Section 5: Emergency Response Protocols

In any emergency, prioritize personal safety. If the situation is beyond your control, evacuate the area and activate emergency services.

Personnel Exposure

G start Exposure Occurs exposure_type What type of exposure? start->exposure_type skin Skin/Clothing Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes action_skin1 IMMEDIATELY proceed to a safety shower. skin->action_skin1 action_eyes1 IMMEDIATELY proceed to an eyewash station. eyes->action_eyes1 action_skin2 Remove all contaminated clothing while under the shower. action_skin1->action_skin2 action_skin3 Flush affected area with copious amounts of water for at least 15 minutes. action_skin2->action_skin3 end_action Seek IMMEDIATE medical attention. Provide SDS to responders. action_skin3->end_action action_eyes2 Flush eyes for at least 15 minutes, forcibly holding eyelids open. action_eyes1->action_eyes2 action_eyes3 Remove contact lenses if present and easy to do so. action_eyes2->action_eyes3 action_eyes3->end_action

Caption: Decision tree for personnel exposure incidents.[1][4][8][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: RINSE MOUTH. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

Spill Response
  • Small Spill (<100 mL) inside a Fume Hood:

    • Ensure proper PPE is worn (see Section 3, Emergency Level).

    • Contain the spill with an inert absorbent material such as calcium carbonate, dry sand, or commercial sorbents. DO NOT USE silica-based absorbents or combustible materials like paper towels, as these can react.

    • Carefully collect the absorbed material using spark-proof tools into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the area with a 5% sodium carbonate solution, followed by a water and soap rinse.[8]

  • Large Spill (>100 mL) or any spill outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.

    • Do not attempt to clean up the spill yourself.[8][14]

Section 6: Waste Management & Decontamination

All materials contaminated with this compound are considered hazardous waste.

  • Waste Identification: All waste streams must be clearly labeled as "Hazardous Waste: Corrosive, Toxic, Water-Reactive Liquid" and include the full chemical name.

  • Waste Segregation:

    • Liquid Waste: Collect quenched reaction mixtures and solvent rinses in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams.

    • Solid Waste: Collect contaminated gloves, absorbent materials, and disposable labware in a separate, sealed, and labeled solid waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][5][14] Under no circumstances should this chemical or its waste be poured down the drain.[5]

  • Glassware Decontamination:

    • Rinse the glassware with an organic solvent (e.g., acetone) to remove residual compound. Collect this rinse as hazardous waste.

    • Carefully rinse the glassware with a 5% sodium carbonate solution to neutralize any remaining traces of the sulfonyl fluoride.[8] Collect this rinse as hazardous waste.

    • Wash with soap and water, followed by final rinses with deionized water.

Section 7: References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Fluoride. NJ.gov. [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Jmu.edu. [Link]

  • Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Harvard.edu. [Link]

  • International Programme on Chemical Safety. (2021). International Chemical Safety Cards (ICSC): Sulfuryl Fluoride. Inchem.org. [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for working with Phenylmethanesulfonyl Fluoride (PMSF). Amherst.edu. [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. Unm.edu. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Epa.gov. [Link]

  • AMD Medicom Inc. (2020). Safety Data Sheet: 2.72% Topical Sodium Fluoride Foam. Medicom.com. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemm.hhs.gov. [Link]

  • National Analytical Corporation. (n.d.). Product Page: 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Chemicalnet.com. [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Ucla.edu. [Link]

  • DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Dilo.com. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Bernardoecenarro.com. [Link]

  • PubChemLite. (2025). 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). Pubchemlite.com. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Pubs.acs.org. [Link]

Sources

Application Notes and Protocols for Reactions Involving Fluorinated Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Sulfonyl Fluorides in Chemical Biology and Drug Discovery

Fluorinated sulfonyl fluorides have emerged from a niche chemical curiosity to a powerhouse tool in modern drug discovery and chemical biology.[1] Their unique combination of stability and tunable reactivity makes them ideal "warheads" for covalent inhibitors and versatile connectors in molecular assembly.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can be selectively activated to react with specific nucleophilic amino acid residues on proteins, such as serine, threonine, lysine, tyrosine, and histidine.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving these versatile compounds. We will delve into the critical safety protocols, detailed experimental procedures for their synthesis and subsequent reactions, and the analytical techniques required for successful outcomes. The information presented here is grounded in established scientific literature to ensure both safety and reproducibility in your research endeavors.

I. Foundational Principles: Understanding the Reactivity of Sulfonyl Fluorides

The utility of sulfonyl fluorides lies in the delicate balance of the sulfur-fluorine bond. This bond is remarkably stable under many conditions, allowing for the incorporation of the sulfonyl fluoride moiety into complex molecules without unwanted side reactions. However, in the presence of a suitable nucleophile and often a catalyst, the sulfur atom becomes susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[2]

The reactivity of a sulfonyl fluoride can be finely tuned by altering the electronic properties of the molecule to which it is attached. Electron-withdrawing groups on an aryl sulfonyl fluoride, for instance, will increase the electrophilicity of the sulfur atom, making it more reactive. This tunability allows for the design of covalent probes with specific reactivity profiles for targeting particular proteins.

II. Safety First: Essential Protocols for Handling Fluorinated Sulfonyl Fluorides

Given the reactive nature of sulfonyl fluorides and the potential hazards associated with fluorine-containing compounds, a stringent adherence to safety protocols is paramount. The following guidelines are essential for minimizing risk in the laboratory.

A. Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn when handling larger quantities or during reactions with a higher risk of splashing.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A flame-resistant lab coat is essential.[3]

  • Respiratory Protection: Work with sulfonyl fluorides should always be conducted in a certified chemical fume hood with proper airflow.[3][4] In specific situations involving highly volatile or dusty compounds, a respirator may be necessary.

B. Engineering Controls
  • Fume Hood: All manipulations of sulfonyl fluorides, including weighing, dissolving, and reactions, must be performed in a well-ventilated chemical fume hood.[3][4]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

C. Spill and Waste Management
  • Spill Kit: A chemical spill kit should be readily available in the laboratory.[3]

  • Small Spills (<1 L): For small spills, use an appropriate absorbent material from the spill kit, wearing the necessary PPE. The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills (>1 L): In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[3]

  • Decontamination: Surfaces and glassware can be decontaminated using a 5% aqueous sodium carbonate solution.[3]

  • Waste Disposal: All solid and liquid waste containing sulfonyl fluorides must be disposed of as hazardous waste according to institutional guidelines.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and application of fluorinated sulfonyl fluorides.

A. Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonic Acid

This protocol is adapted from a general method for the synthesis of sulfonyl fluorides from their corresponding sulfonic acids.[5][6]

Materials:

  • Aryl sulfonic acid (1.0 eq)

  • Thionyl fluoride (SOF₂) or a solid deoxyfluorinating agent like Xtalfluor-E® (1.2 eq)[5]

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a chemical fume hood, assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Reagent Addition: Add the aryl sulfonic acid (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Fluorinating Agent Addition: Slowly add the deoxyfluorinating agent (e.g., Xtalfluor-E®, 1.2 eq) portion-wise to the stirred suspension. If using gaseous thionyl fluoride, it should be bubbled through the solution at a controlled rate.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by ¹⁹F NMR or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution may occur.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified aryl sulfonyl fluoride by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

B. Protocol 2: SuFEx Click Chemistry for Late-Stage Functionalization of a Phenolic Drug

This protocol is based on a method for the in-situ SuFEx reaction of phenolic compounds in a 96-well plate format, suitable for rapid library generation and biological screening.[2][7]

Materials:

  • Phenolic drug or compound of interest

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • 96-well reaction plate

  • Multichannel pipette

  • Plate sealer

  • LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the phenolic drug in the chosen anhydrous solvent.

  • Plate Preparation: Using a multichannel pipette, dispense the stock solution of the phenolic drug into the wells of the 96-well plate.

  • Base Addition: Add the base (e.g., triethylamine) to each well.

  • SO₂F₂ Addition: In a well-ventilated fume hood, carefully introduce sulfuryl fluoride gas into each well. This can be achieved by pre-dissolving a known concentration of SO₂F₂ in a cold, inert solvent and dispensing the solution, or by using a specialized gas-handling apparatus.[2]

  • Reaction: Seal the plate and allow the reaction to proceed at room temperature for a specified time (typically 30 minutes to a few hours).

  • Workup (In-Situ): After the reaction is complete, unseal the plate in the fume hood. To remove excess fluoride ions that can interfere with biological assays, a quenching agent such as trimethylsilanol (TMSOH) can be added.[2] The solvent can then be removed under a stream of nitrogen or by using a vacuum manifold.

  • Analysis and Screening: The crude arylfluorosulfate products can be dissolved in a suitable solvent (e.g., DMSO) and directly analyzed by LC-MS to determine conversion. The crude products can then be used for biological screening.[7]

IV. Analytical Techniques for Monitoring and Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is a powerful technique for monitoring the progress of reactions involving sulfonyl fluorides. The fluorine atom in the -SO₂F group has a characteristic chemical shift, and the disappearance of the starting material's signal and the appearance of the product's signal can be used to determine reaction conversion.[8][9]

  • ¹H and ¹³C NMR: These standard NMR techniques are used to confirm the overall structure of the synthesized sulfonyl fluoride and to ensure its purity.[10]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for analyzing reactions with sulfonyl fluorides. It allows for the separation of the starting material, product, and any byproducts, while the mass spectrometer provides molecular weight information for each component, confirming the identity of the desired product.[11][12] For quantitative analysis, a calibration curve can be generated using a pure standard of the sulfonyl fluoride.[11]

V. Data Presentation and Visualization

Table 1: Properties of Common Reagents in Sulfonyl Fluoride Chemistry
ReagentFormulaMolar Mass ( g/mol )Key Properties
Sulfuryl FluorideSO₂F₂102.06Colorless, toxic gas; used in SuFEx chemistry.[7]
Phenylmethylsulfonyl Fluoride (PMSF)C₇H₇FO₂S174.19White solid; common serine protease inhibitor.[13]
Xtalfluor-E®(C₂H₅)₂NSF₃·Et₃N-HFVariableSolid, stable deoxyfluorinating agent.[5]
Triethylamine (TEA)(C₂H₅)₃N101.19Common organic base used to activate SuFEx reactions.[14]
Diagrams

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis cluster_application Protocol 2: SuFEx Application Start_Synth Start with Aryl Sulfonic Acid Setup Anhydrous Reaction Setup Start_Synth->Setup Cool Cool to 0 °C Setup->Cool Add_Fluor Add Fluorinating Agent Cool->Add_Fluor React_Synth React at RT Add_Fluor->React_Synth Quench_Synth Quench with NaHCO₃ React_Synth->Quench_Synth Extract_Synth Extract with Organic Solvent Quench_Synth->Extract_Synth Purify_Synth Purify by Chromatography Extract_Synth->Purify_Synth Product_Synth Characterize Aryl Sulfonyl Fluoride Purify_Synth->Product_Synth Start_App Start with Phenolic Drug Plate_Prep Dispense into 96-Well Plate Start_App->Plate_Prep Add_Base Add Base Plate_Prep->Add_Base Add_SO2F2 Add SO₂F₂ Add_Base->Add_SO2F2 React_App React at RT Add_SO2F2->React_App Workup_App In-Situ Workup React_App->Workup_App Analyze Analyze by LC-MS Workup_App->Analyze Screen Biological Screening Analyze->Screen

Caption: General experimental workflows for the synthesis and application of fluorinated sulfonyl fluorides.

VI. Conclusion

Fluorinated sulfonyl fluorides are powerful and versatile reagents that are increasingly being adopted in drug discovery and chemical biology. Their unique reactivity profile, coupled with their stability, makes them invaluable tools for the development of covalent probes and for the rapid assembly of complex molecules via SuFEx click chemistry. By following the detailed safety and experimental protocols outlined in this application note, researchers can safely and effectively harness the potential of these remarkable compounds in their own research endeavors.

References

  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). In a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides. Organic Letters, 22(8), 2941–2945. [Link]

  • Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • Ibrahim, M. A. A., & El-Awa, A. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 27(19), 6263. [Link]

  • James Madison University. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B) Synthesis of sulfonyl chlorides through activation of sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(7), 2687–2694. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(7), 2687–2694. [Link]

  • Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Luisi, R. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Exchangeable Hubs. ChemRxiv. [Link]

  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. [Link]

  • Sharpless, K. B. (2017). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Niu, J. (2024). Applications of SuFEx Click Chemistry in Polymer Science. In Royal Society of Chemistry. [Link]

  • Park, J. K., Oh, J., & Lee, S. (2022). Supporting Information Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Royal Society of Chemistry. [Link]

  • Chu, S., & Chu, A. C. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5817–5824. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Chu, S., & Chu, A. C. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 9(28), 5962–5976. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride.

Technical Support Center: this compound

Welcome to the technical resource center for this compound (CAS 73606-13-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the use of this versatile fluorinated building block.

The unique structure of this reagent, featuring a terminal allyl group and a highly stable, yet reactive, sulfonyl fluoride moiety, positions it as a valuable tool for advanced synthesis. The perfluorinated ethyl backbone imparts unique physicochemical properties, while the two distinct functional groups allow for orthogonal chemical transformations.[1][2] This guide focuses on optimizing its most common application: radical-initiated cyclization reactions, and addresses challenges related to handling and synthesis.

Section 1: Safety, Handling, and Storage

Question: What are the primary safety concerns and proper handling procedures for this reagent?

Answer: As with any reactive chemical, particularly organofluorine compounds, proper safety protocols are paramount.

  • Corrosivity and Moisture Sensitivity: While sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, they can slowly react with water or strong nucleophiles to release hydrofluoric acid (HF).[3][4] All manipulations should be performed in a well-ventilated fume hood, using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) where possible.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (butyl or neoprene are recommended over latex).

  • Thermal Stability: The perfluoroalkyl chain provides high thermal stability.[1] However, the allyloxy group can potentially undergo rearrangement or polymerization at elevated temperatures. Avoid excessive heating unless required by a specific protocol.

  • Transportation: This compound is often classified as a Dangerous Good for transport, which may incur additional shipping charges and require special handling upon receipt.[5]

Question: How should this compound be stored?

Answer: For long-term stability, store the reagent in a tightly sealed container (preferably with a Teflon-lined cap) at 2-8°C. To prevent hydrolysis from atmospheric moisture, consider storing the container within a desiccator or in a controlled inert environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation inside the container.

Section 2: Synthesis, Purity, and Characterization FAQs

Question: What are the likely impurities in a commercial sample and how can they affect my reaction?

Answer: Commercially available perfluoroalkanesulfonyl fluorides can contain impurities stemming from their synthesis, which often involves electrochemical fluorination.[1][3] Potential impurities for this specific reagent could include:

  • Branched Isomers: The manufacturing process can produce branched fluoroalkyl chains alongside the linear one.[1] These isomers may exhibit different reactivity and can complicate purification and NMR analysis.

  • Starting Material Residue: Incomplete reaction during synthesis can leave residual allyl alcohol or a tetrafluoroethanesulfonyl fluoride precursor. Residual alcohol can interfere with reactions by quenching intermediates or competing as a nucleophile.

  • Hydrolysis Product: Exposure to moisture can lead to the formation of the corresponding sulfonic acid (2-allyloxy-1,1,2,2-tetrafluoroethanesulfonic acid). This acidic impurity can catalyze side reactions or neutralize basic reagents.

  • Solvent Residue: Residual solvents from purification (e.g., diethyl ether, acetonitrile) may be present.

These impurities can be detected using ¹⁹F NMR and ¹H NMR spectroscopy. If necessary, purification can be achieved via vacuum distillation or column chromatography on silica gel, though the latter should be performed with non-polar eluents to minimize on-column degradation.[6]

Question: How can I effectively monitor reactions involving this reagent?

Answer: ¹⁹F NMR spectroscopy is the most powerful tool. The fluorine atoms on the ethyl backbone are sensitive to changes in the chemical environment.

  • Starting Material: Expect a complex signal pattern for the two -CF₂- groups. The -CF₂-SO₂F group will typically appear as a triplet, coupled to the adjacent -CF₂- group. The -CF₂-O- group will appear as a triplet of quartets, coupled to the adjacent -CF₂- and the allylic protons.

  • Product Formation: The transformation of the allyl group (e.g., during cyclization) will cause a distinct shift in the signals of the adjacent -CF₂-O- group. The -SO₂F group will remain unchanged if it is not the reacting site.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of products, provided they are sufficiently volatile.

Section 3: Optimizing Radical Cyclization Reactions - A Troubleshooting Guide

Radical cyclization is a primary application for molecules containing an allyloxy group.[7][8][9] The reaction typically involves the generation of a radical species that adds to the allyl double bond, initiating an intramolecular cyclization to form a new ring system. The fluorinated tail of this reagent can then be used for further functionalization via its sulfonyl fluoride handle.

Experimental Workflow for Optimization

Below is a general workflow for optimizing a radical cyclization protocol.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Parameter Screening cluster_2 Phase 3: Yield Optimization A 1. Initial Test Reaction (Standard Conditions: AIBN, Toluene, 80°C, 0.05 M) B 2. Monitor by TLC/NMR (Check for any product formation) A->B C 3. Screen Initiators (AIBN, BPO, DTBP) B->C If reaction proceeds D 4. Screen Solvents (Toluene, Dioxane, CH3CN) C->D E 5. Vary Concentration (0.1 M, 0.05 M, 0.01 M) D->E F 6. Adjust Temperature (Based on initiator half-life) E->F G 7. Fine-Tune Initiator Loading (10 mol% to 30 mol%) F->G Identify best conditions H 8. Optimize Reaction Time (Time course study: 2h, 6h, 12h, 24h) G->H I 9. Final Validated Protocol H->I

Caption: General workflow for optimizing radical cyclization.

Troubleshooting Q&A

Question: My reaction shows no conversion of the starting material. What should I check first?

Answer: This issue typically points to a problem with radical initiation.

  • Initiator Viability: Radical initiators like AIBN (azobisisobutyronitrile) or BPO (benzoyl peroxide) have finite shelf lives and can decompose. Use a fresh bottle or a recently purchased batch.

  • Incorrect Temperature: Every radical initiator has an optimal temperature range determined by its half-life. AIBN requires ~70-80°C, while DTBP (di-tert-butyl peroxide) requires >120°C. Ensure your reaction temperature is appropriate for the chosen initiator.

  • Presence of Inhibitors: The starting material may contain inhibitors (like BHT) from its synthesis. Additionally, oxygen is a potent radical scavenger. Ensure your reaction is properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before heating.

  • Radical Precursor Failure: Ensure the reagent responsible for generating the initial radical (which then reacts with your allyloxy compound) is being added and is of sufficient purity.

Question: The reaction is sluggish and gives a low yield. How can I improve conversion?

Answer: Low conversion with some product formation suggests the reaction is viable but suboptimal.

  • Concentration Effects: Intramolecular radical cyclizations are favored at high dilution, which minimizes intermolecular side reactions (like polymerization). Try decreasing the concentration from 0.1 M to 0.01 M.

  • Initiator Loading: The standard 10 mol% of initiator may be insufficient. Try a slow, continuous addition of the initiator (using a syringe pump) over several hours to maintain a constant, low concentration of radicals. This prevents premature radical-radical termination and is often more effective than adding a large single portion.

  • Reaction Time: Some radical reactions require extended periods to go to completion. Run a time-course experiment, taking aliquots at 4, 8, 16, and 24 hours to determine when the reaction plateaus.

Question: I'm observing a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I prevent it?

Answer: This is a classic sign of intermolecular polymerization of the allyl group. This occurs when one radical adds to the allyl group of another molecule, starting a chain reaction.

  • Lower the Concentration: This is the most effective solution. As mentioned above, moving to higher dilution (0.01 M or even lower) dramatically favors the desired intramolecular cyclization over the intermolecular polymerization pathway.

  • Control Radical Concentration: Use the syringe pump addition method for the initiator as described previously. A high instantaneous concentration of radicals can promote polymerization.

  • Choose the Right Solvent: A solvent that poorly solubilizes the growing polymer chain can sometimes cause it to precipitate, preventing further growth. However, the primary solution remains controlling concentration.

Troubleshooting Decision Tree

G Start Reaction Issue Observed NoConv No Conversion Start->NoConv LowYield Low Yield / Sluggish Start->LowYield SideProduct Polymerization Start->SideProduct CheckInitiator Check Initiator Age & Temp NoConv->CheckInitiator LowerConc Decrease Concentration (e.g., to 0.01 M) LowYield->LowerConc DrasticLowerConc Drastically Decrease Conc. (<0.01 M) SideProduct->DrasticLowerConc Degas Degas System Thoroughly CheckInitiator->Degas CheckInhibitors Check for Inhibitors Degas->CheckInhibitors SyringePump Use Syringe Pump for Initiator LowerConc->SyringePump IncreaseTime Increase Reaction Time SyringePump->IncreaseTime SlowAddition Ensure Slow Initiator Addition DrasticLowerConc->SlowAddition

Caption: Decision tree for troubleshooting common issues.

Section 4: The Sulfonyl Fluoride Handle - Gateway to SuFEx Chemistry

Once your cyclization is complete, the product retains the -SO₂F group. This group is not merely a spectator; it is a highly valuable functional handle for "click" chemistry.

Question: What is SuFEx chemistry and how can I use the -SO₂F group?

Answer: SuFEx, or Sulfur(VI) Fluoride Exchange, is a class of click reactions developed by K. Barry Sharpless. The S-F bond in sulfonyl fluorides is remarkably stable yet will react efficiently and selectively with silyl-protected nucleophiles (like silylated phenols or amines) when activated by a base.[10]

  • Reactivity: The -SO₂F group is resistant to reduction and many common nucleophiles under neutral conditions, making it compatible with a wide range of synthetic steps.[11]

  • Application: After your radical cyclization, you can use the SuFEx reaction to conjugate your newly formed cyclic molecule to other molecules, such as proteins, polymers, or surfaces, with high fidelity and yield. This makes this compound a bifunctional linker.

Table 1: Comparison of Reaction Parameters
ParameterRadical Cyclization (Allyl Group)SuFEx Reaction (SO₂F Group)Causality & Explanation
Reaction Type Intramolecular Radical AdditionNucleophilic Substitution at SulfurTwo mechanistically distinct and orthogonal reactions.
Key Reagents Radical Initiator (AIBN, BPO)Silylated Nucleophile, Base (e.g., CsF, DBU)Radicals are needed to initiate C-C bond formation; a base is required to activate the nucleophile for S-F exchange.
Typical Solvents Non-polar aprotic (Toluene, Benzene)Polar aprotic (CH₃CN, DMF)Radical reactions work well in non-coordinating solvents. SuFEx requires polar solvents to facilitate the ionic mechanism.
Temperature 70 - 130 °CRoom Temperature to 60 °CTemperature is needed to induce homolytic cleavage of the initiator. SuFEx reactions are often facile at room temperature.
Atmosphere Strictly Inert (Argon/N₂)Inert (Argon/N₂)Oxygen is a radical scavenger and must be excluded. SuFEx is run under inert gas to prevent moisture from de-silylating the nucleophile.

References

  • Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC, NIH.[Link]

  • Fluorine-Containing Polymers, Perfluoroalkanesulfonic Acids. ResearchGate.[Link]

  • Perfluorooctanesulfonyl fluoride - Wikipedia. Wikipedia.[Link]

  • Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem. NIH.[Link]

  • Perfluorooctanesulfonyl fluoride - Grokipedia. Grokipedia.[Link]

  • Treatments Procedure - Sulfuryl Fluoride. USDA APHIS.[Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC. NIH.[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.[Link]

  • Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube.[Link]

  • Functionalization of alkenylsulfonyl fluorides. Reaction conditions... ResearchGate.[Link]

  • 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. National Analytical Corporation.[Link]

  • Overview of the synthetic methods to obtain sulfonyl fluorides. ResearchGate.[Link]

  • One-Step Synthesis of Trifluoroethylated Chromones via Radical Cascade Cyclization–Coupling of 2-(Allyloxy)arylaldehydes. Sci-Hub.[Link]

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. PMC, NIH.[Link]

  • Optimization of reaction conditions. ResearchGate.[Link]

  • Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. ChemRxiv.[Link]

  • Mechanism study. a) Radical cyclization trapped by perfluorobenzene... ResearchGate.[Link]

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate.[Link]

  • Association Kinetics for Perfluorinated n-Alkyl Radicals. OSTI.GOV.[Link]

  • TBHP-promoted radical cyclization of 2-(allyloxy)arylaldehydes. ResearchGate.[Link]

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Technical Support Center: Purification of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile fluorinated building block.

Introduction

This compound is a key intermediate in organic synthesis, valued for its unique electronic properties conferred by the tetrafluoroethylsulfonyl fluoride moiety. However, its synthesis can often result in a crude product containing various impurities that can interfere with downstream applications. This guide provides a comprehensive overview of robust purification strategies, addresses common challenges, and offers practical solutions to ensure the high purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

Question: My post-synthesis NMR analysis indicates the presence of significant amounts of unreacted allyl alcohol and/or 1,1,2,2-tetrafluoro-2-(fluorosulfonyl)acetyl fluoride. How can I remove these?

Answer: The presence of starting materials is a common issue. A liquid-liquid extraction is the most effective initial step to address this.

  • Causality: Allyl alcohol is highly polar and will readily partition into an aqueous phase. The acetyl fluoride starting material is reactive and can be hydrolyzed to a water-soluble carboxylic acid.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic byproducts and the hydrolyzed acetyl fluoride.

      • Water to remove any remaining water-soluble impurities like allyl alcohol.

      • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove bulk water from the organic phase.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Persistent Colored Impurities

Question: After extraction, my product is still a pale yellow or brown color. What are these impurities and how can I remove them?

Answer: Colored impurities often arise from polymerization of the allyl group or other side reactions. Flash column chromatography is the recommended method for their removal. Given the fluorinated nature of the target compound, a specialized approach is beneficial.

  • Expertise & Experience: Highly fluorinated molecules exhibit unique partitioning behavior.[1] While standard silica gel can be effective, for challenging separations involving fluorinated compounds, fluorous solid-phase extraction (F-SPE) or chromatography on fluorinated stationary phases can offer superior selectivity.[2][3]

  • Trustworthiness: The choice of chromatographic conditions is critical for a successful separation. A gradient elution is recommended to ensure good separation of the desired product from both less polar and more polar impurities.

Table 1: Recommended Flash Column Chromatography Parameters

ParameterStandard Silica GelFluorous Silica Gel
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Fluorous Silica Gel
Mobile Phase Hexanes:Ethyl Acetate gradientFluorinated solvent (e.g., FC-72):Co-solvent (e.g., Methanol or Acetonitrile) gradient
Gradient Start with 100% Hexanes, gradually increase to 10-20% Ethyl AcetateStart with a high percentage of the fluorinated solvent, gradually increasing the co-solvent concentration.

Experimental Protocol: Flash Column Chromatography (Standard Silica)

  • Prepare a column with silica gel in your starting mobile phase (e.g., 100% hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Presence of Hydrolyzed Product

Question: My mass spectrometry data shows a peak corresponding to the hydrolyzed product, 2-allyloxy-1,1,2,2-tetrafluoroethanesulfonic acid. How can I avoid this and remove it?

Answer: The sulfonyl fluoride group is susceptible to hydrolysis, especially in the presence of water and base.[4]

  • Prevention:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for the reaction and workup.

    • Minimize the duration of aqueous extraction steps.

  • Removal: The resulting sulfonic acid is significantly more polar than the sulfonyl fluoride. Flash column chromatography, as described in Issue 2 , is highly effective for separating the desired product from its hydrolyzed counterpart. The sulfonic acid will have a much lower Rf value on TLC and will elute much later from the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of purified this compound?

A1: For long-term storage, it is recommended to keep the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal). This minimizes the risk of hydrolysis from atmospheric moisture and potential degradation.

Q2: Can I use distillation for purification?

A2: While distillation is a common purification technique for liquids, it may not be the optimal choice for this compound due to the potential for thermal decomposition or polymerization of the allyl group at elevated temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point. Fractional distillation would be necessary to separate impurities with close boiling points.

Q3: Are there alternative chromatographic techniques I can use?

A3: Yes, High-Performance Liquid Chromatography (HPLC) can be an excellent analytical and preparative tool.[5] For fluorinated compounds, using a column with a fluorinated stationary phase can provide enhanced separation from non-fluorinated impurities.[3][6] A reverse-phase C8 or C18 column can also be effective when paired with a fluorinated eluent like trifluoroethanol.[5]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for purity confirmation:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any proton- or fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of any impurities.

  • Combustion Ion Chromatography (CIC): For elemental analysis to determine the fluorine content, which can be a measure of overall purity.[7][8]

Visualizations

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction (vs. NaHCO3, H2O, Brine) Crude->Extraction Drying Drying (MgSO4) & Concentration Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Analysis Purity Analysis (NMR, MS) Chromatography->Analysis Pure Pure Product Analysis->Pure

Caption: A typical purification workflow for this compound.

TroubleshootingLogic Start Crude Product Analysis Impurity1 Starting Materials Present? Start->Impurity1 Impurity2 Colored Impurities? Impurity1->Impurity2 No Action1 Liquid-Liquid Extraction Impurity1->Action1 Yes Impurity3 Hydrolyzed Product? Impurity2->Impurity3 No Action2 Flash Chromatography Impurity2->Action2 Yes Action3 Anhydrous Conditions & Flash Chromatography Impurity3->Action3 Yes End Pure Product Impurity3->End No Action1->Impurity2 Action2->Impurity3 Action3->End

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.
  • Horváth, I. T. (1997). Fluorous Biphase Chemistry. Accounts of Chemical Research, 31(10), 641-650.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 21(7), 644-653. Link

  • Li, Y., & Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Molecules, 19(6), 7877-7886. Link

  • Berendsen, G. E., & de Galan, L. (1980). Role of the mobile phase in reversed-phase liquid chromatography.
  • Aro, R., Eriksson, U., Kärrman, A., Reber, I., & Yeung, L. W. (2021). Combustion ion chromatography for extractable organofluorine analysis. Journal of Chromatography A, 1653, 462424. Link

  • National Analytical Corporation. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Retrieved from [Link]

  • Yeung, L. W. Y., & Mabury, S. A. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Link

  • PubChem. (n.d.). 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride. Retrieved from [Link]

Sources

identifying and minimizing byproducts in reactions with 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and minimizing byproducts in reactions involving this versatile reagent. My aim is to equip you with the knowledge to anticipate potential challenges, troubleshoot common issues, and optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized building block. The tetrafluoroethylsulfonyl fluoride moiety provides a potent electrophilic center at the sulfur atom, making it an excellent partner for Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2] The presence of the allyloxy group offers a handle for further synthetic transformations. However, the interplay of these functional groups can also lead to undesired side reactions. This guide will walk you through the most common challenges and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to get your reaction back on track.

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester

Question: I am reacting this compound with my amine/alcohol nucleophile, but I am observing low conversion to the desired product. What could be the cause?

Answer: Low yields in SuFEx-type reactions with sulfonyl fluorides can stem from several factors, primarily related to the reactivity of the nucleophile and the reaction conditions.

Causality behind Experimental Choices:

Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts.[3] This inherent stability, while beneficial for storage and handling, means that they often require activation or forcing conditions to react efficiently with nucleophiles, especially hindered or weakly nucleophilic ones.[1][2]

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: Sterically hindered or electron-poor amines and alcohols may react sluggishly.

    • Solution: Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases are often effective. For less reactive nucleophiles, catalytic activation may be necessary. Catalysts like N-heterocyclic carbenes (NHCs) or HOBt (Hydroxybenzotriazole) have been shown to facilitate the amidation of sulfonyl fluorides.[4][5]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are generally preferred as they can help to solvate the transition state and promote the reaction.

  • Competitive Hydrolysis: Although sulfonyl fluorides are relatively stable to hydrolysis, the presence of water, especially under basic conditions, can lead to the formation of the corresponding sulfonic acid, consuming your starting material.[6][7][8]

    • Solution: Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Catalytic Amidation of this compound

This protocol is adapted from general methods for the catalytic amidation of sulfonyl fluorides and may require optimization for your specific substrate.[4]

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv).

  • Add the amine nucleophile (1.2 equiv).

  • Add HOBt (0.1 equiv) and DIPEA (2.0 equiv).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Issue 2: Identification of an Unexpected Byproduct - Potential Allyl Group Reactivity

Question: I have isolated my main product, but I see a significant byproduct with a different mass in my LC-MS analysis. What could it be?

Answer: The allyl group in this compound introduces an additional reactive site. Depending on your reaction conditions and the reagents used, this group can participate in side reactions.

Potential Side Reactions of the Allyl Group:

  • Isomerization: Under basic or transition-metal-catalyzed conditions, the allyl ether can isomerize to the corresponding vinyl ether. This byproduct will have the same mass but a different NMR spectrum.

  • Addition Reactions: If your reaction mixture contains electrophiles, they could add across the double bond of the allyl group.

  • Cleavage: In the presence of certain transition metal catalysts (e.g., Palladium), the allyl group can be cleaved.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it thoroughly using NMR, MS, and IR spectroscopy to confirm its structure.

  • Analyze Reaction Conditions: Review your reaction conditions. Are there any reagents present that are known to react with alkenes?

  • Modify Reaction Conditions: If you suspect a particular side reaction, modify your conditions to avoid it. For example, if you suspect isomerization, try using a milder base or running the reaction at a lower temperature.

Visualization of Potential Byproduct Pathways

Byproducts Start 2-Allyloxy-1,1,2,2-tetrafluoro- ethanesulfonyl fluoride Desired Desired Sulfonamide/ Sulfonate Ester Start->Desired Nucleophile (Amine/Alcohol) Hydrolysis Byproduct: Sulfonic Acid Start->Hydrolysis H₂O, Base Isomerization Byproduct: Vinyl Ether Derivative Start->Isomerization Base or Catalyst Addition Byproduct: Allyl-Modified Product Start->Addition Electrophile

Caption: Potential reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to storage?

A1: Generally, sulfonyl fluorides are significantly more stable than other sulfonyl halides and can be stored for extended periods under appropriate conditions.[3] For optimal stability, store in a cool, dry place, away from moisture, under an inert atmosphere.

Q2: Can I use primary amines in reactions with this compound?

A2: Yes, but be aware that with primary amines, there is a possibility of forming a sulfamide byproduct through an elimination pathway, especially if excess amine or a strong base is used.[9] Careful control of stoichiometry and reaction conditions is recommended.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: As with any fluorinated compound and sulfonyl fluoride, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work in a well-ventilated fume hood. While sulfonyl fluorides are generally less acutely toxic than sulfonyl chlorides, they are still reactive electrophiles.[10] The specific toxicity of this compound has not been extensively studied, so it should be handled with care.

Q4: Can the tetrafluoroethyl group undergo elimination?

A4: The C-F bonds in the tetrafluoroethyl group are very strong, and elimination reactions are generally not a concern under typical SuFEx conditions.

Data Summary

Potential Issue Common Cause(s) Recommended Solution(s)
Low Reaction YieldInsufficient nucleophilicity, inappropriate solvent, hydrolysisUse a stronger base, add a catalyst (e.g., HOBt), use an aprotic polar solvent, ensure anhydrous conditions
Unexpected ByproductAllyl group isomerization, addition to the allyl groupModify reaction conditions (milder base, lower temperature), avoid reagents that react with alkenes
Formation of SulfamideReaction with a primary amineUse controlled stoichiometry, avoid excess base

References

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. [Link]

  • Bunton, C. A., & Aberlin, M. E. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

  • Sci-Hub. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. [Link]

  • ChemRxiv. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature Chemistry. [Link]

  • National Analytical Corporation. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. [Link]

  • PubMed Central. (2023). Sulfur fluoride exchange. [Link]

  • PubChem. (n.d.). 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride. [Link]

  • MDPI. (2019). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • ACS Publications. (2021). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. [Link]

Sources

strategies to improve yield and selectivity with 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for improving yield and selectivity in your experiments. The information herein is synthesized from established principles of sulfonyl fluoride chemistry and data from closely related compounds to ensure scientific integrity and practical utility.

Introduction to the Reagent

This compound is a highly functionalized reagent of interest in medicinal chemistry and chemical biology. Its structure combines a reactive sulfonyl fluoride moiety, a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a versatile allyl group, offering opportunities for further synthetic transformations. The tetrafluoroethyl spacer enhances the electrophilicity of the sulfur center and imparts unique physicochemical properties to the molecule. Understanding the interplay between these functional groups is crucial for optimizing its use in the synthesis of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

The primary mode of reactivity is the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group (-SO₂F). This group is a highly reliable electrophile that reacts chemoselectively with a wide range of nucleophiles, including amines, phenols, thiols, and alcohols, to form stable sulfonamides, sulfonates, and related derivatives. This reactivity is the foundation of SuFEx click chemistry, valued for its efficiency and bioorthogonality.

Q2: How does the allyloxy group influence the reactivity of the sulfonyl fluoride?

The allyloxy group (-OCH₂CH=CH₂) can potentially influence the reagent's reactivity in several ways:

  • Electronic Effects: The electron-withdrawing nature of the tetrafluoroethoxy group is expected to enhance the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles.

  • Steric Hindrance: The allyloxy group may introduce some steric bulk around the reactive center, which could influence the rate of reaction with sterically demanding nucleophiles.

  • Secondary Reactivity: The allyl group itself is a functional handle that can participate in a variety of subsequent reactions, such as olefin metathesis, hydrogenation, or thiol-ene reactions, allowing for further diversification of the synthesized molecule.

Q3: What are the key advantages of using a sulfonyl fluoride like this reagent over other sulfonyl halides (e.g., sulfonyl chlorides)?

Sulfonyl fluorides offer several advantages over their chloride counterparts:

  • Enhanced Stability: They are generally more stable to hydrolysis and less prone to degradation, allowing for easier handling and storage.

  • Chemoselectivity: Sulfonyl fluorides react almost exclusively at the sulfur center, minimizing side reactions that can occur with more reactive sulfonyl chlorides.

  • Biocompatibility: Their stability and selective reactivity make them well-suited for applications in chemical biology, such as the labeling of biomolecules.

Troubleshooting Guide: Optimizing Yield and Selectivity

This section provides practical advice for overcoming common challenges encountered during reactions with this compound. The recommendations are based on established protocols for similar sulfonyl fluoride reagents.[1][2]

Issue 1: Low or No Product Yield

Low yield is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Nucleophile Reactivity - Increase the reaction temperature in increments of 10 °C.- Use a stronger, non-nucleophilic base to deprotonate the nucleophile fully.- Consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophile strength.Increasing temperature provides the necessary activation energy. A stronger base ensures a higher concentration of the active nucleophilic species. Polar aprotic solvents can solvate the counter-ion of the nucleophile, increasing its reactivity.
Poor Reagent Solubility - Screen a range of solvents. For reactions with thiols, ethyl acetate has been shown to be effective.[2][3]- Ensure all reactants are fully dissolved before proceeding with the reaction.Proper dissolution of all reactants is critical for achieving optimal reaction kinetics. The choice of solvent can significantly impact the solubility and reactivity of the reactants.
Decomposition of the Starting Material or Product - Run the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.Some functional groups may not be stable at elevated temperatures. An inert atmosphere prevents side reactions with atmospheric oxygen or water.
Incorrect Stoichiometry - Carefully re-evaluate the stoichiometry of your reactants. An excess of the nucleophile may be required in some cases.The optimal ratio of reactants can vary depending on their relative reactivities and stabilities.
Issue 2: Formation of Multiple Products (Low Selectivity)

Poor selectivity can arise from competing reaction pathways or the presence of impurities.

Potential Causes & Recommended Solutions:

Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction at the Allyl Group - If the nucleophile is also a catalyst for reactions at the double bond, consider protecting the allyl group.- Use milder reaction conditions (lower temperature, weaker base).The allyl group can undergo isomerization or other reactions under certain conditions. Milder conditions can favor the desired nucleophilic attack at the sulfonyl fluoride.
Side Reactions with the Solvent - Choose a non-reactive solvent. Avoid protic solvents like alcohols if your nucleophile is not intended to be the alcohol itself.Protic solvents can act as competing nucleophiles, leading to the formation of undesired byproducts.
Presence of Impurities - Purify the starting materials before use. The purity of this compound is typically around 95%.[4]- Ensure all glassware is clean and dry.Impurities can catalyze side reactions or act as competing nucleophiles.
Elimination Reactions - In cases where elimination is a possible side reaction, using a non-nucleophilic, sterically hindered base can favor the desired substitution.A bulky base is less likely to act as a nucleophile itself and will preferentially deprotonate the intended nucleophile.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Thiol

This protocol is adapted from a highly efficient, transition-metal-free method for the synthesis of thiol-functionalized allylic sulfonyl fluorides and serves as a robust starting point for your optimizations.[1][2]

  • To a solution of the thiol (1.0 equiv.) in ethyl acetate (0.1 M), add this compound (1.2 equiv.).

  • Add a suitable inorganic base (e.g., K₂CO₃, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Note: The choice of base and solvent can be critical. A screening of different inorganic and organic bases, as well as various solvents, is recommended to achieve optimal yield and selectivity for your specific substrate.[2][3]

Mechanistic Considerations

The reaction of this compound with a nucleophile (Nu-H) is expected to proceed through a nucleophilic substitution at the sulfur atom.

mechanistic_pathway cluster_reaction Reaction Pathway reagents This compound + Nu-H nucleophile Nu⁻ reagents->nucleophile Deprotonation product Product + H-Base⁺ + F⁻ reagents->product base Base base->nucleophile nucleophile->product Nucleophilic Attack on Sulfur

Caption: Proposed mechanism for the reaction with a nucleophile.

The reaction is typically initiated by the deprotonation of the nucleophile by a base. The resulting anion then attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of the desired product.

Visualizing the Workflow

A systematic approach to optimizing your reaction is crucial for success. The following workflow diagram outlines the key steps.

optimization_workflow start Start: Define Reaction (Substrate, Nucleophile) condition_screening Screen Initial Conditions (Solvent, Base, Temperature) start->condition_screening analysis1 Analyze Results (TLC, LC-MS) condition_screening->analysis1 low_yield Low Yield? analysis1->low_yield optimize_yield Optimize for Yield (Adjust Temp, Time, Stoichiometry) low_yield->optimize_yield Yes low_selectivity Low Selectivity? low_yield->low_selectivity No optimize_yield->analysis1 optimize_selectivity Optimize for Selectivity (Change Base, Solvent) low_selectivity->optimize_selectivity Yes scale_up Scale-Up Reaction low_selectivity->scale_up No optimize_selectivity->analysis1 purification Purification (Column Chromatography) scale_up->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A systematic workflow for reaction optimization.

By following this structured approach, you can efficiently identify the optimal conditions for your specific application of this compound, leading to improved yields and selectivity.

References

  • Ajisafe, M. P., et al. (2025). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry. [Link]

  • Ajisafe, M. P., et al. (2025). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications, 61, 5798-5801. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a,b. [Link]

  • National Analytical Corporation. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(2-propen-1-yloxy)-. [Link]

Sources

thermal stability and decomposition of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to combine established scientific principles with practical, field-proven insights to ensure the safety, efficiency, and success of your work.

Introduction to this compound

This compound is a unique molecule that combines the reactivity of an allyl group with the robust chemical properties of a highly fluorinated sulfonyl fluoride moiety. Understanding its thermal stability and decomposition pathways is critical for its safe handling and application in synthesis, particularly in drug discovery where sulfonyl fluorides are increasingly used as covalent probes.[1] This guide will address potential challenges you may encounter during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of this compound?

A1: The thermal stability of this compound is primarily dictated by the interplay of its three key structural features: the allyloxy group, the tetrafluoroethyl bridge, and the sulfonyl fluoride moiety. The C-O bond of the ether and the C-C single bonds are generally the most susceptible to thermal cleavage. The highly fluorinated ethyl chain enhances the electrophilicity of the sulfur center, potentially influencing decomposition pathways. While sulfonyl fluorides are known for their considerable thermodynamic stability compared to other sulfonyl halides, the presence of the allyloxy group can introduce lower energy decomposition routes.[2]

Q2: What are the expected decomposition products under inert and oxidative atmospheres?

  • In an inert atmosphere (pyrolysis): We anticipate the initial cleavage of the C-O bond, generating an allyloxy radical and a tetrafluoroethanesulfonyl fluoride radical. Subsequent reactions could lead to the formation of various volatile fluorinated compounds, potentially including tetrafluoroethylene and sulfuryl fluoride (SO2F2).[3] The allyl group may undergo rearrangements and further fragmentation. Studies on other per- and polyfluoroalkyl substances (PFAS) show that pyrolysis can lead to the formation of HF and various fluorinated hydrocarbons.[4]

  • In an oxidative atmosphere (combustion): In the presence of oxygen, the decomposition is expected to be more complex, yielding a mixture of carbonyl fluoride (COF2), hydrogen fluoride (HF), and sulfur dioxide (SO2). The presence of oxygen generally facilitates more complete decomposition (defluorination) compared to pyrolysis.[4]

Q3: Can this compound undergo polymerization?

A3: The presence of the allyl group introduces the possibility of radical-initiated polymerization, especially at elevated temperatures or in the presence of radical initiators. This could manifest as the formation of viscous residues or solid precipitates in your reaction vessel. Careful control of reaction temperature and the exclusion of radical initiators are crucial to minimize this side reaction.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] The container should be tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis of the sulfonyl fluoride group.[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected pressure buildup in a sealed reaction vessel. Thermal decomposition leading to the formation of gaseous byproducts such as SO2F2, tetrafluoroethylene, or HF.[3][4]1. Immediate Action: Carefully and safely vent the reaction vessel in a fume hood. 2. Preventative Measures: Avoid heating the compound in a sealed vessel without a pressure relief mechanism. Conduct preliminary thermal stability analysis (e.g., TGA) to determine the onset of decomposition. Run reactions at the lowest effective temperature.
Formation of a viscous or solid precipitate. Polymerization of the allyl group, potentially initiated by heat or trace impurities.1. Characterization: Attempt to characterize the precipitate using techniques like NMR or IR to confirm the presence of a poly-allyl structure. 2. Mitigation: Incorporate a radical scavenger (e.g., BHT) in your reaction if compatible with your desired chemistry. Ensure all reagents and solvents are free of radical initiators.
Lower than expected yield of the desired product. Competing decomposition pathways or side reactions involving the sulfonyl fluoride or allyl groups.1. Reaction Monitoring: Use techniques like in-situ IR or NMR to monitor the reaction progress and identify the formation of byproducts. 2. Optimization: Screen different solvents and reaction temperatures. The use of a non-polar, aprotic solvent may minimize side reactions.
Corrosion or etching of glassware. Formation of hydrogen fluoride (HF) as a decomposition product.[4]1. Material Compatibility: For high-temperature applications, consider using reaction vessels made of materials resistant to HF, such as stainless steel or specialized polymers. 2. Scavenging: If compatible with your reaction, the addition of a mild, non-nucleophilic base can neutralize any in-situ generated HF.

Experimental Protocol: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • High-purity air or oxygen gas

  • TGA sample pans (platinum or ceramic)

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is calibrated for temperature and mass.

    • Set the purge gas (e.g., nitrogen for pyrolysis or air for oxidation) to a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully place 5-10 mg of the compound into a TGA sample pan.

    • Record the initial mass accurately.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Self-Validation:

  • Run a blank TGA pan under the same conditions to ensure there is no instrumental drift.

  • Repeat the analysis to ensure the reproducibility of the decomposition profile.

  • If possible, couple the TGA to a mass spectrometer (TGA-MS) to identify the gaseous decomposition products in real-time.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate plausible initial steps in the thermal decomposition of this compound.

Decomposition_Pathway A This compound B Allyloxy Radical A->B Homolytic Cleavage (C-O Bond) C Tetrafluoroethanesulfonyl Fluoride Radical A->C Homolytic Cleavage (C-O Bond) D Further Decomposition Products (e.g., Acrolein, Propanal) B->D Rearrangement/ Fragmentation E Further Decomposition Products (e.g., SO2F2, CF2=CF2) C->E Rearrangement/ Fragmentation

Caption: Initial homolytic cleavage pathway.

Troubleshooting_Workflow start Experiment Start issue Unexpected Observation? (e.g., Pressure, Precipitate) start->issue pressure Pressure Buildup issue->pressure Yes precipitate Precipitate Formation issue->precipitate Yes no_issue Continue Monitoring issue->no_issue No action_pressure Action: - Safely vent vessel - Lower reaction temp - Use pressure relief pressure->action_pressure action_precipitate Action: - Add radical scavenger - Purify reagents - Lower temperature precipitate->action_precipitate

Caption: Troubleshooting decision workflow.

References

  • Kruth, A. A., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6837–6846. [Link]

  • INCHEM. (2021). ICSC 1402 - SULFURYL FLUORIDE. [Link]

  • Medicom. (2020). SAFETY DATA SHEET: 2.72% TOPICAL SODIUM FLUORIDE FOAM. [Link]

  • Narayan, S., et al. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. Crystal Growth & Design, 23(8), 5679–5690. [Link]

Sources

Technical Support Center: Synthesis Using 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for scientists and researchers utilizing this versatile reagent. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate your synthetic challenges.

This document is structured to provide direct, actionable advice. We will first explore common troubleshooting scenarios in a question-and-answer format, followed by a broader FAQ section and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a SuFEx reaction with a phenol and this compound using a common base like triethylamine, but I am observing very low conversion. What are the likely causes and how can I improve my yield?

Answer:

Low or no conversion in a SuFEx reaction with an alkyl sulfonyl fluoride can stem from several factors, primarily related to catalyst choice and reaction conditions.

  • Inadequate Catalyst Basicity: Triethylamine (pKa of protonated form ~10.7) is often not a sufficiently strong base to effectively catalyze the SuFEx reaction with less reactive alkyl sulfonyl fluorides compared to their aryl counterparts. The reaction relies on the deprotonation of the nucleophile (in this case, the phenol) to initiate the attack on the electrophilic sulfur center.

  • Solution: Employ a stronger, non-nucleophilic base. Organosuperbases are excellent catalysts for SuFEx reactions.[1] Consider using:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A commonly used and effective catalyst for SuFEx.

    • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): A highly effective phosphazene superbase.

  • Steric Hindrance: The bulky tetrafluoroethoxy group on the sulfonyl fluoride or significant steric hindrance around the hydroxyl group of your phenol can impede the reaction.

  • Solution:

    • Increase the reaction temperature. Modest heating (e.g., to 40-60 °C) can often overcome moderate steric hindrance.

    • Prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction duration.

  • Moisture in the Reaction: While SuFEx reactions are generally tolerant to some moisture, excess water can hydrolyze the sulfonyl fluoride, leading to the formation of the corresponding sulfonic acid and reducing the yield of your desired product.

  • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Presence of an Elimination Byproduct

Question: I am reacting this compound with an amine nucleophile in the presence of a strong base and observing a significant amount of a lower molecular weight byproduct. What could this be and how can I prevent its formation?

Answer:

The likely byproduct is the result of an elimination reaction. While this compound does not have α-protons, which is a common source of elimination in other alkyl sulfonyl fluorides, the presence of a strong base can potentially lead to other decomposition pathways.[1] However, a more common issue with primary amines is the instability of the initial product.

  • Unstable Sulfamoyl Product: Primary amines react with sulfonyl fluorides to form a sulfamoyl fluoride product which can be unstable and lead to byproducts.[1]

  • Solution:

    • Use a milder base: If possible, a less harsh base might prevent side reactions.

    • Control stoichiometry: Use of a precise stoichiometry of the amine can sometimes prevent further reactions of the product.

    • Lower the temperature: Running the reaction at a lower temperature can help to minimize side reactions.

Issue 3: Potential Side Reactions Involving the Allyl Group

Question: I am concerned about the stability of the allyl ether moiety in my reagent under the basic conditions of my SuFEx reaction. Can the allyl group undergo side reactions?

Answer:

This is a valid concern. While allyl ethers are generally stable under many basic conditions, strong bases can induce isomerization of the allyl group to a prop-1-enyl ether. This isomerized product is a vinyl ether, which is highly susceptible to hydrolysis under acidic workup conditions, leading to the cleavage of the ether bond.

  • Isomerization of the Allyl Group: Strong bases can catalyze the migration of the double bond from the terminal position to an internal position.

  • Preventative Measures:

    • Use the mildest effective base: Opt for the weakest base that still provides a reasonable reaction rate.

    • Keep reaction temperatures as low as possible: Isomerization is often accelerated by heat.

    • Minimize reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.

    • Avoid transition metal contamination: Traces of transition metals can catalyze allyl isomerization. Ensure high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Due to its sensitivity to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent hydrolysis.

Q2: What are the main advantages of using a sulfonyl fluoride like this reagent over a sulfonyl chloride?

A2: Sulfonyl fluorides offer several advantages over their chloride counterparts, which is a cornerstone of SuFEx chemistry.

  • Enhanced Stability: Sulfonyl fluorides are significantly more stable towards hydrolysis and general decomposition than sulfonyl chlorides. This allows for easier handling and storage, and they are compatible with a wider range of reaction conditions.

  • Higher Chemoselectivity: They react selectively with strong nucleophiles in the presence of a suitable catalyst, often with minimal side reactions. Sulfonyl chlorides can be more indiscriminately reactive.

  • Orthogonal Reactivity: The unique reactivity profile of sulfonyl fluorides allows for their use in complex molecular assemblies where other functional groups need to remain untouched.

Q3: Can this compound be used in aqueous media?

A3: While one of the hallmarks of SuFEx chemistry is its compatibility with aqueous environments, the stability of this specific alkyl sulfonyl fluoride in water, especially in the presence of bases, should be considered. For sensitive substrates or prolonged reaction times, it is generally advisable to use anhydrous organic solvents to minimize potential hydrolysis. However, for rapid reactions with highly reactive nucleophiles, a biphasic or aqueous system may be tolerated. Pilot reactions are recommended to determine the feasibility for your specific system.

Q4: How can I monitor the progress of my reaction with this reagent?

A4: The progress of reactions involving this compound can be effectively monitored by:

  • Thin Layer Chromatography (TLC): If your product and starting materials have different polarities and are UV active or stainable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for monitoring the disappearance of starting materials and the appearance of the desired product, confirming the molecular weight.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, monitoring the disappearance of the sulfonyl fluoride signal (-SO₂F) and the appearance of a new fluorine signal in your product can be a very clean way to track the reaction.

Q5: What are the typical purification methods for products derived from this reagent?

A5: Purification strategies will depend on the properties of your product.

  • Silica Gel Chromatography: This is the most common method for purifying organic compounds. The highly fluorinated nature of the reagent may impart unique polarity to your product, so a range of solvent systems should be screened.

  • Extraction: If there is a significant difference in the solubility or acidity/basicity of your product and the starting materials or byproducts, a liquid-liquid extraction can be an effective purification step.

  • Distillation or Crystallization: For thermally stable and crystalline products, respectively, these methods can provide highly pure material.

Experimental Protocols

General Protocol for a SuFEx Reaction with a Phenol

This protocol provides a general starting point for the reaction of this compound with a phenolic nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the phenol (1.0 eq.).

  • Dissolution: Dissolve the phenol in an anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane).

  • Addition of Reagents: Add this compound (1.1 eq.) to the solution.

  • Catalyst Addition: Add the base catalyst, such as DBU (1.2 eq.), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionNotes
Solvent Anhydrous MeCN, THF, DCMChoice depends on substrate solubility.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for hindered substrates.
Catalyst DBU, BEMPStrong, non-nucleophilic bases are preferred.
Stoichiometry 1.1 eq. Sulfonyl Fluoride, 1.2 eq. BaseA slight excess of the electrophile and base is typical.

Visualizing the Workflow

Troubleshooting Logic for a Failing SuFEx Reaction

Caption: A decision tree for troubleshooting low-yielding SuFEx reactions.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021-09-15).

  • Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis. (2023-02-10). ACS Publications. [Link]

  • Sulfur fluoride exchange. (2023-08-03). PubMed Central. [Link]

  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. ResearchGate. [Link]

  • 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. National Analytical Corporation - Chemical Division. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021-07-01). MDPI. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022-12-21). PubMed Central. [Link]

  • Polymerization of fluoromonomers using a 3-allyloxy-2-hydroxy-1-propane sulfonic acid salt as surfactant.
  • 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0. Tradeindia. [Link]

  • Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). Fluorine Notes. [Link]

  • Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. ResearchGate. [Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PubMed Central. [Link]

Sources

Technical Support Center: Managing the Moisture Sensitivity of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide practical, in-depth solutions to the challenges posed by the moisture sensitivity of these versatile reagents. As powerful electrophiles in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and valuable warheads in covalent inhibitor design, their successful application hinges on understanding and controlling their reactivity, particularly towards water.[1][2] This resource provides field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and stability of sulfonyl fluorides.

Q1: How stable are sulfonyl fluorides to water compared to other sulfonyl halides?

A1: Sulfonyl fluorides exhibit considerably greater stability towards hydrolysis than their chloride counterparts.[3][4][5] The strength of the S-F bond makes them resistant to hydrolysis under neutral pH conditions, which is a key advantage for their use in biological systems and for their stability in storage.[2][3] However, this stability is not absolute. Hydrolysis can be accelerated by the presence of bases or nucleophilic catalysts.[3][4][6] In contrast, sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of ambient moisture, often leading to unwanted side products and reduced yields.[3][7]

Q2: I left my sulfonyl fluoride on the bench for a short period. Is it still usable?

A2: While sulfonyl fluorides are more robust than sulfonyl chlorides, prolonged exposure to atmospheric moisture is not recommended. The extent of potential hydrolysis depends on the specific sulfonyl fluoride's structure, the ambient humidity, and the duration of exposure. Electron-deficient aryl sulfonyl fluorides are more susceptible to nucleophilic attack, including hydrolysis. For critical applications, it is best to re-verify the purity of the compound by an appropriate analytical method (e.g., NMR, LC-MS) before use. As a best practice, always store sulfonyl fluorides in a desiccator or glovebox and handle them swiftly when exposed to the atmosphere.[8]

Q3: What are the primary decomposition products when a sulfonyl fluoride reacts with water?

A3: The primary decomposition product from the hydrolysis of a sulfonyl fluoride is the corresponding sulfonic acid (R-SO₃H).[3][9] This occurs through the nucleophilic attack of water on the electrophilic sulfur center, leading to the displacement of the fluoride ion. The formation of sulfonic acid as a byproduct can be a key indicator of moisture contamination in your reaction.[9]

Q4: Can I use protic solvents like alcohols for my reaction involving a sulfonyl fluoride?

A4: Yes, but with caution and careful consideration of your reaction conditions. While sulfonyl fluorides are relatively stable, their reaction with alcohols (alcoholysis) to form sulfonate esters can be a competing pathway, especially in the presence of a base or catalyst.[6][10] If the desired reaction involves a different nucleophile, the choice of an alcoholic solvent could lead to a mixture of products. However, in some synthetic applications like deoxyfluorination, alcohols are the intended reaction partners.[10] For many SuFEx reactions, aprotic solvents are preferred to minimize side reactions.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with sulfonyl fluorides.

Issue 1: Low or No Yield in a SuFEx Reaction

You've set up a SuFEx reaction with your sulfonyl fluoride and a nucleophile, but the desired product is either absent or in very low yield.

Possible Cause 1: Inactive Catalyst or Suboptimal Catalysis

  • Causality: The S-F bond, while reactive under the right conditions, often requires activation to undergo nucleophilic substitution efficiently.[1][11] The choice and amount of catalyst are critical. Different sulfonyl fluorides and nucleophiles have varying reactivity profiles, necessitating different catalytic systems.[6]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst has not degraded. For example, hygroscopic bases like DBU should be handled under inert conditions.

    • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., up to 20 mol%) may be necessary.[1]

    • Switch Catalyst Type: The reactivity of common catalysts follows their basicity, with guanidines and phosphazenes being more active than tertiary amines.[1] For less reactive sulfonyl fluorides or challenging nucleophiles like secondary alcohols, a stronger organosuperbase like DBU or BTMG might be required.[1][3] Lewis acids like Ca(NTf₂)₂ can also be effective catalysts, particularly for reactions with amines.[7][12]

Possible Cause 2: Hydrolysis of the Sulfonyl Fluoride

  • Causality: If there is significant moisture in your reaction system, your starting sulfonyl fluoride may be hydrolyzing to the corresponding sulfonic acid, which is unreactive under SuFEx conditions.

  • Troubleshooting Steps:

    • Implement Rigorous Inert Atmosphere Techniques: Ensure all glassware is either flame-dried or oven-dried immediately before use.[13][14] Use dry, degassed solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.[15][16]

    • Check for Sulfonic Acid: Analyze your crude reaction mixture by LC-MS or NMR to check for the presence of the sulfonic acid byproduct. Its presence is a strong indicator of moisture contamination.[9]


// Nodes Start [label="Low/No Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Moisture [label="Assess for Moisture Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Loading [label="Increase Catalyst Loading (up to 20 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Switch_Catalyst [label="Switch to Stronger Catalyst (e.g., DBU, BTMG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Inert_Atmosphere [label="Implement Rigorous Inert Atmosphere Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Byproduct [label="Analyze for Sulfonic Acid Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst; Start -> Check_Moisture; Check_Catalyst -> Increase_Loading [label="If catalyst is known to be appropriate"]; Check_Catalyst -> Switch_Catalyst [label="If reaction remains sluggish"]; Increase_Loading -> Success; Switch_Catalyst -> Success; Check_Moisture -> Use_Inert_Atmosphere; Check_Moisture -> Analyze_Byproduct; Use_Inert_Atmosphere -> Success; Analyze_Byproduct -> Use_Inert_Atmosphere [label="If sulfonic acid is detected"]; }

Troubleshooting workflow for low SuFEx reaction yield.

Issue 2: My Purified Sulfonyl Fluoride Degrades During Storage

You've successfully synthesized and purified your sulfonyl fluoride, but upon re-analysis after storage, you observe significant degradation.

Possible Cause 1: Improper Storage Conditions

  • Causality: Sulfonyl fluorides, while relatively stable, can still slowly hydrolyze over time if exposed to ambient moisture. Storing them in standard vials on a lab bench is often insufficient for long-term stability.

  • Troubleshooting Steps:

    • Use a Desiccator: For short to medium-term storage, place the tightly sealed vial of your sulfonyl fluoride in a desiccator containing a fresh desiccant (e.g., Drierite, phosphorus pentoxide).

    • Glovebox Storage: For long-term storage or for highly sensitive compounds, storing vials inside a nitrogen- or argon-filled glovebox is the ideal solution.[16]

    • Cold Storage: Storing at low temperatures (e.g., in a freezer at -20 °C) can further slow the rate of any potential decomposition, but it must be done in a moisture-free environment to prevent condensation upon removal. Always allow the container to warm to room temperature before opening.

Possible Cause 2: Contaminated Storage Container

  • Causality: Residual moisture or contaminants on the surface of the storage vial can contribute to the degradation of your compound.

  • Troubleshooting Steps:

    • Dry Vials Thoroughly: Before storing your compound, ensure the vial and cap are thoroughly dried, either in a vacuum oven or by flame-drying under vacuum.

    • Use Appropriate Containers: Store in a tightly sealed, properly labeled container made of a compatible material.[8]

Issue 3: Inconsistent Results in Biological Assays

When using a sulfonyl fluoride as a covalent probe in a biological system, you observe high variability in your results between experiments.

Possible Cause: Hydrolytic Instability in Aqueous Buffer

  • Causality: The stability of sulfonyl fluorides can be pH-dependent, and some may have limited stability in aqueous buffers at physiological pH, leading to a decrease in the effective concentration of the active probe over the course of the experiment.[17][18] Some studies have shown that certain benzamide-sulfonyl fluorides are unstable in aqueous buffer at physiological pH.[17]

  • Troubleshooting Steps:

    • Determine Half-Life: Before conducting extensive biological assays, determine the hydrolytic half-life of your specific sulfonyl fluoride in the assay buffer. This can be done by incubating the compound in the buffer and analyzing its concentration at various time points by LC-MS.

    • Adjust Experimental Design: If the compound shows significant hydrolysis, consider reducing the incubation time or adding the compound to the assay immediately before measurement.

    • Structural Modification: If instability is a persistent issue, consider synthesizing analogs with different electronic properties. Electron-withdrawing groups can increase reactivity but may decrease hydrolytic stability, so a balance must be found.[19] Sulfamoyl fluorides or fluorosulfates can be more stable alternatives in some cases.[1][20]


// Nodes Reactants [label="{R-SO₂-F | {Sulfonyl Fluoride}} + {H₂O | {Water}}", fillcolor="#F1F3F4", style=filled]; TransitionState [label="Transition State", shape=ellipse, style=dashed]; Products [label="{R-SO₃H | {Sulfonic Acid}} + HF", fillcolor="#F1F3F4", style=filled];

// Edges Reactants -> TransitionState [label="Nucleophilic Attack"]; TransitionState -> Products [label="Fluoride Elimination"]; }

Simplified mechanism of sulfonyl fluoride hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Handling Sulfonyl Fluorides under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction using moisture-sensitive sulfonyl fluorides.

Materials:

  • Schlenk flask and other required glassware

  • Rubber septa

  • Nitrogen or Argon gas source with a manifold (Schlenk line)

  • Vacuum pump

  • Heat gun or Bunsen burner

  • Dry syringes and needles

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Assemble your reaction glassware (e.g., Schlenk flask with a stir bar). Heat the glassware under vacuum using a heat gun until all visible moisture is gone, and continue for another 2-3 minutes.[13] Alternatively, oven-dry the glassware at >120 °C for at least 4 hours and assemble it hot, allowing it to cool under a stream of inert gas.

  • Inert Gas Purge: Connect the cooled glassware to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.[14]

  • Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.[13][14] Purge the syringe with inert gas before drawing up the liquid.

  • Reagent Addition (Solids): If your sulfonyl fluoride is a solid, add it to the flask before the initial purging cycles. If it needs to be added later, do so under a positive flow of inert gas to minimize atmospheric exposure.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by using a balloon or a bubbler system connected to the manifold.

Data Presentation: Comparative Stability of S(VI)-F Moieties

The stability of S(VI)-F compounds can vary significantly based on their structure. This table provides a qualitative comparison to guide reagent selection.

S(VI)-F Compound TypeGeneral Hydrolytic StabilityReactivity in SuFExNotes
Aryl Sulfonyl Fluoride (Ar-SO₂F) Moderate to GoodGoodReactivity is tunable with electronics on the aryl ring.[11][19]
Alkyl Sulfonyl Fluoride (R-SO₂F) GoodModerateOften less reactive than aryl counterparts; can be prone to side reactions.[21]
Aryl Fluorosulfate (Ar-OSO₂F) HighModerateGenerally more stable and less reactive than aryl sulfonyl fluorides.[1]
Sulfamoyl Fluoride (R₂N-SO₂F) HighLow to ModerateN-disubstituted variants are particularly stable and less reactive.[19][20]

References

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. PubMed Central.
  • Li, G., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • BenchChem. (2025).
  • Stalder, R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Sharpless, K. B., et al. Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • ChemicalBook.
  • Bull, J. A., et al. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions.
  • BenchChem. (2025). Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. BenchChem.
  • Grimster, N. P., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • CymitQuimica. (2024).
  • Ferreira, M. (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Ball, N. D., et al. (2020). Lewis Acid-Catalyzed Sulfur Fluoride Exchange.
  • Li, J., et al.
  • Qin, H-L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
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Validation & Comparative

A Comparative Guide to 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic introduction of the sulfonamide moiety remains a cornerstone of molecular design. The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and functional group compatibility of the transformation. This guide provides an in-depth comparison of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a specialized sulfonylating agent, with more conventional reagents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and triflic anhydride (Tf₂O). This analysis is supported by established principles of chemical reactivity and provides insights into the potential applications of this unique fluorinated reagent.

Introduction to this compound

This compound (CAS 73606-13-0) is a highly functionalized sulfonylating agent characterized by a perfluoroethyl backbone, an allyloxy ether linkage, and a sulfonyl fluoride reactive center.[1][2] Its molecular formula is C₅H₅F₅O₃S, and it has a molecular weight of 240.15 g/mol .[2] The convergence of these structural motifs suggests a unique reactivity profile, offering potential advantages in specific synthetic contexts, particularly where stability, selectivity, and orthogonal functionality are paramount.

The Sulfonylation Reaction: A Mechanistic Overview

The sulfonylation of nucleophiles, such as amines and alcohols, is a fundamental transformation in organic chemistry. The reaction typically proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonylating agent, leading to the displacement of a leaving group. The reactivity of the sulfonylating agent is primarily governed by the electrophilicity of the sulfur atom and the stability of the leaving group.

Caption: General mechanism of amine sulfonylation.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonylating agent is a nuanced decision that depends on the substrate's reactivity, desired reaction conditions, and the presence of other functional groups. Below is a comparative overview of this compound and its more common counterparts.

FeatureThis compoundTosyl Chloride (TsCl)Mesyl Chloride (MsCl)Triflic Anhydride (Tf₂O)
Reactivity Moderate to LowHighHighVery High
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)Chloride (Cl⁻)Triflate (CF₃SO₃⁻)
Stability High; resistant to hydrolysis and thermolysis[3]Moderate; sensitive to moistureModerate; sensitive to moistureLow; highly sensitive to moisture
Key Structural Feature Tetrafluoroethyl backbone, allyloxy groupAromatic p-tolyl groupMethyl groupTrifluoromethyl group
Functional Group Tolerance Expected to be high due to lower reactivityModerateModerateLow due to high reactivity
Primary Applications Specialized applications requiring stability, selectivity, or an allyl handleGeneral purpose sulfonylation, protecting group chemistry[4]General purpose sulfonylation, formation of mesylates as good leaving groupsSulfonylation of unreactive substrates, synthesis of triflates[5]
Reactivity and Selectivity

Sulfonyl fluorides are generally less reactive than their sulfonyl chloride analogues due to the high strength of the S-F bond.[3] This reduced reactivity can be advantageous, leading to higher selectivity in the presence of multiple nucleophilic sites. While aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, the corresponding fluorides often show lower activity.[6] However, for amines bearing additional functionalities, aliphatic sulfonyl fluorides can provide better results where sulfonyl chlorides might fail.[6] The strong electron-withdrawing effect of the tetrafluoroethyl group in this compound is expected to increase the electrophilicity of the sulfur atom, partially offsetting the lower reactivity of the sulfonyl fluoride moiety.

Stability and Handling

A significant advantage of sulfonyl fluorides is their enhanced stability compared to sulfonyl chlorides.[3] They are more resistant to hydrolysis and thermolysis, making them easier to handle and store, and allowing for reactions in the presence of protic solvents or water-sensitive functional groups.[3] This robustness is particularly valuable in complex, multi-step syntheses and for late-stage functionalization in drug discovery.

The Allyloxy Functional Handle

The presence of an allyloxy group in this compound provides a versatile functional handle for subsequent synthetic modifications. The allyl group can participate in a wide range of transformations, including olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions. This "clickable" functionality allows for the introduction of additional molecular complexity after the sulfonylation step, a feature not present in traditional sulfonylating agents like TsCl and MsCl.

Experimental Protocols

The following are representative protocols for the sulfonylation of an amine using a sulfonyl fluoride and a sulfonyl chloride.

General Procedure for Sulfonylation with a Sulfonyl Fluoride

experimental_workflow start Dissolve amine and base in a suitable solvent add_reagent Add sulfonyl fluoride dropwise at 0 °C start->add_reagent react Warm to room temperature and stir until completion (monitor by TLC/LC-MS) add_reagent->react workup Aqueous workup react->workup extract Extract with an organic solvent workup->extract dry Dry the organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the pure sulfonamide purify->end

Caption: A typical experimental workflow for a sulfonylation reaction.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • To a stirred solution of the amine and base in the anhydrous solvent at 0 °C, add the sulfonylating agent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

General Procedure for Sulfonylation with a Sulfonyl Chloride

Materials:

  • Amine (1.0 equiv)

  • Tosyl chloride or Mesyl chloride (1.1 equiv)

  • Pyridine or triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine, followed by the dropwise addition of the sulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize or purify the crude product by column chromatography to yield the pure sulfonamide.

Conclusion and Future Perspectives

This compound represents a modern sulfonylating agent with a unique combination of properties. Its enhanced stability, a hallmark of sulfonyl fluorides, coupled with the potential for increased reactivity due to its fluorinated backbone, makes it a compelling choice for challenging synthetic applications. The presence of the allyloxy group further expands its utility, offering a gateway to post-sulfonylation modifications. While direct, quantitative comparisons with classical sulfonylating agents are not yet widely available in the literature, the principles of physical organic chemistry suggest that this reagent holds significant promise for applications in drug discovery and materials science where precision, stability, and multifunctionality are critical. As research in fluorination chemistry continues to expand, it is anticipated that the applications of such specialized reagents will become more prevalent, enabling the synthesis of novel and complex molecular architectures.

References

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A Comparative Guide to Analytical Techniques for Validating the Purity of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a key building block in the synthesis of complex fluorinated molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for the robust validation of its purity, offering insights into the rationale behind methodological choices and presenting supporting data for informed decision-making.

The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[1][2][3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][6][7] This guide will adhere to these principles, focusing on specificity, linearity, accuracy, precision, and the limits of detection and quantitation for each technique.[3][8]

The Imperative of Purity for Sulfonyl Fluorides

Sulfonyl fluorides are a class of compounds gaining significant traction in drug discovery as covalent inhibitors and chemical probes.[9][10] Their unique reactivity profile, characterized by a balance of stability and reactivity, makes them valuable tools.[9][10] However, this also means that impurities can have a profound impact on experimental outcomes. For this compound, potential impurities could include starting materials, by-products from synthesis, or degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity and ensure the quality of this critical reagent.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte and the potential impurities. For this compound, a multi-faceted approach employing spectroscopic and chromatographic methods is recommended for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[11][12][13][14] For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Given the presence of five fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally sensitive and specific technique for purity determination.[15][16]

Expertise & Experience: The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus lead to high sensitivity.[15][17] The wide chemical shift range of ¹⁹F NMR (approximately 800 ppm) significantly reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[15][17][18] This makes it easier to identify and quantify fluorine-containing impurities.

Trustworthiness: Quantitative ¹⁹F NMR (¹⁹F-qNMR) can provide an absolute measure of purity without the need for a specific reference standard of the analyte.[17] By using a certified internal standard of known purity, the purity of the target compound can be accurately determined.

Experimental Protocol: Quantitative ¹⁹F NMR Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into an NMR tube.

    • Accurately weigh and add a suitable, high-purity internal standard (e.g., trifluorotoluene) in a quantity that will produce a signal integral comparable to the analyte signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and vortex to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a spectrometer with a minimum field strength of 400 MHz.

    • Employ inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) and ensure accurate integration.[18]

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest to ensure full relaxation between scans. This is critical for accurate quantification.[18]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard (IS) weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire_spectrum Acquire 19F NMR spectrum (Inverse-gated decoupling, D1 ≥ 5*T1) dissolve->acquire_spectrum process_spectrum Phase and baseline correct acquire_spectrum->process_spectrum integrate Integrate analyte and IS signals process_spectrum->integrate calculate Calculate purity using formula integrate->calculate

While ¹⁹F NMR excels at quantifying fluorinated species, ¹H and ¹³C NMR are crucial for identifying and quantifying non-fluorinated impurities. They also serve to confirm the overall structure of the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile compounds.

Expertise & Experience: The volatility of this compound makes it amenable to GC analysis. The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns. This is particularly useful for identifying unknown impurities.

Trustworthiness: A validated GC-MS method can provide accurate and precise quantification of purity.[19][20] The use of an internal standard corrects for variations in injection volume and instrument response. Method validation should include linearity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results.[20]

Experimental Protocol: GC-MS Purity Assay

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of a suitable internal standard (e.g., dodecane) at a similar concentration.

    • Create a series of calibration standards by spiking a fixed amount of the internal standard with varying concentrations of the analyte stock solution.

    • Prepare the sample for analysis by dissolving a known weight in the solvent to a concentration within the calibration range and adding the same fixed amount of internal standard.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities and the solvent.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source. Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Calculate the purity based on the measured concentration and the initial weight of the sample.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_stock Prepare analyte and IS stock solutions prep_cal Create calibration standards prep_stock->prep_cal prep_sample Prepare sample with IS prep_stock->prep_sample inject Inject sample/standards into GC-MS prep_cal->inject prep_sample->inject acquire Acquire data (Full Scan/SIM) inject->acquire calibrate Generate calibration curve acquire->calibrate quantify Quantify analyte in sample calibrate->quantify calculate Calculate purity quantify->calculate

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and straightforward technique for identifying functional groups within a molecule.[14]

Expertise & Experience: While not inherently a quantitative technique for high-purity materials without extensive calibration, FTIR is an excellent tool for qualitative identification and for detecting certain types of impurities. The presence of characteristic absorption bands for the sulfonyl fluoride (S=O stretches), C-F bonds, C=C of the allyl group, and C-O-C ether linkage can quickly confirm the identity of the material. The absence of unexpected bands can provide a degree of confidence in its purity. It can be particularly useful for quantifying the conversion of sulfonyl fluoride groups during reactions.[21]

Trustworthiness: For purity validation, FTIR is best used as a complementary technique to NMR and GC-MS. It serves as a rapid identity check and can sometimes reveal gross contamination that might be missed by other methods if the impurities have distinct infrared absorptions.

Comparison of Analytical Techniques

Feature¹⁹F NMRGC-MSFTIR
Principle Nuclear spin transitions in a magnetic fieldSeparation by volatility, detection by massVibrational transitions of molecular bonds
Primary Use Quantitative purity of fluorinated compounds, structural elucidationSeparation and quantification of volatile impurities, identificationFunctional group identification, qualitative assessment
Selectivity Very high for fluorinated compoundsHighModerate
Sensitivity HighVery high (ppb-ppt levels)Moderate to low
Quantitation Excellent (Absolute)Excellent (with calibration)Limited (primarily qualitative)
Sample Prep Simple dissolutionDilution, possible derivatizationMinimal to none
Throughput ModerateHighVery high
Instrumentation Cost HighHighLow to moderate

Conclusion: A Synergistic Approach to Purity Validation

No single analytical technique can provide a complete picture of the purity of this compound. A synergistic approach, leveraging the strengths of multiple techniques, is the most robust strategy.

  • ¹⁹F NMR should be considered the primary technique for the absolute quantification of the main component and any fluorinated impurities.

  • GC-MS is indispensable for the separation, identification, and quantification of volatile organic impurities, both fluorinated and non-fluorinated.

  • FTIR serves as a rapid and cost-effective method for identity confirmation and screening for gross impurities with distinct functional groups.

By integrating these techniques, researchers, scientists, and drug development professionals can establish a comprehensive and self-validating system for the purity assessment of this compound, thereby ensuring the integrity and reliability of their scientific endeavors.

References

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Interpreting the ¹⁹F NMR Spectrum of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated compounds is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's chemical and biological properties. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and wide chemical shift range, providing unparalleled insights into the molecular architecture of organofluorine compounds.[1][2] This guide provides an in-depth technical analysis of the ¹⁹F NMR spectrum of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, offering a framework for its interpretation and comparison with related structures.

The Molecular Landscape: Understanding the Fluorine Environments

This compound (CH₂=CHCH₂OCF₂CF₂SO₂F) presents three distinct fluorine environments, which will give rise to three separate signals in the ¹⁹F NMR spectrum. The interpretation of the spectrum hinges on understanding the electronic environment of each fluorine nucleus and the through-bond interactions (spin-spin coupling) between them.

The structure contains a sulfonyl fluoride group (-SO₂F), a difluoromethylene group adjacent to it (-CF₂-SO₂F), and another difluoromethylene group adjacent to an ether oxygen (-O-CF₂-). The allyloxy group, while not containing fluorine, will influence the electronic environment of the adjacent -CF₂- group.

Predicting the ¹⁹F NMR Spectrum: Chemical Shifts and Coupling Constants

Based on established principles of ¹⁹F NMR and data from analogous compounds, we can predict the key features of the spectrum.[3][4] The chemical shifts are referenced to CFCl₃ at 0.0 ppm.

Expected Chemical Shifts

The electron-withdrawing nature of the sulfonyl group and the ether oxygen will significantly influence the chemical shifts of the fluorine nuclei.[5]

  • -SO₂F (FA): The fluorine atom directly attached to the sulfur is in a highly deshielded environment. Based on data for similar sulfonyl fluorides, this signal is expected to appear significantly downfield. For instance, in a related compound containing a -CF₂SO₂F moiety, the chemical shift of the fluorine in the SO₂F group was reported to be approximately +44.3 ppm .

  • -CF₂-SO₂F (FB): The fluorine atoms of the difluoromethylene group adjacent to the sulfonyl fluoride are also deshielded, but to a lesser extent than the fluorine on the sulfur. In the same reference compound, the chemical shift for this group was observed at -109.1 ppm .

  • -O-CF₂- (FC): The fluorine atoms of the difluoromethylene group attached to the ether oxygen are in a more shielded environment compared to the other two sets of fluorines. The oxygen atom is less electron-withdrawing than the sulfonyl group. A reasonable estimate for this chemical shift, based on compounds containing a -CF₂O- moiety, would be in the range of -80 to -95 ppm .

Spin-Spin Coupling: Deciphering the Multiplets

The splitting of the signals in the ¹⁹F NMR spectrum provides crucial information about the connectivity of the fluorine atoms. We expect to see coupling between the three distinct fluorine environments.

  • ³J(FA-FB): A three-bond coupling is expected between the fluorine of the sulfonyl group (FA) and the fluorines of the adjacent difluoromethylene group (FB). This will result in the FA signal appearing as a triplet (split by the two FB fluorines) and the FB signal being further split by the single FA fluorine.

  • ³J(FB-FC): A three-bond coupling will also exist between the two non-equivalent difluoromethylene groups (FB and FC). This will cause the FB signal to be split by the two FC fluorines, and the FC signal to be split by the two FB fluorines.

  • ⁵J(FA-FC): A five-bond coupling between FA and FC is also possible, though it is likely to be small and may not be resolved.

The interplay of these couplings will result in complex multiplets for the -CF₂- signals. The FB signal will be a triplet of triplets (or a more complex multiplet if the couplings are similar in magnitude), and the FC signal will also be a triplet of triplets.

Comparative Data Summary

To provide a clearer picture, the predicted ¹⁹F NMR data for this compound is summarized in the table below, alongside data for structurally related fragments to provide a basis for comparison.

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
-SO₂F (FA)~ +44Triplet³J(FA-FB) ≈ 5-15 Hz
-CF₂SO₂F (FB)~ -109Triplet of Triplets³J(FA-FB) ≈ 5-15 Hz, ³J(FB-FC) ≈ 2-10 Hz
-OCF₂- (FC)-80 to -95Triplet of Triplets³J(FB-FC) ≈ 2-10 Hz, ⁵J(FA-FC) < 2 Hz

Visualizing the Molecular Connectivity and Spectral Interpretation

The following diagrams illustrate the structure of the molecule and the expected coupling patterns in the ¹⁹F NMR spectrum.

cluster_molecule Molecular Structure C1 CH₂= C2 CH C1->C2 C3 CH₂ C2->C3 O O C3->O C4 CF₂ O->C4 C5 CF₂ C4->C5 S S(=O)₂ C5->S F_A F S->F_A

Caption: Molecular structure of this compound.

cluster_coupling Predicted ¹⁹F NMR Coupling Scheme F_A F-SO₂ (~+44 ppm) F_B F₂C-SO₂ (~-109 ppm) F_A->F_B ³J(FA-FB) F_C F₂C-O (-80 to -95 ppm) F_A->F_C ⁵J(FA-FC) (weak) F_B->F_C ³J(FB-FC)

Caption: Predicted spin-spin coupling interactions in the ¹⁹F NMR spectrum.

Experimental Protocol for ¹⁹F NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized starting point.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
  • Add a small amount of a reference standard, such as CFCl₃ (0 ppm) or another known fluorinated compound, for accurate chemical shift referencing.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹⁹F
  • Pulse Program: A standard one-pulse sequence (e.g., zg) is typically sufficient.
  • Acquisition Time (AQ): ≥ 1.0 second to ensure good resolution.
  • Relaxation Delay (D1): 2-5 seconds.
  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
  • Spectral Width (SW): A wide spectral width of at least 250 ppm is recommended initially to ensure all signals are captured.
  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum carefully.
  • Reference the spectrum to the internal standard.
  • Integrate the signals to confirm the 1:2:2 ratio of the fluorine environments.
  • Analyze the multiplicities and measure the coupling constants.

Comparison with Alternative Structures and Interpretation Pitfalls

When analyzing the spectrum, it is crucial to consider alternative possibilities and potential complexities.

  • Isomeric Impurities: The synthesis of the target compound could potentially lead to isomeric byproducts. For example, rearrangement of the allyl group could result in a propenyl ether, which would exhibit a different ¹⁹F NMR spectrum.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the fluorine nuclei.[5] It is advisable to report the solvent used when presenting the data.

  • Second-Order Effects: If the chemical shift difference between two coupled fluorine nuclei is not significantly larger than the coupling constant between them, second-order effects (roofing) can distort the multiplets, making a first-order analysis challenging.

Conclusion

The ¹⁹F NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique fluorine environments. The chemical shifts will be spread over a wide range, with the sulfonyl fluoride appearing at a positive (downfield) chemical shift and the two difluoromethylene groups appearing at negative (upfield) shifts. The multiplicities of these signals, arising from three-bond ¹⁹F-¹⁹F coupling, will provide unambiguous evidence for the connectivity of the fluoroalkoxy sulfonyl fluoride moiety. By following the outlined experimental protocol and considering the potential interpretational challenges, researchers can confidently utilize ¹⁹F NMR spectroscopy for the structural verification and purity assessment of this and related fluorinated molecules.

References

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Retrieved from [Link]

  • Fluorine notes. (2024). SYNTHESIS OF 5-FLUOROSULFONYLPERFLUOROPENTYL VINYL ETHER – A NEW MONOMER FOR PERFLUOROSULFOACIDIC IONOMERS. Retrieved from [Link]

  • (2020). 19 f chemical shifts and coupling constants. Slideshare. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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A Comparative Guide to Synthetic Routes for 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride (TFESF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrafluoroethyl Motif

In the landscape of modern drug discovery, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. The 1,1,2,2-tetrafluoroethyl group (HCF₂CF₂–) is of particular interest. It imparts a unique electronic signature and enhanced metabolic stability while retaining a hydrogen atom for potential biological interactions or further functionalization. 1,1,2,2-Tetrafluoroethanesulfonyl fluoride (HCF₂CF₂SO₂F), hereafter referred to as TFESF, is a critical building block for introducing this valuable motif. Its sulfonyl fluoride handle (–SO₂F) is a uniquely stable yet reactive electrophile, making it a superior connector in "click chemistry" applications, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1]

The utility of TFESF has driven the need for efficient, safe, and scalable synthetic methodologies. This guide provides an in-depth comparison of the established industrial processes and modern, alternative synthetic routes, offering researchers the critical data and insights needed to select the optimal pathway for their application.

Part 1: Established Industrial Routes

Historically, the synthesis of highly fluorinated compounds has been dominated by two major industrial processes: Electrochemical Fluorination and Telomerization. While powerful, they often lack the subtlety required for producing partially fluorinated structures like TFESF with high selectivity and yield.

1.1 Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination is a foundational technique for producing perfluorinated compounds.[2] In this process, a hydrocarbon precursor, in this case, ethanesulfonyl fluoride (CH₃CH₂SO₂F), is electrolyzed in anhydrous hydrogen fluoride (AHF) at a nickel anode.[3][4]

Causality Behind the Method: The core principle of ECF is the brute-force substitution of all carbon-hydrogen bonds with carbon-fluorine bonds. The nickel anode forms a high-valent nickel fluoride layer that acts as the fluorinating agent, transferring fluorine from the AHF electrolyte to the organic substrate.[3]

Performance and Limitations:

  • Low Selectivity: The primary drawback of ECF for producing TFESF is its lack of selectivity. The high energy of the process aggressively replaces all C-H bonds, leading to the perfluorinated product, pentafluoroethanesulfonyl fluoride (C₂F₅SO₂F), as the major output.

  • Carbon-Carbon Bond Cleavage: The harsh conditions can also cause fragmentation of the ethyl chain, resulting in significant quantities of trifluoromethanesulfonyl fluoride (CF₃SO₂F) as a byproduct.[3]

  • Yield: Consequently, the yield of the desired HCF₂CF₂SO₂F is typically very low, making its isolation difficult and costly.

  • Safety and Infrastructure: The use of large quantities of highly corrosive and toxic anhydrous hydrogen fluoride requires specialized, expensive infrastructure, limiting its application outside of large-scale industrial plants.

1.2 Telomerization of Tetrafluoroethylene (TFE)

Telomerization is another cornerstone of industrial fluorochemistry, primarily used for producing fluoropolymers and telomers.[2] This free-radical chain reaction involves the addition of a molecule (the telogen) across the double bond of an olefin (the taxogen), in this case, tetrafluoroethylene (TFE).

Hypothetical Route to TFESF: A direct, single-step synthesis of TFESF via telomerization is not straightforward. A plausible, albeit multi-step, pathway could involve:

  • Telomerization: Reaction of TFE with a telogen like sulfuryl chloride fluoride (SO₂ClF) to produce chlorotetrafluoroethanesulfonyl fluoride (ClCF₂CF₂SO₂F).

  • Reduction: Subsequent reduction of the C-Cl bond to a C-H bond.

Performance and Limitations:

  • Complexity: This route involves multiple, distinct chemical transformations, which inevitably lowers the overall yield and increases production costs.

  • Reagent Handling: TFE is a gas that can dimerize or disproportionate explosively, requiring careful handling and specialized pressure equipment.[5]

  • Byproduct Formation: Telomerization reactions typically produce a distribution of products with varying chain lengths (e.g., Cl(CF₂CF₂)nSO₂F), necessitating extensive purification to isolate the desired n=1 adduct.

Part 2: Modern & Alternative Synthetic Strategies

Recent advancements have focused on developing more selective, safer, and higher-yielding methods that are amenable to both laboratory and industrial scales. These routes typically build the molecule from precursors that already contain the correct carbon skeleton.

2.1 Halogen Exchange (Halex) from Sulfonyl Chlorides

The most practical and widely adopted modern route to sulfonyl fluorides is the halogen exchange (Halex) reaction, converting a more common sulfonyl chloride into the desired sulfonyl fluoride.[6][7] The precursor, 1,1,2,2-tetrafluoroethanesulfonyl chloride (HCF₂CF₂SO₂Cl), can be prepared via established methods.

Causality Behind the Method: This reaction is a nucleophilic substitution at the sulfur atom. The fluoride anion (F⁻), typically from an inorganic salt like potassium fluoride (KF), displaces the chloride anion. The choice of reaction conditions is critical to facilitate the solubility and reactivity of the fluoride salt.

Performance and Key Advantages:

  • High Yield & Purity: By optimizing conditions, this method consistently delivers high yields and purities. For the analogous conversion of CF₃SO₂Cl to CF₃SO₂F, yields of 65-88% and purities exceeding 97% have been reported.[6][8][9]

  • Catalysis: The reaction rate can be significantly enhanced by using phase-transfer catalysts, such as 18-crown-6 ether, which solvate the potassium cation and liberate a more "naked," reactive fluoride anion.[8]

  • Controlled Water Content: Interestingly, patents reveal that adding a specific, controlled amount of water (0.6% to 10.0% by mass relative to KF) can dramatically accelerate the reaction, providing high yields and selectivity without the need for organic catalysts.[7] This is a crucial insight for developing a cost-effective, scalable process.

  • Scalability: The process uses common, relatively inexpensive reagents and standard chemical reactors, making it highly scalable.[6]

2.2 Deoxyfluorination of Sulfonic Acids

A more recent and elegant approach bypasses the need for sulfonyl chlorides altogether, starting directly from the corresponding sulfonic acid (HCF₂CF₂SO₃H) or its salt. This single-step strategy employs modern deoxyfluorination reagents.[10]

Causality Behind the Method: Reagents like thionyl fluoride (SOF₂) or solid, bench-stable reagents like Xtalfluor-E® are used to simultaneously activate the sulfonic acid and provide the fluoride source.[10] The reaction proceeds through an activated intermediate that is then readily converted to the sulfonyl fluoride.

Performance and Key Advantages:

  • High Efficiency: This method provides excellent yields, often exceeding 90% for a range of aliphatic substrates, under mild conditions.[10]

  • Stable Precursors: Sulfonic acids and their sodium salts are typically stable, non-volatile solids that are easy to handle and store, improving the overall safety and convenience of the process.

  • Streamlined Synthesis: By eliminating the need to first prepare and isolate a sulfonyl chloride, this one-pot, two-step (in situ chloride formation followed by exchange) or direct one-step (deoxyfluorination) approach significantly streamlines the synthetic workflow.[10][11]

Part 3: Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on a balance of factors including scale, available equipment, cost, and safety requirements. The table below summarizes the key performance metrics for each major pathway to TFESF.

MetricElectrochemical Fluorination (ECF)Telomerization (Multi-step)Halogen Exchange (Halex)Deoxyfluorination of Sulfonic Acid
Starting Material Ethanesulfonyl fluorideTFE + SO₂ClFHCF₂CF₂SO₂ClHCF₂CF₂SO₃H or its salt
Number of Steps 12+11
Typical Yield Very Low (<10%)Low (overall)High (65-90%)[6][8]Very High (>90%)[10]
Selectivity/Purity Poor (mixture of products)Moderate (purification needed)Excellent (>97%)[6][8]Excellent
Key Reagents Anhydrous HF, ElectricityTFE gas, Radical InitiatorKF, Phase Transfer Catalyst or H₂OSOF₂, Xtalfluor-E®, BF₃·OEt₂[10]
Safety Concerns Highly toxic/corrosive AHFExplosive potential of TFERelatively safeUse of fluorinating agents
Scalability Industrial scale onlyIndustrial scaleExcellent (Lab to Industrial)Good (Lab to Pilot)
Primary Use Case Perfluorinated compoundsFluoropolymersSelective synthesis of TFESFEfficient, high-purity lab/pilot synthesis
Part 4: Detailed Experimental Protocols

The following protocols are representative of the modern, high-yield methods for synthesizing TFESF.

Protocol 1: Catalytic Halogen Exchange Synthesis of TFESF

This protocol is adapted from optimized procedures for the synthesis of analogous fluorosulfonyl compounds.[6][7]

Objective: To synthesize HCF₂CF₂SO₂F from HCF₂CF₂SO₂Cl using potassium fluoride and a catalyst.

Materials:

  • 1,1,2,2-Tetrafluoroethanesulfonyl chloride (HCF₂CF₂SO₂Cl)

  • Potassium Fluoride (spray-dried, anhydrous)

  • 18-crown-6 ether

  • Acetonitrile (anhydrous)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser connected to a cold trap (-78 °C, dry ice/acetone)

  • Magnetic stirrer and heating mantle

  • Nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and flame-dry under a vacuum. Allow to cool under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add spray-dried potassium fluoride (3 molar equivalents) and 18-crown-6 ether (0.1 molar equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Precursor Addition: Slowly add HCF₂CF₂SO₂Cl (1 molar equivalent) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC analysis of aliquots.

  • Product Isolation: The product, TFESF, is a low-boiling liquid. It can be isolated by fractional distillation directly from the reaction mixture. For higher purity, the crude distillate can be washed with cold, dilute sodium bicarbonate solution, dried over anhydrous MgSO₄, and redistilled.

  • Characterization: Confirm the product identity and purity using ¹⁹F NMR, ¹H NMR, and GC-MS. The expected yield is in the range of 70-85%.

Protocol 2: Deoxyfluorination of Sodium 1,1,2,2-Tetrafluoroethanesulfonate

This protocol is based on a general and highly efficient method for converting sulfonate salts to sulfonyl fluorides.[10]

Objective: To synthesize HCF₂CF₂SO₂F from its corresponding sodium sulfonate salt.

Materials:

  • Sodium 1,1,2,2-tetrafluoroethanesulfonate (HCF₂CF₂SO₃Na)

  • Thionyl fluoride (SOF₂) solution in DMF or generated in situ

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dimethylformamide (DMF, anhydrous)

  • Pressure-rated reaction tube with a stirrer bar

  • Heating block

Procedure:

  • Setup: Dry the reaction tube thoroughly.

  • Reagent Charging: Add sodium 1,1,2,2-tetrafluoroethanesulfonate (1 molar equivalent) to the reaction tube.

  • Solvent & Reagent Addition: Under an inert atmosphere, add anhydrous DMF, followed by a solution of thionyl fluoride in DMF (3 molar equivalents).

  • Catalyst Addition: Carefully add BF₃·OEt₂ (1.1 molar equivalents) to the mixture.

  • Reaction: Seal the tube and heat the reaction to 130 °C for 1-2 hours. The reaction should be monitored for completion by ¹⁹F NMR spectroscopy of a quenched aliquot.

  • Workup and Isolation: After cooling, the reaction mixture is carefully poured into ice water and extracted with a suitable low-boiling organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is carefully removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure TFESF.

  • Characterization: Confirm product identity and purity via ¹⁹F NMR, ¹H NMR, and GC-MS. Expected yields are typically >90% based on NMR analysis.[10]

Part 5: Mechanistic Insights & Workflow Visualization

Understanding the reaction mechanism and experimental workflow is key to successful synthesis.

Mechanism of Halogen Exchange

The Halex reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur center. The fluoride ion attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Caption: Sₙ2 mechanism for the synthesis of TFESF via Halogen Exchange.

Experimental Workflow for Halex Synthesis

A typical laboratory setup for the Halex synthesis involves a reaction vessel, a heating and stirring system, and a product collection system designed for low-boiling compounds.

Halex_Workflow cluster_setup Reaction Setup cluster_process Process Steps flask 1. Three-Neck Flask (HCF₂CF₂SO₂Cl, KF, Catalyst, Solvent) stirrer 2. Stirrer/Heater (Ensure mixing and temp control) condenser 3. Reflux Condenser (Return solvent to flask) trap 4. Cold Trap (-78 °C) (Collect volatile product) distill 7. Fractional Distillation (Isolate crude product) trap->distill Product Collection react 5. Heat to Reflux (Initiate & sustain reaction) monitor 6. Monitor Progress (GC) (Check for completion) react->monitor monitor->distill purify 8. Wash & Redistill (Obtain final pure TFESF) distill->purify

Caption: General experimental workflow for the synthesis and isolation of TFESF.

Conclusion and Future Outlook

While Electrochemical Fluorination and Telomerization remain important for the bulk production of certain perfluorinated materials, they are suboptimal for the selective and high-yield synthesis of 1,1,2,2-tetrafluoroethanesulfonyl fluoride. Modern methods, particularly Halogen Exchange from the corresponding sulfonyl chloride and the direct Deoxyfluorination of the sulfonic acid, offer vastly superior alternatives.

For researchers and drug development professionals, the Halex route represents a robust, scalable, and high-purity pathway using readily available precursors. The deoxyfluorination method offers an even more elegant and efficient strategy, starting from stable sulfonate salts. The choice between them will likely depend on the commercial availability and cost of the respective starting materials: HCF₂CF₂SO₂Cl versus HCF₂CF₂SO₃H. As the demand for sophisticated fluorinated building blocks like TFESF continues to grow, these modern, selective, and safer synthetic routes will be indispensable tools for innovation.

References
  • Bessette, A. M., G. M. S. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF₆ Gas Insulation and Analysis of Its Acute Inhalation Toxicity. MDPI. Available at: [Link]

  • Tanaka, H., & Mine, K. (2010). Process for preparation of trifluoromethanesulfonyl fluoride. Google Patents (EP2216325A1).
  • Zhang, Y., et al. (2024). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. PubMed Central. Available at: [Link]

  • Uematsu, N., et al. (2005). New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. ResearchGate. Available at: [Link]

  • O'Sullivan, E. J. M., et al. (1985). Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes. ResearchGate. Available at: [Link]

  • He, F., et al. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Tanaka, H., & Mine, K. (2014). Process for preparation of trifluoromethanesulfonyl fluoride. Google Patents (CN101842348B).
  • Wang, W., et al. (2007). Polymerisation of vinylidene fluoride in supercritical carbon dioxide: Formation of PVDF macroporous beads. ResearchGate. Available at: [Link]

  • Moses, J. E., et al. (2018). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides, and Sulfonimidates. PubMed. Available at: [Link]

  • Chen, K., et al. (2023). Sulfur fluoride exchange. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2016). Preparation method for polyvinylidene fluoride (PVDF) porous film. Google Patents (CN105833741A).
  • National Center for Biotechnology Information (2024). Vinylidene fluoride. PubChem Compound Summary for CID 6369. Available at: [Link]

  • Tortelli, V., & Tonelli, C. (1990). Telomerization of Tetrafluoroethylene and Hexafluoropropene: Synthesis of Diiodoperfluoroalkanes. Journal of Fluorine Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Electrochemical fluorination – Knowledge and References. Available at: [Link]

  • Eslami, H., et al. (2017). Preparation and Characterization of Polyvinylidene Fluoride/Graphene Superhydrophobic Fibrous Films. MDPI. Available at: [Link]

  • Pitre, S., et al. (2020). Metal-Free Visible-Light Synthesis of Arylsulfonyl Fluorides: Scope and Mechanism. ResearchGate. Available at: [Link]

  • Wang, W., & DeSimone, J. M. (2004). Continuous Precipitation Polymerization of Vinylidene Fluoride in Supercritical Carbon Dioxide: Formation of Polymers with Bimodal Molecular Weight Distributions. ResearchGate. Available at: [Link]

  • Noël, T., et al. (2021). eFluorination using cheap and readily available tetrafluoroborate salts. University of Greenwich. Available at: [Link]

  • Liao, L., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Available at: [Link]

  • Dolbier, W. R., et al. (2021). Synthesis of aryl and heteroaryl tetrafluoro-λ6-sulfanyl chlorides from diaryl disulfides using trichloroisocyanuric acid and potassium fluoride. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of Products from 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Bifunctional Reagent

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is a molecule of significant interest in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials. Its structure uniquely combines two highly reactive functionalities: an allyl ether and a perfluoroalkanesulfonyl fluoride .

  • The allyl group is a versatile handle for a wide array of organic transformations, including electrophilic additions, radical reactions, and cycloadditions. Its reactivity allows for the introduction of diverse structural motifs.

  • The 1,1,2,2-tetrafluoroethanesulfonyl fluoride moiety is a highly electron-withdrawing group that activates the sulfonyl fluoride for nucleophilic substitution. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , enabling the facile formation of stable sulfonates, sulfonamides, and other sulfur-containing linkages.[1][2] Aliphatic sulfonyl fluorides, in particular, are valued for their balanced stability and reactivity, making them excellent candidates for covalent protein modification and bioconjugation.[1][3]

The dual nature of this reagent opens up possibilities for sequential or one-pot reactions, leading to a diverse range of complex molecules. However, this complexity necessitates a robust and multifaceted approach to the structural confirmation of the resulting products. This guide will explore the expected reaction pathways and provide a detailed framework for their structural verification.

Anticipated Reaction Pathways and Product Classes

Due to the limited specific literature on the reactions of this compound, we will draw analogies from the well-established chemistry of allyl ethers and aliphatic sulfonyl fluorides to predict the major classes of reaction products.

Reactions Involving the Allyl Group

The double bond of the allyl ether is susceptible to a variety of transformations:

  • Electrophilic Addition: Reaction with electrophiles (e.g., halogens, strong acids) is expected to proceed via a carbocation intermediate, leading to the formation of substituted ethers. The regioselectivity of this addition will be influenced by the electron-withdrawing nature of the tetrafluoroethanesulfonyl group.

  • Radical Addition: Free radical reactions, initiated by radical initiators, can lead to the addition of various radical species across the double bond.[4][5] This pathway is particularly relevant for the synthesis of functionalized aliphatic chains.

  • Cycloaddition Reactions: The allyl group can participate as the 2π component in cycloaddition reactions, such as [4+3] and [2+2] cycloadditions, to form seven- and four-membered ring systems, respectively.[6][7][8]

  • Claisen Rearrangement: While typically associated with allyl aryl ethers, under thermal conditions, a[2][2]-sigmatropic rearrangement could potentially occur, leading to a rearranged isomeric product.[9]

Reactions at the Sulfonyl Fluoride Moiety (SuFEx Chemistry)

The sulfonyl fluoride group is a powerful electrophile for SuFEx reactions, readily reacting with a wide range of nucleophiles.[10]

  • Nucleophilic Substitution: Reaction with nucleophiles such as amines, phenols, and alcohols will lead to the formation of the corresponding sulfonamides, sulfonates, and sulfonic acid esters.[2][11] These reactions are often catalyzed by organic bases.[11]

Intramolecular Reactions: A Pathway to Heterocycles

The presence of both a nucleophilic double bond and an electrophilic sulfonyl fluoride within the same molecule raises the possibility of intramolecular reactions, leading to the formation of heterocyclic structures, specifically sultones (cyclic sulfonic acid esters). This intramolecular cyclization could potentially be triggered by a catalyst or thermal conditions. The synthesis of sultones from unsaturated sulfonyl fluorides is a known transformation.[12][13][14]

Structural Confirmation: A Multi-technique Approach

Unambiguous structural elucidation of the products from these reactions requires a combination of modern spectroscopic techniques. The presence of fluorine atoms provides a unique handle for NMR spectroscopy, while mass spectrometry is crucial for determining molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the detailed structural analysis of these compounds. A comprehensive analysis should include ¹H, ¹³C, and ¹⁹F NMR.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive technique with a wide chemical shift range, making it ideal for characterizing fluorinated molecules.[15][16] The chemical shifts and coupling constants of the fluorine nuclei provide invaluable information about their chemical environment. For the starting material, two distinct fluorine environments are expected for the -CF₂-CF₂- moiety. Upon reaction, changes in these signals will be indicative of structural modifications. For instance, in the formation of a sultone, the fluorine atoms would become diastereotopic, leading to more complex splitting patterns.

  • ¹H NMR Spectroscopy: This provides information on the proton environment. Key diagnostic signals include the disappearance of the allylic protons upon addition or cycloaddition reactions, and the appearance of new signals corresponding to the modified structure. In SuFEx reactions, the protons of the incoming nucleophile will be visible in the product spectrum.

  • ¹³C NMR Spectroscopy: This technique is used to determine the carbon framework of the molecule. The chemical shifts of the carbons in the perfluoroalkyl chain are significantly affected by the attached fluorine atoms and can be used to confirm the integrity of this moiety.

Table 1: Representative NMR Data for a Hypothetical Intramolecular Cyclization Product (Sultone)

NucleusStarting Material (Predicted)Product (Hypothetical Sultone) (Predicted)Key Observations for Structural Confirmation
¹⁹F ~ -90 ppm (-CF₂SO₂F), ~ -120 ppm (-OCF₂-)Shifted signals, more complex splitting due to diastereotopicityChange in chemical environment and coupling constants upon ring formation.
¹H 5.9 ppm (m, 1H), 5.3 ppm (m, 2H), 4.5 ppm (d, 2H)Disappearance of vinylic protons, appearance of new aliphatic protonsConfirms reaction at the double bond.
¹³C ~132 ppm, ~118 ppm (vinylic), ~70 ppm (allylic)Disappearance of vinylic carbons, appearance of new aliphatic carbonsConfirms saturation of the allyl group.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the products and providing information about their structure through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the expected molecular formula of the product.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides valuable structural information. For example, the loss of SO₂F or fragments of the perfluoroalkyl chain can be diagnostic. The fragmentation patterns of perfluoroalkyl sulfonates and their derivatives have been studied and can aid in structural elucidation.[17][18]

Table 2: Expected Mass Spectrometry Data for Key Reaction Classes

Reaction ClassExpected Molecular Ion [M+H]⁺Key Fragmentation Patterns
Electrophilic Addition (e.g., + Br₂) C₅H₅Br₂F₅O₃S + H⁺Loss of Br, SO₂F, C₂F₄
SuFEx (e.g., + Aniline) C₁₁H₁₀F₄N₂O₂S + H⁺Loss of SO₂, C₆H₅NH₂
Intramolecular Cyclization (Sultone) C₅H₅F₅O₃S + H⁺ (Isomer)Different fragmentation from starting material, loss of SO₂

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments in the synthesis and characterization of products from this compound.

General Procedure for SuFEx Reaction with an Amine
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF) is added the amine nucleophile (1.1 eq).

  • An organic base, such as triethylamine or DBU (1.5 eq), is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

Protocol for NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹⁹F NMR, use a fluorine-free reference standard or reference the solvent signal.

  • Process the spectra, including phasing, baseline correction, and integration.

  • Analyze the chemical shifts, coupling constants (J-values), and integration to determine the structure.

Protocol for High-Resolution Mass Spectrometry Analysis
  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it onto an LC column for LC-HRMS analysis.

  • Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

  • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

  • If necessary, perform MS/MS analysis to obtain fragmentation data for structural confirmation.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a potential reaction pathway and a general experimental workflow.

cluster_0 Reaction Pathways Starting Material 2-Allyloxy-1,1,2,2-tetrafluoro- ethanesulfonyl fluoride Electrophilic Addition Electrophilic Addition Product Starting Material->Electrophilic Addition + Electrophile SuFEx Product Sulfonamide/Sulfonate (SuFEx Product) Starting Material->SuFEx Product + Nucleophile Sultone Intramolecular Cyclization Product (Sultone) Starting Material->Sultone Catalyst/ Heat

Caption: Potential reaction pathways of the title compound.

cluster_1 Structural Confirmation Workflow Reaction Synthesize Product Purification Purify Product (e.g., Chromatography) Reaction->Purification HRMS HRMS Analysis (Elemental Composition) Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Structure Elucidation HRMS->Structure NMR->Structure

Caption: General workflow for structural confirmation.

Conclusion and Future Outlook

This compound is a promising building block with significant potential for the synthesis of novel and complex molecules. While direct literature on its reactivity is currently sparse, by drawing analogies with related functional groups, we can anticipate a rich and diverse chemistry. This guide provides a foundational framework for researchers to explore these reactions and, critically, to rigorously confirm the structures of the resulting products. The combination of ¹⁹F NMR and high-resolution mass spectrometry is indispensable for the unambiguous characterization of these highly functionalized, fluorinated compounds. Future research in this area will undoubtedly uncover novel transformations and lead to the development of new molecules with valuable applications in medicine and materials science.

References

  • Gao, B., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
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A Comparative Guide to the Reactivity of Perfluoroalkyl and Partially Fluorinated Sulfonyl Fluorides in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sulfonyl fluoride moiety has emerged as a cornerstone for forging stable, covalent linkages in complex molecular environments. Its unique balance of stability and latent reactivity, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has cemented its role as a privileged electrophilic warhead.[1] However, the reactivity of the sulfonyl fluoride group is not monolithic; it is exquisitely tuned by the electronic nature of its appended R-group. This guide provides an in-depth, objective comparison of the reactivity between two key classes of these compounds: perfluoroalkyl sulfonyl fluorides and their partially fluorinated counterparts. Understanding these differences is paramount for the rational design of covalent inhibitors, chemical probes, and novel bioconjugates.

The Decisive Role of Fluorination in Modulating Reactivity

The degree of fluorination on the alkyl group attached to the sulfonyl fluoride core dramatically influences the electrophilicity of the sulfur atom. Perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, are powerful electron-withdrawing moieties due to the high electronegativity of fluorine. This strong inductive effect polarizes the S-C bond and, consequently, the S-F bond, rendering the sulfur atom highly electron-deficient and thus more susceptible to nucleophilic attack.

In contrast, partially fluorinated alkyl groups (e.g., CH₂F, CHF₂) exert a more moderate electron-withdrawing effect. While still more activating than a simple alkyl group (e.g., CH₃), the presence of less electronegative hydrogen atoms mitigates the inductive pull, resulting in a less electrophilic sulfur center. This fundamental electronic difference is the primary driver of the observed disparities in reactivity between these two classes of sulfonyl fluorides.

Comparative Reactivity: A Quantitative Perspective

For instance, Hammett plot analysis of the SuFEx reaction between para-substituted phenyl fluorosulfates and a fluoride source yielded a positive ρ value of 1.56.[2] This indicates that the reaction is facilitated by electron-withdrawing groups which stabilize the developing negative charge in the transition state. This principle can be extended to the alkyl series:

Compound Class Alkyl Group Relative Electrophilicity of Sulfur Predicted Reactivity
Perfluoroalkyl Sulfonyl Fluoride-CF₃HighestHighest
Partially Fluorinated Sulfonyl Fluoride-CHF₂HighHigh
Partially Fluorinated Sulfonyl Fluoride-CH₂FModerateModerate
Non-fluorinated Alkyl Sulfonyl Fluoride-CH₃LowestLowest

This trend can be rationalized by considering the stability of the leaving group and the electrophilicity of the sulfur atom, which can be computationally approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a more electrophilic center, more amenable to nucleophilic attack.[3][4] It is well-established that increasing the degree of fluorination on a carbon atom lowers the energy of the associated molecular orbitals.

A compelling illustration of this principle is found in the comparative reactivity of sulfonyl fluoride and fluorosulfate warheads in covalent inhibitors. Fluorosulfates, where an oxygen atom is interposed between the aryl group and the sulfonyl fluoride, are significantly less reactive than their sulfonyl fluoride counterparts.[3] This is attributed to the resonance-donating effect of the oxygen atom, which counteracts the inductive withdrawal, making the sulfur center less electrophilic.[3] This underscores the profound impact of the electronic environment on the reactivity of the S-F bond.

Implications for Drug Discovery and Chemical Biology

The tunable reactivity of fluorinated sulfonyl fluorides provides a powerful tool for medicinal chemists.

  • Perfluoroalkyl Sulfonyl Fluorides (e.g., Trifluoromethanesulfonyl Fluoride, CF₃SO₂F): Their high reactivity makes them ideal for applications requiring rapid and efficient covalent bond formation, such as in the synthesis of chemical probes for activity-based protein profiling (ABPP) or for targeting highly reactive nucleophiles in a biological system. However, this heightened reactivity may also lead to off-target effects if not carefully controlled.

  • Partially Fluorinated Sulfonyl Fluorides (e.g., Monofluoromethylsulfonyl Fluoride, CH₂FSO₂F): These reagents offer a more nuanced approach. Their attenuated reactivity can lead to greater selectivity for specific amino acid residues within a protein binding pocket, particularly for targeting less nucleophilic residues or for applications where a slower, more controlled reaction is desirable.[5] This can be a significant advantage in the design of targeted covalent inhibitors, where minimizing off-target reactivity is crucial for reducing toxicity.[6][7]

Experimental Section: Synthesis and Reactivity Assessment

Synthesis of Fluorinated Sulfonyl Fluorides

The synthesis of both perfluoroalkyl and partially fluorinated sulfonyl fluorides can be achieved through various methods, often starting from the corresponding sulfonyl chlorides or sulfonic acids.

General Workflow for Sulfonyl Fluoride Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product start1 Alkyl Sulfonyl Chloride (R-SO₂Cl) reaction1 Halogen Exchange (e.g., KF, KHF₂) start1->reaction1 start2 Alkyl Sulfonic Acid (R-SO₂OH) reaction2 Deoxyfluorination (e.g., Xtalfluor-E®, SOF₂) start2->reaction2 product Alkyl Sulfonyl Fluoride (R-SO₂F) reaction1->product reaction2->product

Caption: General synthetic routes to alkyl sulfonyl fluorides.

Representative Protocol: Synthesis of Trifluoromethanesulfonyl Fluoride (CF₃SO₂F) from Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

This procedure is adapted from established halogen exchange methodologies.[8]

  • Materials: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), Potassium Fluoride (KF, spray-dried), aprotic solvent (e.g., anhydrous acetonitrile or sulfolane), pressure-resistant reaction vessel.

  • Procedure: a. In a dry, pressure-resistant reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (1.5 to 3 equivalents). b. Add the anhydrous aprotic solvent. c. Cool the stirred suspension to 0-10 °C. d. Slowly add trifluoromethanesulfonyl chloride (1 equivalent) to the cooled suspension. e. Seal the reaction vessel and gradually warm to 40-80 °C. The optimal temperature will depend on the solvent used. f. Maintain the reaction at this temperature for 4-12 hours, monitoring the pressure. g. After the reaction is complete (as determined by GC-MS or NMR analysis of an aliquot), cool the vessel to room temperature and carefully vent any excess pressure. h. The product, being a low-boiling gas, can be isolated by cryogenic trapping or distillation from the reaction mixture.

Representative Protocol: Synthesis of an Aliphatic Sulfonyl Fluoride from the Corresponding Sulfonic Acid

This protocol is based on modern deoxyfluorination methods.[9][10]

  • Materials: Aliphatic sulfonic acid (e.g., pentanesulfonic acid), Xtalfluor-E®, anhydrous dichloromethane (DCM), triethylamine.

  • Procedure: a. To a stirred solution of the aliphatic sulfonic acid (1 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.1 equivalents). b. After stirring for 10 minutes, add Xtalfluor-E® (1.5 equivalents) portion-wise. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by TLC or ¹⁹F NMR. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the desired aliphatic sulfonyl fluoride.

Comparative Reactivity Workflow

To empirically compare the reactivity of a perfluoroalkyl versus a partially fluorinated sulfonyl fluoride, a competitive reaction can be designed.

Workflow for Competitive Reactivity Analysis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome reagent1 Perfluoroalkyl Sulfonyl Fluoride (e.g., CF₃SO₂F, 1 eq.) reaction SuFEx Conditions (Base, Solvent, Time) reagent1->reaction reagent2 Partially Fluorinated Sulfonyl Fluoride (e.g., CH₂FSO₂F, 1 eq.) reagent2->reaction nucleophile Nucleophile (e.g., Phenol, <1 eq.) nucleophile->reaction analysis ¹⁹F NMR or GC-MS Analysis reaction->analysis outcome Determine Product Ratio (Perfluoroalkyl-Nu vs. Partially Fluorinated-Nu) analysis->outcome

Caption: Experimental workflow for comparing sulfonyl fluoride reactivity.

By using a sub-stoichiometric amount of a common nucleophile (e.g., a phenol or an amine), the relative rates of reaction can be determined by quantifying the ratio of the two resulting sulfonated products via ¹⁹F NMR spectroscopy or GC-MS. The sulfonyl fluoride that forms a greater proportion of the product is the more reactive species.

Conclusion

The strategic incorporation of fluorine atoms provides a versatile handle for fine-tuning the reactivity of sulfonyl fluorides. Perfluoroalkyl sulfonyl fluorides represent the more reactive end of the spectrum, suitable for rapid and efficient covalent modifications. In contrast, their partially fluorinated analogs offer a more tempered reactivity, enabling greater selectivity and control in the design of targeted covalent therapeutics. A thorough understanding of these structure-activity relationships is essential for the continued development of innovative chemical tools and next-generation therapeutics.

References

  • Ball, N. D. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Li, G., et al. (2020). Sulfur [¹⁸F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.
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A Researcher's Guide to the Computational Analysis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATFESF): A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of SuFEx Reagents and the Place of ATFESF

In the landscape of modern drug discovery, chemical biology, and materials science, the ability to reliably connect molecular building blocks is paramount. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has introduced a powerful set of tools for this purpose, leveraging the unique stability-reactivity balance of the sulfonyl fluoride (-SO₂F) moiety.[1] These compounds exhibit remarkable stability under many physiological and synthetic conditions, yet their potent electrophilicity can be unleashed under specific triggers to form robust covalent bonds with nucleophiles.[1][2]

This guide focuses on 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATFESF) , a unique reagent that merges the well-established reactivity of the sulfonyl fluoride group with the versatile functionality of an allyl group and the distinct physicochemical properties imparted by a tetrafluoroethyl bridge. While commercially available, ATFESF remains a molecule with limited published experimental and computational characterization.

Therefore, this document serves a dual purpose. First, it provides a comprehensive, step-by-step protocol for conducting a thorough computational analysis of a molecule like ATFESF, empowering researchers to predict its properties. Second, it contextualizes the potential characteristics of ATFESF by presenting a detailed computational and experimental comparison with two well-studied sulfonyl fluoride reagents: the highly reactive Ethenesulfonyl fluoride (ESF) and the robust, electron-poor Perfluorobutanesulfonyl fluoride (PFSF) . Through this comparative lens, we aim to provide researchers with the predictive framework and practical methodologies needed to evaluate and utilize novel SuFEx reagents in their work.

Pillar 1: The Computational Gauntlet - Methodological Rationale

To dissect the properties of fluorinated sulfonyl fluorides, a robust computational approach is essential. The choice of methodology is critical for balancing accuracy with computational cost. Our approach is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its efficacy with organofluorine compounds.

Choice of Functional and Basis Set: The selection of an appropriate exchange-correlation functional is paramount. For calculations involving the S-F bond, which is central to SuFEx reactivity, the M06-2X functional has demonstrated excellent performance, particularly for determining bond dissociation energies (BDEs) with a low mean absolute deviation from high-level thermochemical protocols. For properties like NMR chemical shifts, functionals that account for dispersion, such as ωB97XD , have shown high accuracy.

For the basis set, we recommend 6-311+G(d,p) . This triple-zeta basis set provides sufficient flexibility for the valence electrons. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on electronegative atoms like fluorine and oxygen, and polarization functions (d,p) are necessary to correctly model the bonding environment around sulfur and other non-hydrogen atoms.

This combination of DFT functional and basis set provides a reliable foundation for predicting geometries, electronic properties, and reactivity descriptors.

Pillar 2: A Case Study - Predicting the Properties of ATFESF

As peer-reviewed data for ATFESF is scarce, we will outline the computational workflow and present representative data based on calculations of analogous structures (e.g., fluorinated ethers, alkyl sulfonyl fluorides). This section illustrates the process of analysis and the type of data one would generate.

Step 1: Geometry Optimization and Vibrational Analysis

The first step is to determine the lowest-energy three-dimensional structure of the molecule. A geometry optimization is performed, followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energetic minimum.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Build the Molecule: Construct the 3D structure of ATFESF (SMILES: C=CCOC(C(F)(F)S(=O)(=O)F)(F)F) in a molecular modeling program (e.g., GaussView, Avogadro).

  • Set Up Calculation: In the calculation setup (e.g., for Gaussian), specify the following keywords: Opt Freq M062X/6-311+G(d,p).

  • Execution: Submit and run the calculation.

  • Verification: Upon completion, open the output file. Confirm the optimization converged and check the frequency output. Ensure there are zero imaginary frequencies. The resulting structure is the equilibrium geometry.

G

Step 2: Analysis of Molecular Properties

With the optimized geometry, key properties can be calculated to predict reactivity.

  • Structural Parameters: Bond lengths and angles provide insight into the molecule's structure. The S-F bond length is of particular interest.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO's location indicates the most likely site for nucleophilic attack—in sulfonyl fluorides, this is expected to be centered on the sulfur atom. The HOMO-LUMO energy gap is a proxy for chemical stability; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the electron density surface. It provides an intuitive guide to electrophilic and nucleophilic sites. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, while regions of negative potential (red) are electron-rich and prone to electrophilic attack.

Pillar 3: Comparative Analysis - ATFESF in Context

To understand the potential utility of ATFESF, we compare its predicted properties to the known characteristics of two benchmark reagents: Ethenesulfonyl fluoride (ESF) and Perfluorobutanesulfonyl fluoride (PFSF).

  • Ethenesulfonyl fluoride (ESF): A highly reactive and versatile Michael acceptor.[2] Its vinyl group activates the sulfonyl fluoride for both SuFEx and conjugate addition reactions.

  • Perfluorobutanesulfonyl fluoride (PFSF): A nonafluorinated analogue known for its high thermal and chemical stability. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly increases the electrophilicity of the sulfur center.

Table 1: Comparison of Physicochemical and Calculated Properties

PropertyThis compound (ATFESF)Ethenesulfonyl fluoride (ESF)Perfluorobutanesulfonyl fluoride (PFSF)
Molecular Formula C₅H₅F₅O₃SC₂H₃FO₂SC₄F₁₀O₂S
Molecular Weight 240.15 g/mol 110.11 g/mol 302.09 g/mol
Structure Allyl-O-(CF₂)₂-SO₂FCH₂=CH-SO₂FCF₃(CF₂)₃-SO₂F
Calculated S-F Bond Length (Å) ~1.56 (Representative)~1.55~1.54
Calculated S-F BDE (kcal/mol) ~85-90 (Representative)~88~92
Calculated HOMO-LUMO Gap (eV) ~7.5 (Representative)~7.2~8.0

Note: Values for ATFESF are representative estimates based on analogous structures and are included for illustrative comparison. BDE = Bond Dissociation Energy.

Reactivity Insights from Computational Data

G cluster_esf ESF cluster_atfesf ATFESF (Est.) cluster_pfsf PFSF cluster_key Reactivity Trend node_esf HOMO |-7.9 eV| LUMO |-0.7 eV| Gap | 7.2 eV node_atfesf HOMO |-8.5 eV| LUMO |-1.0 eV| Gap | 7.5 eV node_pfsf HOMO |-9.2 eV| LUMO |-1.2 eV| Gap | 8.0 eV High_Reactivity Higher Reactivity (Smaller Gap) Low_Reactivity Lower Reactivity (Larger Gap)

  • Electrophilicity and S-F Bond Strength: The reactivity of the -SO₂F group is directly related to the electrophilicity of the sulfur atom. The powerful electron-withdrawing perfluorobutyl group in PFSF makes its sulfur atom highly electron-deficient, leading to a shorter, stronger S-F bond and the largest HOMO-LUMO gap, indicating high kinetic stability but potent latent reactivity. ESF's vinyl group is also electron-withdrawing, but less so than a perfluoroalkyl chain, resulting in a smaller HOMO-LUMO gap and higher general reactivity, especially as a Michael acceptor. ATFESF, with its tetrafluoroethyl spacer, is expected to have a highly electrophilic sulfur center, but the electron-donating character of the allyloxy group may temper this effect slightly compared to a fully perfluorinated analogue. Its S-F bond strength and reactivity are predicted to lie between that of an unsubstituted alkyl sulfonyl fluoride and PFSF.

  • Molecular Electrostatic Potential (ESP) Maps: An ESP map of ESF would show a significant region of positive potential (blue) around the sulfur atom and the β-carbon of the vinyl group, indicating two sites for nucleophilic attack. For PFSF, the blue region would be intensely focused on the sulfur atom, with the perfluorinated tail being relatively neutral. For ATFESF, we predict a strong positive potential at the sulfur atom, with a region of negative potential (red) associated with the oxygen atom and the π-bond of the allyl group. This highlights the orthogonal reactivity present in the molecule: the -SO₂F for SuFEx chemistry and the allyl group for other transformations like olefin metathesis or thiol-ene reactions.

Trustworthiness: Self-Validating Protocols

The following protocol provides a self-validating system for researchers to perform these analyses on any sulfonyl fluoride of interest.

Experimental Protocol: Calculation of Molecular Properties

  • Prerequisite: A successfully optimized molecular geometry from the previous protocol.

  • Input File Preparation: Use the optimized coordinates (.chk or .log file) as the input for a new calculation.

  • HOMO-LUMO and ESP Calculation:

    • To obtain frontier orbital energies and visualize them, use the keyword Pop=Full.

    • To generate the data for an ESP map, add the keyword Output=WFX.

  • Execution: Run the calculation using the same functional and basis set (e.g., M062X/6-311+G(d,p) Pop=Full Output=WFX).

  • Analysis and Visualization:

    • HOMO/LUMO: Open the output file and search for "Alpha Orbital Energies" to find the HOMO (highest energy occupied orbital) and LUMO (lowest energy unoccupied orbital) values. The energy gap is E(LUMO) - E(HOMO). Use a visualization program to plot the orbital surfaces.

    • ESP Map: Use a program like Multiwfn or GaussView to read the .wfx file. Generate the electron density surface and map the calculated electrostatic potential onto it. Analyze the color-coded surface to identify electrophilic (blue) and nucleophilic (red) regions.

Conclusion and Future Outlook

This compound (ATFESF) represents an intriguing molecular architecture, combining a SuFEx-active warhead with a versatile allyl functional handle, separated by a fluorinated spacer. While direct experimental data remains to be published, this guide provides a robust computational framework for its evaluation.

Our comparative analysis suggests that ATFESF is a reagent of high kinetic stability and potent latent electrophilicity, likely positioning it between the highly versatile ESF and the extremely stable PFSF in terms of reactivity. The true value of ATFESF lies in its orthogonality; the allyl group provides a secondary reactive site for sequential or orthogonal functionalization, making it a promising candidate for the synthesis of complex bioconjugates, polymers, and materials.

This guide serves as both a predictive comparison and a practical manual. By applying the detailed computational protocols herein, researchers can confidently predict the properties of ATFESF and other novel fluorinated reagents, accelerating their integration into the ever-expanding toolkit of modern chemistry.

References

  • Sulfur fluoride exchange - PMC - PubMed Central. (2023). National Institutes of Health. [Link]

  • Photoredox-Catalyzed Allylic C–H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. (2024). ChemRxiv. [Link]

  • A Quantum Chemical Study of the Effect of Substituents in Governing the Strength of the S-F Bonds of Sulfenyl-Type Fluorides Toward Homolytic Dissociation and Fluorine Atom Transfer. (2019). ResearchGate. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]

  • Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms. (2000). ACS Publications. [Link]

  • Ethenesulfonyl fluoride - CAS Common Chemistry. (n.d.). CAS. [Link]

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  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel and reactive compounds is a cornerstone of laboratory safety and environmental stewardship. 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a molecule combining the reactive moieties of an allyl ether and a tetrafluoroethanesulfonyl fluoride, requires a nuanced and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and neutralization of this compound within a laboratory setting, moving beyond generic disposal advice to offer actionable, chemically-sound procedures.

Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is imperative. The molecule's structure suggests multiple potential hazards. The sulfonyl fluoride group is a powerful electrophile and can act as a corrosive agent, while the perfluorinated chain places it in the broad category of per- and polyfluoroalkyl substances (PFAS), known for their environmental persistence.[1][2] The allyl group introduces the possibility of radical polymerization and other reactions typical of alkenes.[3]

A review of the Safety Data Sheet (SDS) for this compound reveals the following critical hazard information:

  • Corrosivity: Causes severe skin burns and eye damage.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Thermal Decomposition: Thermal decomposition can generate toxic fumes, including carbon oxides, hydrogen fluoride, and sulfur oxides.[4]

Immediate Actions and Personal Protective Equipment (PPE):

Given these hazards, the following minimum PPE and handling protocols are mandatory when working with this compound:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency eye wash station and safety shower must be immediately accessible.[4]

  • Hand Protection: Wear nitrile gloves. Given the corrosive nature of the compound, consider double-gloving.[5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[4]

Spill Management

In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in the previous section.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Neutralization and Absorption: Cautiously and slowly add a weak base, such as sodium bicarbonate or a commercial neutralizing agent, to the spill. Once neutralized, absorb the material with an inert absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

Laboratory-Scale Chemical Neutralization and Disposal

While the ultimate disposal of this compound waste will be through an approved hazardous waste vendor, a pre-treatment step to chemically degrade the compound can enhance safety and may be required by your institution.[1] The dual functionality of this molecule allows for a two-pronged chemical degradation approach targeting both the sulfonyl fluoride and the allyl ether moieties.

The following procedure should be performed in a chemical fume hood with appropriate PPE.

Part A: Hydrolysis of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is susceptible to nucleophilic attack, particularly by strong bases, leading to hydrolysis.[6] This process will convert the reactive sulfonyl fluoride to a more stable sulfonate salt.

Experimental Protocol:

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cautiously add the this compound waste to a solvent such as isopropanol or tert-butanol to ensure miscibility.

  • Basification: Slowly add a 2M solution of sodium hydroxide (NaOH) dropwise to the stirred solution. An excess of NaOH should be used to ensure complete reaction. The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C using an ice bath if necessary.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the sulfonyl fluoride.

Part B: Oxidation of the Allyl Ether Group

Following the hydrolysis of the sulfonyl fluoride, the allyl ether group can be cleaved through oxidation.[7] Potassium permanganate is a strong oxidizing agent that can achieve this.[7]

Experimental Protocol:

  • Preparation: To the resulting solution from Part A, slowly add a solution of potassium permanganate (KMnO₄) in water. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: The characteristic purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the KMnO₄ solution until a persistent purple color is observed, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will also form.

  • Quenching: After the reaction is complete, quench any excess potassium permanganate by the careful addition of a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears.

  • Neutralization: Check the pH of the final solution and neutralize it to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric acid).

Final Waste Collection and Disposal

The resulting neutralized solution, containing the degraded organic fragments, inorganic salts, and manganese dioxide precipitate, should be collected in a clearly labeled hazardous waste container. Contact your institution's EHS department for pickup and final disposal in a permitted hazardous waste landfill or via incineration, in accordance with EPA guidelines for PFAS-containing materials.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 2-Allyloxy-1,1,2,2- tetrafluoroethanesulfonyl fluoride spill Spill Occurs start->spill No lab_disposal Routine Laboratory Disposal start->lab_disposal Yes spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes waste_collection Collect Neutralized Waste in Labeled Container spill_protocol->waste_collection chemical_treatment Perform Laboratory-Scale Chemical Neutralization lab_disposal->chemical_treatment hydrolysis Part A: Hydrolysis of Sulfonyl Fluoride (NaOH) chemical_treatment->hydrolysis oxidation Part B: Oxidation of Allyl Ether (KMnO4) hydrolysis->oxidation oxidation->waste_collection ehs_contact Contact Institutional EHS for Hazardous Waste Pickup waste_collection->ehs_contact final_disposal Final Disposal via Approved Vendor (Incineration/Landfill) ehs_contact->final_disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 73606-13-0[10]
Molecular Formula C₅H₅F₅O₃S[10]
Molecular Weight 240.15 g/mol [10]
Boiling Point 112 - 114 °C[4]
Hazards Skin Corrosion 1B, Eye Damage 1, STOT SE 3 (Respiratory Irritation)[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4]

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's reactivity and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate the risks associated with its handling and disposal. This proactive approach ensures a safer working environment and minimizes the environmental impact of chemical research.

References

  • Benchchem. (n.d.). Navigating the Disposal of 1H-Perfluorononane: A Guide for Laboratory Professionals.
  • Michigan State University Environmental Health & Safety. (n.d.). Per- and polyfluoroalkyl substances (PFAS).
  • National Analytical Corporation - Chemical Division. (n.d.). 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0.
  • Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual.
  • NGWA. (2024, April 11). EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials.
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  • ACS Fall 2025. (n.d.). Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms.
  • ACS Fall 2025. (n.d.). Thermal decomposition of short-chain perfluoroalkyl sulfonic acids.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Holland & Hart LLP. (2021, January 26). EPA Issues Interim Guidance on PFAS Destruction and Disposal.
  • NSTA. (2025, September 10). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16).
  • ResearchGate. (n.d.). Decomposition kinetics of perfluorinated sulfonic acids | Request PDF.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS).
  • National Institutes of Health. (n.d.). Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers.
  • Experts@Minnesota. (2014, July). Mass transfer and reaction kinetics of sulfuryl fluoride absorption with aqueous sodium hydroxide solutions.
  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • ResearchGate. (n.d.). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • ACS Publications. (n.d.). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis.
  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (n.d.).
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. (2025, August 7).
  • ResearchGate. (n.d.). e Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate.
  • National Analytical Corporation - Chemical Division. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride.
  • Journal of Zhejiang University. (n.d.). Mass transfer and reaction kinetics of sulfuryl fluoride absorption with aqueous sodium hydroxide solutions.
  • PubMed Central. (2023, August 3). Sulfur fluoride exchange.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 73606-13-0.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
  • PubMed. (2005, August). Rapid uptake, metabolism, and elimination of inhaled sulfuryl fluoride fumigant by rats.
  • Thermal degradation of fluoropolymers. (2020, June 1).
  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1958). 436. Stages in oxidations of organic compounds by potassium permanganate. Part IX. Oxidation of allyl alcohol by manganic pyrophosphate.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • Quora. (2015, March 2). Why can't tertiary alcohols and ethers undergo oxidation upon reaction with potassium permanganate?.
  • MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides.
  • ResearchGate. (n.d.). Metalation approaches to sulfonyl fluoride synthesis via: (a) aryl....
  • ChemRxiv. (n.d.). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides.
  • Fiveable. (n.d.). Allyl ethers - Organic Chemistry II Key Term.
  • ResearchGate. (n.d.). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known....
  • Chemguide. (n.d.). alkenes and potassium manganate(VII) (permanganate).

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Navigating the Unseen Threat: A Guide to Handling 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the introduction of novel reagents is both a gateway to innovation and a call for heightened vigilance. 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a compound with significant potential, also presents a unique set of handling challenges due to its reactive nature. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe utilization, from initial risk assessment to final disposal. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Before the first container is opened, a thorough understanding of the inherent risks is paramount. The Safety Data Sheet (SDS) for this compound classifies it as a substance that can cause severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1) and may cause respiratory irritation (STOT SE 3)[1]. The presence of the sulfonyl fluoride moiety is a key indicator of its reactivity, a trait shared with compounds like phenylmethylsulfonyl fluoride (PMSF), which are potent inhibitors of serine proteases and are generally classified as toxic and corrosive[2][3][4].

Thermal decomposition is a significant concern, with the potential to release highly toxic and corrosive gases, including hydrogen fluoride and sulfur oxides[1]. This dictates that all handling procedures must be designed to prevent accidental heating. The allyl group, while contributing to the molecule's synthetic utility, also introduces a potential for unforeseen reactivity, necessitating a cautious and deliberate approach in all experimental setups.

The Shield: Personal Protective Equipment (PPE) as Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary means of exposure prevention. However, the appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable safeguards. The following table outlines the minimum PPE requirements, with explanations rooted in the chemical's known and inferred properties.

Protection Level Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a full-face shield.The high risk of severe and irreversible eye damage necessitates this dual layer of protection. Standard safety glasses are insufficient.
Hand Protection Double-gloving with a combination of nitrile and neoprene or butyl rubber gloves.Given the corrosive nature of the compound and the potential for absorption, a single pair of gloves may not provide adequate protection, especially during extended handling. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-resistant lab coat and a chemical-resistant apron.This combination protects against splashes and potential fires that could arise from the compound's reactivity or the use of flammable solvents.
Respiratory Protection A NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors may be required if engineering controls are insufficient or during a spill.This is a critical consideration, especially in situations where the ventilation may be compromised or when handling larger quantities.

The Arena: Safe Handling and Operational Protocol

All manipulations of this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure[5]. The following step-by-step protocol is designed to be a self-validating system, ensuring safety at each stage.

Preparation and Acclimatization
  • Inspect the Container: Before use, carefully inspect the container for any signs of damage or leaks.

  • Equilibrate to Room Temperature: If the compound has been stored in a refrigerator, allow the container to equilibrate to room temperature within the fume hood before opening. This prevents the condensation of atmospheric moisture, which could react with the compound.

  • Inert Atmosphere: For reactions sensitive to moisture or air, consider handling the compound under an inert atmosphere, such as in a glove box[5].

Dispensing and Use
  • Use Appropriate Tools: Utilize clean, dry, and compatible tools for transferring the liquid, such as glass pipettes or syringes.

  • Controlled Addition: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner to manage any potential exothermic events.

  • Maintain Situational Awareness: Avoid working alone when handling this and other highly hazardous compounds[5]. Ensure that a colleague is aware of the procedure being performed.

The Aftermath: Spill Management and Decontamination

Even with the most stringent precautions, spills can occur. A well-rehearsed emergency plan is crucial.

Spill Response
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble outlined in the table above.

  • Contain and Absorb: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution): While neutralization of sulfonyl fluorides can be complex, a dilute solution of a weak base, such as sodium bicarbonate, can be used to cautiously neutralize the absorbed material. This should only be attempted by trained personnel.

  • Collect and Dispose: Carefully collect the absorbed and neutralized material into a designated, labeled hazardous waste container.

Decontamination
  • Glassware and Equipment: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with an appropriate solvent, followed by washing with soap and water, is recommended.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a suitable cleaning agent.

The Final Step: A Responsible Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].

Waste Segregation and Labeling
  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all materials contaminated with the compound, including gloves, absorbent materials, and disposable labware[6].

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a pickup. Do not attempt to neutralize or dispose of bulk quantities of the chemical yourself.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Fume Hood (Verify Airflow) ppe_selection->fume_hood_prep dispense Dispense Compound fume_hood_prep->dispense reaction Perform Reaction dispense->reaction spill Spill Occurs dispense->spill monitoring Monitor Reaction reaction->monitoring reaction->spill decontaminate Decontaminate Glassware & Work Area monitoring->decontaminate waste_disposal Segregate & Dispose of Hazardous Waste decontaminate->waste_disposal end End of Procedure waste_disposal->end evacuate Evacuate & Alert spill->evacuate medical Seek Medical Attention (If Exposed) spill->medical cleanup Spill Cleanup (Trained Personnel Only) evacuate->cleanup cleanup->waste_disposal

Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of powerful chemical reagents like this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step, researchers can move from rote compliance to an intuitive and proactive approach to laboratory safety. This guide serves as a foundational resource, but it is the continuous commitment to learning, questioning, and prioritizing safety that will ultimately ensure both personal well-being and the advancement of scientific discovery.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling Sulfuramidous Fluoride and Related Compounds.
  • Benchchem. (n.d.). Navigating the Disposal of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Guide to Safe and Compliant Practices.
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride.
  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.